Ser-gly
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-63-8 | |
| Record name | L-Serylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Ser-Gly Dipeptide Motif: A Linchpin in Glycosaminoglycan Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide sequence, seryl-glycine (Ser-Gly), is a fundamental biological motif with a well-established role as a key recognition site for the initiation of glycosaminoglycan (GAG) chain attachment to core proteins, a critical step in the biosynthesis of proteoglycans. While its function as an independent signaling molecule remains to be fully elucidated, its significance as a structural determinant for post-translational modification is paramount. This technical guide provides a comprehensive overview of the biological function of the this compound motif, with a primary focus on its role in proteoglycan synthesis. It includes a summary of quantitative data, detailed experimental protocols for the investigation of its primary biological function, and visualizations of the relevant biochemical pathway and experimental workflows.
Core Biological Function: Initiation of Glycosaminoglycan Chains
The principal biological function of the this compound dipeptide is to serve as a core component of the recognition sequence for xylosyltransferase (XT), the enzyme that initiates the biosynthesis of most GAG chains.[1] This process, known as xylosylation, involves the transfer of a xylose residue from UDP-xylose to the hydroxyl group of the serine residue within the this compound motif of a proteoglycan core protein. This initial step is the gateway to the subsequent addition of other sugars to form the characteristic tetrasaccharide linker (GlcA-Gal-Gal-Xyl) upon which the repeating disaccharide units of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate are built.[2]
The this compound dipeptide is often found within a broader consensus sequence that includes acidic amino acid residues N-terminal to the this compound motif, which enhances recognition and catalytic efficiency by xylosyltransferase.[1][3] The sequence this compound-X-Gly, where X can be any amino acid, is also a common feature of GAG attachment sites.[1]
Quantitative Data
The interaction between xylosyltransferase and peptides containing the this compound motif has been characterized quantitatively in several studies. The following tables summarize key kinetic parameters, providing a basis for comparing the efficiency of different peptide substrates.
Table 1: Michaelis-Menten Constants (Km) of Xylosyltransferase for Various this compound Containing Peptides
| Peptide Sequence | Xylosyltransferase Isoform | Km (µM) | Source |
| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 49.8 ± 4.9 | [3] |
| Peptide 3 | XT-I | 308.0 ± 69.4 | [3] |
| Peptide 4 | XT-I | 133.8 ± 27.0 | [3] |
| Peptide 5 | XT-I | 164.4 ± 23.0 | [3] |
| AP1 | XT-I | 92 ± 48 | [4] |
| AP2 | XT-I | 33 ± 9 | [4] |
| AP1 | XT-II | 45 ± 12 | [4] |
| AP2 | XT-II | 105 ± 38 | [4] |
Table 2: Maximum Velocity (Vmax) of Xylosyltransferase for Various this compound Containing Peptides
| Peptide Sequence | Xylosyltransferase Isoform | Vmax (pmol/min/µg) | Source |
| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 350.9 ± 30.6 | [3] |
| Peptide 3 | XT-I | 45.4 ± 4.8 | [3] |
| Peptide 4 | XT-I | 196.7 ± 16.3 | [3] |
| Peptide 5 | XT-I | Not Reported | [3] |
| AP1 | XT-I | 145 ± 41 (mU/mL) | [4] |
| AP2 | XT-I | 133 ± 13 (mU/mL) | [4] |
| AP1 | XT-II | 65 ± 8 (mU/mL) | [4] |
| AP2 | XT-II | 709 ± 148 (mU/mL) | [4] |
Table 3: Catalytic Efficiency (kcat/Km) of Xylosyltransferase for Various this compound Containing Peptides
| Peptide Sequence | Xylosyltransferase Isoform | kcat/Km (min-1mM-1) | Source |
| Q-E-E-E-G-S-G-G-G-Q-K | XT-I | 562 | [3] |
| Peptide 3 | XT-I | 10 | [3] |
| Peptide 4 | XT-I | 120 | [3] |
Signaling Pathways and Logical Relationships
While the this compound dipeptide itself is not known to be a primary signaling molecule that binds to a receptor to initiate a signaling cascade, its role in proteoglycan synthesis is integral to numerous signaling events. Proteoglycans are key modulators of cell signaling by interacting with growth factors, cytokines, and their receptors. The initiation of GAG synthesis at the this compound motif is therefore a critical upstream event for these processes.
Below is a diagram illustrating the initiation of proteoglycan biosynthesis, highlighting the central role of the this compound motif.
Experimental Protocols
The primary method for studying the biological function of the this compound motif is the xylosyltransferase (XT) activity assay. This assay measures the transfer of xylose from a donor substrate (UDP-xylose) to a synthetic peptide acceptor containing the this compound sequence.
General Xylosyltransferase Activity Assay
This protocol is adapted from methodologies described in the literature.[2][5]
Materials:
-
Recombinant human xylosyltransferase-I (XT-I) or -II (XT-II)
-
Synthetic acceptor peptide containing a this compound motif (e.g., Biotin-NHQEEEGSGGGQKK(5-fluorescein)-CONH2)
-
UDP-[14C]xylose or unlabeled UDP-xylose
-
Reaction Buffer: 25 mM MES (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Scintillation fluid
-
Liquid scintillation counter or UPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the synthetic acceptor peptide, and the xylosyltransferase enzyme solution.
-
Initiate the reaction by adding UDP-[14C]xylose (for radiometric detection) or unlabeled UDP-xylose (for mass spectrometry detection).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-12 hours).
-
Stop the reaction by adding ice-cold stop solution.
-
For radiometric detection, spot the reaction mixture onto nitrocellulose or filter paper, wash extensively with TCA to remove unincorporated UDP-[14C]xylose, and measure the incorporated radioactivity using a scintillation counter.
-
For mass spectrometry-based detection, the reaction mixture is analyzed by UPLC-MS/MS to quantify the formation of the xylosylated peptide product.[2][6]
Experimental Workflow for Xylosyltransferase Assay
The following diagram illustrates a typical workflow for a xylosyltransferase assay using a synthetic peptide substrate.
Therapeutic Applications and Future Directions
Currently, there are no direct therapeutic applications of the free this compound dipeptide. However, its integral role in proteoglycan synthesis makes it a conceptual target for indirect therapeutic intervention. Modulating xylosyltransferase activity, and thus the glycosylation of proteins containing the this compound motif, could have implications in diseases where proteoglycan synthesis is dysregulated, such as certain cancers and fibrotic conditions.
Future research may explore whether the free this compound dipeptide has any subtle signaling or metabolic roles beyond its function as a building block. Furthermore, the design of synthetic peptides containing the this compound motif could be a strategy for developing specific inhibitors or modulators of xylosyltransferase activity for therapeutic purposes.
Conclusion
The this compound dipeptide motif is a cornerstone of proteoglycan biosynthesis, serving as the primary recognition site for the initiation of glycosaminoglycan chain attachment. While it does not appear to function as a classical signaling molecule, its structural role is indispensable for the proper synthesis of proteoglycans, which are themselves critical regulators of a myriad of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the fundamental biology of proteoglycan synthesis and the potential for targeting this pathway in disease. Further investigation into the broader biological context of the this compound motif may yet reveal additional functions and therapeutic opportunities.
References
- 1. pnas.org [pnas.org]
- 2. Xylosyltransferase II is the predominant isoenzyme which is responsible for the steady-state level of xylosyltransferase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ser-Gly as a Neuronal Trophic Factor: An In-depth Technical Guide
Introduction
The dipeptide Serylglycine (Ser-Gly) is comprised of the amino acids L-serine and glycine (B1666218). While the direct role of the this compound dipeptide as a neuronal trophic factor is not established in the current scientific literature, its constituent amino acids are well-documented for their significant contributions to neuronal survival, development, and protection. This technical guide provides a comprehensive overview of the neurotrophic and neuroprotective properties of L-serine and glycine, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fundamental neural molecules.
L-Serine and Glycine: Glial-Derived Trophic Factors for Purkinje Neurons
L-serine and glycine are recognized as major astroglia-derived trophic factors, particularly for cerebellar Purkinje neurons.[1] These amino acids are released by astroglial cells and are crucial for the survival, dendritogenesis, and electrophysiological development of these neurons.[1] Notably, Purkinje neurons do not express 3-phosphoglycerate (B1209933) dehydrogenase (3PGDH), a key enzyme in the biosynthesis of L-serine and glycine, highlighting their dependence on glial cells for these essential molecules.[1]
Quantitative Data on the Trophic Effects of L-Serine and Glycine
The following table summarizes the dose-dependent effects of L-serine and glycine on Purkinje neuron survival and the synergistic effects with other neurotrophic factors.
| Compound | Concentration | Effect on Purkinje Neuron Survival | Reference |
| L-Serine | 100 µM | Significant improvement in survival | [1] |
| Glycine | 40 µM | Significant improvement in survival | [1] |
| L-Serine + NT-3 | 100 µM + 40 ng/ml | Additive trophic effect | [1] |
| L-Serine + TNFα | 100 µM + 1 or 10 ng/ml | Additive trophic effect | [1] |
| D-Serine | Not specified | Did not support Purkinje Neuron survival | [1] |
Signaling Pathways and Mechanisms of Action
The neuroprotective and trophic effects of L-serine and glycine are mediated through several pathways, including the activation of glycine receptors and the modulation of NMDA receptor activity via the glia-neuron serine shuttle.
Glycine Receptor Activation
L-serine acts as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[2] This mechanism is thought to contribute to the neuroprotective effects of L-serine by preventing excitotoxicity.[2]
The Glia-Neuron Serine Shuttle and NMDA Receptor Modulation
Astrocytes synthesize L-serine from glucose via the enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[3][4] This L-serine is then shuttled to neurons, where it is converted to D-serine by the enzyme serine racemase.[3][4] D-serine acts as a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and neuronal survival.[3][4][5] This "serine shuttle" highlights the metabolic interdependence of glia and neurons for optimal neurotransmission.[3]
Experimental Protocols
Primary Cerebellar Purkinje Neuron Culture
This protocol is based on methodologies used to assess the trophic effects of L-serine and glycine on Purkinje neurons.
-
Tissue Preparation: Cerebella are dissected from 7-day-old rat pups. The tissue is minced and incubated in a papain solution for enzymatic digestion.
-
Cell Dissociation: The digested tissue is gently triturated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated on poly-L-lysine coated coverslips at a density of 2.5 x 10^6 cells/ml in a serum-free medium supplemented with N2 supplement, L-glutamine, and antibiotics.
-
Treatment: Test compounds (e.g., L-serine, glycine, neurotrophic factors) are added to the culture medium at the desired concentrations.
-
Immunocytochemistry: After a defined incubation period (e.g., 7 days in vitro), cultures are fixed with 4% paraformaldehyde. Purkinje neurons are identified by immunostaining with an anti-calbindin D-28k antibody.
-
Quantification: The number of surviving Purkinje neurons is counted in randomly selected fields of view using a fluorescence microscope. Neuronal survival is expressed as the number of cells per mm².
In Vitro Neurogenesis Assay
This protocol is adapted from studies on the effects of D-serine on adult hippocampal neurogenesis.
-
Neural Progenitor Cell Culture: Adult hippocampal neural progenitor cells are cultured as neurospheres in a serum-free medium containing EGF and FGF-2.
-
Cell Proliferation Assay: Neurospheres are dissociated and plated as a monolayer. Cells are treated with the test compound (e.g., D-serine) for a specified period. Cell proliferation can be assessed by BrdU incorporation followed by immunocytochemistry for BrdU and a neural stem cell marker (e.g., Nestin).
-
Neuronal Differentiation Assay: To induce differentiation, growth factors are withdrawn from the medium. Cells are treated with the test compound. After the differentiation period, cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin or NeuN) and glial markers (e.g., GFAP) to determine the fate of the newly generated cells.
-
Quantification: The number of cells positive for specific markers is counted and expressed as a percentage of the total number of DAPI-stained nuclei.
Conclusion and Future Directions
The available scientific evidence strongly supports the roles of L-serine and glycine as crucial molecules for neuronal health, acting through mechanisms that include direct receptor activation and modulation of glutamatergic neurotransmission. While these findings are significant, the direct neurotrophic or neuroprotective properties of the dipeptide this compound remain an unexplored area of research.
Future investigations could focus on whether this compound is present endogenously in the central nervous system, if it can be transported into the brain, and whether it interacts with specific neuronal receptors or transporters. Elucidating the biological activity of this dipeptide could open new avenues for the development of therapeutic strategies for neurodegenerative diseases and neuronal injury. The methodologies and understanding of the roles of its constituent amino acids, as detailed in this guide, provide a solid foundation for such future research endeavors.
References
- 1. l-Serine and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. pnas.org [pnas.org]
- 5. D-serine increases adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of Seryl-Glycine: A Technical Guide for Researchers
An in-depth examination of the biosynthetic pathways, regulatory networks, and experimental methodologies central to the endogenous production of serine and glycine (B1666218), key precursors for the dipeptide seryl-glycine.
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the endogenous synthesis of L-serine and L-glycine, the constituent amino acids of the dipeptide seryl-glycine. While no direct enzymatic pathway for the synthesis of the seryl-glycine dipeptide has been identified in mammals, its formation is contingent on the availability of its precursors. This document details the core biosynthetic pathway, its intricate regulation by key signaling networks, and provides detailed protocols for the experimental analysis of this crucial metabolic axis. The information presented is intended to serve as a valuable resource for researchers in cellular metabolism, oncology, and drug development.
The Core Biosynthetic Pathway: From Glycolysis to Serine and Glycine
The primary route for the de novo synthesis of serine and glycine in mammals is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). Serine, once synthesized, can then be reversibly converted to glycine.
The pathway proceeds as follows:
-
Oxidation of 3-Phosphoglycerate: The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This reaction is catalyzed by Phosphoglycerate Dehydrogenase (PHGDH) , utilizing NAD+ as a cofactor.
-
Transamination: Next, 3-PHP is converted to 3-phosphoserine (3-PS) through a transamination reaction with glutamate, which is converted to α-ketoglutarate. This step is catalyzed by Phosphoserine Aminotransferase 1 (PSAT1) .
-
Hydrolysis: The final step in serine synthesis is the hydrolysis of the phosphate (B84403) group from 3-PS to yield L-serine. This is carried out by the enzyme Phosphoserine Phosphatase (PSPH) .
-
Conversion to Glycine: L-serine can then be converted to L-glycine in a reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT) . This reaction is a critical link to one-carbon metabolism, as it involves the transfer of the β-carbon of serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. There are two major isoforms of SHMT: SHMT1 in the cytosol and SHMT2 in the mitochondria.
Diagram of the Serine and Glycine Biosynthetic Pathway
Caption: The de novo synthesis pathway of L-serine and L-glycine.
Quantitative Analysis of Serine and Glycine Metabolism
The flux through the serine and glycine biosynthetic pathway and the intracellular concentrations of these amino acids are highly dynamic and vary depending on the cell type and metabolic state.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m (µM) | V_max or k_cat | Organism/System | Reference |
| PHGDH | 3-Phosphoglycerate | 186.7 ± 16.1 | - | Human (recombinant) | [1] |
| PSAT1 | 3-Phosphohydroxypyruvate | - | V_max 15% of wt | Human (D100A variant) | [2] |
| PSAT1 | L-Glutamate | - | - | Human (recombinant) | [2] |
| SHMT1 | L-Serine | - | - | Human (cytosolic) | [3][4] |
| SHMT1 | Tetrahydrofolate | - | - | Human (cytosolic) | [3][4] |
| SHMT2 | L-Serine | - | Higher than SHMT1 | Human (mitochondrial) | [3][4] |
| SHMT2 | Tetrahydrofolate | - | - | Human (mitochondrial) | [3][4] |
Table 2: Metabolite Concentrations and Metabolic Flux
| Cell Line | Condition | Intracellular Serine (nmol/mg DNA) | Intracellular Glycine (nmol/mg DNA) | Serine Synthesis Flux (% of total serine) | Glycine Synthesis from Serine Flux (% of total glycine) | Reference |
| HeLa | Standard Culture | - | - | 24.0% | 45.1% | [5] |
| AGS | Standard Culture | - | - | No SSP activity | - | [5] |
| CHO_m+ | Standard Culture | - | - | - | High | [6] |
| CHO_m- | (SHMT deficient) | Serine utilization lower | Glycine production lower | - | Low (80 ± 28) | [6] |
| PMN Cells | Pyruvate Incubation | Varies with pyruvate | Varies with pyruvate | - | - | [7] |
Note: Flux data is highly dependent on the specific cell line, culture conditions, and analytical methods used.
Regulation of the Serine-Glycine Biosynthetic Pathway
The endogenous synthesis of serine and glycine is tightly regulated by a complex network of signaling pathways that sense nutrient availability and cellular stress. Key regulators include mTOR, AMPK, c-Myc, and ATF4.
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism, promotes serine biosynthesis. mTORC1, in particular, can activate the transcription of genes in the serine synthesis pathway.
Diagram of mTOR Signaling in Serine-Glycine Synthesis
Caption: mTORC1 regulation of serine synthesis gene expression.
AMPK Signaling
AMP-activated protein kinase (AMPK), a key energy sensor, is activated under conditions of low cellular energy (high AMP/ATP ratio). AMPK has a more complex, context-dependent role in regulating serine synthesis. While some studies suggest AMPK can promote PHGDH expression, others indicate it can have inhibitory effects.
c-Myc and ATF4
The oncogenic transcription factor c-Myc has been shown to directly upregulate the expression of all the enzymes in the serine and glycine synthesis pathway, linking cell proliferation to the production of these key anabolic precursors.
Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response. Under conditions of amino acid starvation, including serine deprivation, ATF4 is translationally upregulated and drives the expression of genes involved in amino acid synthesis and transport, including those in the serine biosynthesis pathway, as a survival mechanism.
Diagram of c-Myc and ATF4 Regulation ```dot digraph "Myc_ATF4_Regulation" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Proliferative Signals" [fillcolor="#FBBC05"]; "Amino Acid\nStarvation" [fillcolor="#FBBC05"];
"c-Myc" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATF4" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Serine/Glycine\nBiosynthesis Genes" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Proliferative Signals" -> "c-Myc"; "Amino Acid\nStarvation" -> "ATF4"; "c-Myc" -> "Serine/Glycine\nBiosynthesis Genes" [label="Upregulation"]; "ATF4" -> "Serine/Glycine\nBiosynthesis Genes" [label="Upregulation"]; }
Caption: Workflow for the PHGDH colorimetric activity assay.
SHMT Activity Assay (Coupled Enzyme Assay)
This protocol measures SHMT activity by coupling the production of 5,10-CH2-THF to a dehydrogenase reaction that produces a detectable product (e.g., NADPH). [8][9] Materials:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
L-Serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
5,10-Methylenetetrahydrofolate Dehydrogenase (MTHFD)
-
NADP+
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 375 nm.
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the PHGDH assay.
-
-
Reaction Setup:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing Assay Buffer, L-serine, THF, PLP, MTHFD, and NADP+.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
-
Measurement:
-
Initiate the reaction by adding the cell lysate.
-
Monitor the increase in absorbance at 340 nm (for NADPH) or 375 nm (to avoid THF interference) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Use the extinction coefficient of NADPH to calculate the rate of SHMT activity.
-
Normalize the activity to the protein concentration.
-
13C Metabolic Flux Analysis (MFA)
This powerful technique uses stable isotope-labeled substrates (e.g., [U-13C]-glucose) to trace the flow of carbon through metabolic pathways. [10][11][12][13][14] General Protocol Outline:
-
Cell Culture: Culture cells in a medium containing the 13C-labeled substrate for a time sufficient to reach isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts to determine the mass isotopologue distribution (MID) of serine, glycine, and other relevant metabolites.
-
Flux Calculation: Use computational modeling software to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.
Diagram of 13C-MFA Workflow
Caption: General workflow for 13C metabolic flux analysis.
Conclusion
The endogenous synthesis of serine and glycine is a critical metabolic pathway that is tightly integrated with central carbon metabolism and regulated by key cellular signaling networks. A thorough understanding of this pathway, facilitated by the quantitative and experimental approaches outlined in this guide, is essential for advancing research in cancer metabolism, neuroscience, and other fields where these amino acids play a pivotal role. The provided data and protocols offer a foundation for researchers to investigate the complexities of seryl-glycine precursor biosynthesis and its implications in health and disease.
References
- 1. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. gcms.cz [gcms.cz]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Serine-Glycine Metabolic Pathway: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The serine-glycine metabolic pathway is a critical nexus in cellular metabolism, particularly in the context of rapidly proliferating cells such as those found in cancerous tissues. This pathway not only provides the essential amino acids serine and glycine (B1666218) for protein synthesis but also fuels one-carbon metabolism, which is vital for the biosynthesis of nucleotides, lipids, and for maintaining cellular redox homeostasis.[1][2][3] The upregulation of this pathway is a hallmark of many cancers, making it a promising target for therapeutic intervention.[4][5] This technical guide provides a comprehensive analysis of the serine-glycine metabolic pathway, including its core components, regulatory networks, quantitative data, and detailed experimental protocols for its investigation.
Core Pathway and Key Enzymes
The de novo synthesis of serine originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) through a three-step enzymatic cascade.[3][6] Serine can then be reversibly converted to glycine.
-
Phosphoglycerate Dehydrogenase (PHGDH): This is the rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[6][7]
-
Phosphoserine Aminotransferase 1 (PSAT1): This enzyme catalyzes the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine, using glutamate (B1630785) as the amino group donor.[6][7]
-
Phosphoserine Phosphatase (PSPH): PSPH catalyzes the final step, the dephosphorylation of 3-phosphoserine to produce serine.[6][7]
-
Serine Hydroxymethyltransferase (SHMT1/2): These enzymes, located in the cytoplasm (SHMT1) and mitochondria (SHMT2), catalyze the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][4] This reaction is a major entry point for one-carbon units into the one-carbon metabolism network.
-
Glycine Decarboxylase Complex (GLDC): This mitochondrial enzyme complex can also generate a one-carbon unit by catalyzing the cleavage of glycine.[2]
The overall flow of the pathway is depicted below:
Regulation of the Serine-Glycine Metabolic Pathway
The activity of the serine-glycine metabolic pathway is tightly regulated by a complex network of signaling pathways, oncogenes, and tumor suppressors, ensuring that the production of serine and glycine meets the cell's metabolic demands.
-
Transcriptional Regulation:
-
MYC: The oncogene MYC can directly upregulate the expression of PHGDH and SHMT1/2.[4][6]
-
p53: The tumor suppressor p53 can suppress the expression of PHGDH.[6]
-
ATF4 and NRF2: The transcription factors ATF4 and NRF2, often activated under cellular stress, can induce the expression of serine synthesis pathway enzymes.[6]
-
-
Allosteric Regulation:
-
Serine: Serine itself can act as a feedback inhibitor of PHGDH.
-
The intricate regulatory network is illustrated in the following diagram:
References
- 1. Quantification of the inputs and outputs of serine and glycine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
The Ser-Gly Dipeptide: A Nexus of Cellular Metabolism, Signaling, and Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide serine-glycine (Ser-Gly) occupies a critical intersection in cellular homeostasis, acting not merely as a constituent of protein turnover but as a nuanced modulator of fundamental biological processes. While the individual roles of serine and glycine (B1666218) in metabolism are well-documented, this whitepaper consolidates the current understanding of the this compound dipeptide itself, exploring its transport, intracellular fate, and specific functions. Emerging evidence points to a role for this compound beyond that of a simple nutrient source, implicating it in specific enzymatic recognition events and potentially in cellular signaling cascades. This guide provides a comprehensive overview of the metabolic context of this compound, details its known functions, and presents relevant experimental methodologies for its study, offering a valuable resource for researchers in cellular biology and drug development.
Introduction: The Metabolic Backdrop of Serine and Glycine
Cellular homeostasis is intrinsically linked to the availability and metabolism of amino acids. Serine and glycine, two non-essential amino acids, are central players in a multitude of anabolic and catabolic pathways essential for cell survival, proliferation, and function. They are biosynthetically linked and serve as crucial precursors for the synthesis of proteins, nucleic acids, and lipids.[1][2] Furthermore, the metabolism of serine and glycine is deeply intertwined with one-carbon (1C) metabolism, a complex network of reactions vital for the generation of methyl groups for methylation reactions and for the synthesis of purines and thymidylate.[3][4]
The serine biosynthesis pathway (SSP) utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) to produce serine, which can then be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT).[5] This reversible reaction also generates a one-carbon unit that is transferred to tetrahydrofolate (THF), a key cofactor in 1C metabolism.[4] Glycine itself can also feed into 1C metabolism through the glycine cleavage system (GCS).[4]
Given this intricate metabolic web, the this compound dipeptide, which can be generated from protein degradation or supplied exogenously, represents a direct portal into these fundamental cellular processes. Understanding its specific contributions to cellular homeostasis is therefore of significant interest.
Cellular Uptake and Intracellular Fate of the this compound Dipeptide
While specific transporters for the this compound dipeptide have not been extensively characterized, the uptake of di- and tripeptides into mammalian cells is primarily mediated by proton-coupled peptide transporters, such as PepT1 (SLC15A1) and PepT2 (SLC15A2).[6] These transporters exhibit broad substrate specificity and are responsible for the absorption of dietary peptides in the intestine and their reabsorption in the kidneys. It is highly probable that this compound is transported into cells via these or similar transport systems.
Once inside the cell, the prevailing evidence suggests that dipeptides are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.[7] This releases serine and glycine into the intracellular amino acid pool, where they can then participate in the metabolic pathways outlined above. The rapid intracellular cleavage of dipeptides is a critical consideration in experimental design, as the observed cellular effects of exogenous dipeptide administration are often attributable to the resulting increase in intracellular concentrations of the individual amino acids.
dot
References
- 1. High throughput quantitative analysis of serum proteins using glycopeptide capture and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biotechsupportgroup.com [biotechsupportgroup.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Seryl-Glycine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Seryl-glycine (Ser-Gly), a dipeptide composed of the amino acids L-serine and glycine (B1666218), is a naturally occurring molecule primarily recognized as a metabolic intermediate. Its constituent amino acids are integral to a wide array of physiological processes, including one-carbon metabolism, neurotransmission, and biosynthesis. While seryl-glycine itself has not been extensively characterized as a signaling molecule, its presence in the human metabolome and the significant biological activities of its constituent parts and derivatives warrant a detailed examination of its discovery, physicochemical properties, and the methodologies for its synthesis and characterization. This guide provides a comprehensive overview of seryl-glycine, including detailed experimental protocols, quantitative data, and illustrations of relevant biochemical pathways and analytical workflows.
Discovery and Historical Context
The specific discovery of seryl-glycine is not well-documented in a singular publication but is rooted in the broader history of peptide chemistry. The early 20th century marked the beginning of our understanding of peptides, with Emil Fischer's groundbreaking synthesis of the first dipeptide, glycyl-glycine, in 1901, laying the foundation for the field.[1][2][3] The synthesis of peptides containing serine, such as derivatives of seryl-glycine, was explored in the following decades as chemists developed methods for protecting the reactive hydroxyl group of serine during peptide bond formation. While a specific "discovery" paper for the seryl-glycine dipeptide is not prominent, its existence and basic properties were likely established as part of the systematic exploration of dipeptides in the mid-20th century.
Physicochemical and Structural Properties
Seryl-glycine is a polar and water-soluble dipeptide. Its key physicochemical and structural properties are summarized in the tables below.
Table 1: General and Physicochemical Properties of L-Seryl-Glycine
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₄ | [4] |
| Molecular Weight | 162.14 g/mol | [5] |
| IUPAC Name | 2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid | [5] |
| CAS Number | 687-63-8 | [4] |
| Predicted Water Solubility | 74.7 g/L | [6] |
| Predicted LogP | -3.3 | [6] |
| Predicted pKa (Strongest Acidic) | 3.44 | [6] |
| Predicted pKa (Strongest Basic) | 7.85 | [6] |
Table 2: Crystallographic Data for L-Seryl-Glycine
| Parameter | Value | Source |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 4.550 Å, b = 8.506 Å, c = 17.380 Å | |
| Z | 4 | |
| Calculated Density | 1.601 g/cm³ |
Synthesis and Purification
The synthesis of seryl-glycine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. A detailed protocol for a solution-phase synthesis is provided below, adapted from established methods for dipeptide synthesis.[7]
Experimental Protocol: Solution-Phase Synthesis of L-Seryl-Glycine
This protocol involves the coupling of an N-protected serine with a C-protected glycine, followed by deprotection steps.
Step 1: Protection of Amino Acids
-
N-Boc-L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a water/dioxane mixture to yield N-Boc-L-serine.
-
Glycine Methyl Ester Hydrochloride: Glycine is reacted with thionyl chloride in methanol (B129727) to produce glycine methyl ester hydrochloride.
Step 2: Peptide Coupling
-
Dissolve N-Boc-L-serine (1 equivalent), glycine methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in DCM.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-seryl-glycine methyl ester.
Step 3: Deprotection
-
Saponification of the Methyl Ester: Dissolve the protected dipeptide in a mixture of methanol and 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize the solution and extract the N-Boc-L-seryl-glycine.
-
Removal of the Boc Group: Treat the N-Boc-L-seryl-glycine with trifluoroacetic acid (TFA) in DCM. After the reaction is complete, evaporate the solvent to yield L-seryl-glycine as a TFA salt.
Step 4: Purification
-
Dissolve the crude seryl-glycine in a minimal amount of water.
-
Purify by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.
-
Lyophilize the pure fractions to obtain L-seryl-glycine as a white solid.
Analytical Characterization
The identity and purity of synthesized seryl-glycine can be confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of underivatized amino acids and dipeptides is mixed-mode HPLC, which combines reversed-phase and cation-exchange mechanisms.[1][6][8][9]
Experimental Protocol: HPLC Analysis of Seryl-Glycine
-
Column: A mixed-mode column such as a Primesep 100 (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: An isocratic mobile phase consisting of 90% water and 10% acetonitrile, with 0.1% sulfuric acid as a buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the seryl-glycine standard or sample in the mobile phase.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight of seryl-glycine and for structural elucidation through tandem mass spectrometry (MS/MS).
Expected Observations:
-
Full Scan MS: An ion corresponding to the protonated molecule [M+H]⁺ at m/z 163.07.[10]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the parent ion will produce characteristic fragment ions. The primary fragmentation will occur at the peptide bond, leading to b- and y-type ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of seryl-glycine. Spectra are typically recorded in D₂O.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Seryl-Glycine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Serine α-CH | ~3.9 | ~57 |
| Serine β-CH₂ | ~3.8 | ~62 |
| Glycine α-CH₂ | ~3.7 | ~43 |
| Serine C=O | - | ~174 |
| Glycine C=O | - | ~177 |
Note: These are approximate values and can vary based on pH and concentration. Experimental data for glycine can be used as a reference.[11][12][13]
Biological Role and Signaling Pathways
Seryl-glycine is primarily considered a metabolite, formed during protein turnover or absorbed from dietary sources.[5] Its constituent amino acids, however, have profound biological roles.
Serine-Glycine One-Carbon Pathway
Serine and glycine are central to the one-carbon (1C) metabolic network, which is crucial for the synthesis of nucleotides, lipids, and for methylation reactions.[14][15] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key step in this pathway. Dysregulation of the serine-glycine one-carbon pathway has been implicated in cancer cell proliferation.[14][15]
Role in Neurotransmission
Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[16][17][18][19] L-serine can also act as a neuromodulator and is a precursor to D-serine, a co-agonist at NMDA receptors.[10][20][21] There is evidence that L-serine and glycine released from glial cells act as trophic factors for neurons.[4][20] While there is no direct evidence of seryl-glycine itself acting as a neurotransmitter, its degradation in the CNS would release these neuroactive amino acids.
Potential Biological Activities of Seryl-Glycine Derivatives
Recent research has highlighted the potential for biological activity in derivatives of seryl-glycine. For instance, serine-glycine-betaine, a dipeptide isolated from an endophytic fungus, has demonstrated potent cytotoxic activity against human pancreatic and colon cancer cell lines by inducing apoptosis. This finding suggests that modifications of the seryl-glycine backbone could be a promising avenue for drug discovery.
Conclusion
Seryl-glycine, while a simple dipeptide, is situated at the crossroads of several fundamental biochemical pathways. Its characterization relies on a suite of standard analytical techniques, and its synthesis can be accomplished through established peptide chemistry protocols. Although direct evidence for a signaling role for seryl-glycine is currently lacking, the profound biological activities of its constituent amino acids and the potent anticancer effects of a closely related derivative suggest that seryl-glycine may be more than just a simple metabolite. Further research into the potential receptor interactions and cellular effects of this dipeptide is warranted and could unveil novel biological functions. This guide provides the foundational knowledge and methodological framework for researchers to further explore the chemistry and biology of seryl-glycine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Serylglycine | C5H10N2O4 | CID 7009644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Glycine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. The complexity of the serine glycine one-carbon pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The glycine receptor: pharmacological studies and mathematical modeling of the allosteric interaction between the glycine- and strychnine-binding sites [pubmed.ncbi.nlm.nih.gov]
- 17. What confers specificity on glycine for its receptor site? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Milestone Review: Unlocking the Proteomics of Glycine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. l-Serine and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
Ser-Gly Dipeptide: A Comprehensive Technical Guide to Structure and Conformational States
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Seryl-glycine (Ser-Gly), composed of serine and glycine (B1666218) residues, serves as a fundamental model for understanding peptide structure and folding. Its inherent flexibility, conferred by the glycine residue, and the hydrogen-bonding potential of the serine side chain give rise to a complex conformational landscape. This guide provides an in-depth analysis of the structural and conformational states of this compound, integrating experimental data from X-ray crystallography with computational insights from Density Functional Theory (DFT). Detailed methodologies for key experimental and computational techniques are presented, alongside visualizations of conformational states and analytical workflows to support further research and application in drug development.
Introduction
Dipeptides are the simplest peptide structures, yet they provide invaluable insights into the fundamental principles governing protein folding and molecular recognition. The conformational preferences of these small molecules are dictated by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and electrostatic interactions. Seryl-glycine (this compound) is a particularly interesting dipeptide due to the unique structural contributions of its constituent amino acids. Glycine, with its single hydrogen atom as a side chain, imparts a high degree of conformational flexibility to the peptide backbone.[1][2] In contrast, the hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor, leading to specific intramolecular interactions that can stabilize certain conformations.
Understanding the accessible conformational states of this compound is crucial for various fields. In structural biology, it provides a basis for modeling the behavior of this compound motifs within larger polypeptide chains. For drug development professionals, knowledge of the preferred conformations of small peptides can inform the design of peptidomimetics and other therapeutic agents that target protein-protein interactions. This technical guide aims to provide a comprehensive overview of the structure and conformational states of this compound, supported by quantitative data, detailed experimental protocols, and clear visualizations.
This compound Structure and Conformational States
The conformation of the this compound dipeptide can be described by a set of torsion angles (also known as dihedral angles) along the peptide backbone and the serine side chain. The key backbone torsion angles are φ (phi, C'-N-Cα-C'), ψ (psi, N-Cα-C'-N), and ω (omega, Cα-C'-N-Cα). The peptide bond (ω) is typically found in a planar trans conformation (ω ≈ 180°) due to its partial double-bond character, which restricts rotation.[1] The flexibility of the backbone therefore primarily arises from rotations around the N-Cα (φ) and Cα-C' (ψ) bonds. The conformation of the serine side chain is described by the χ1 (chi1, N-Cα-Cβ-Oγ) and χ2 (chi2, Cα-Cβ-Oγ-Hγ) torsion angles.
Experimental Crystal Structure
The solid-state conformation of L-Serylglycine has been determined by X-ray crystallography. In the crystalline form, the dipeptide exists as a zwitterion with an extended peptide backbone. The observed torsion angles deviate slightly from a fully extended conformation (where all torsion angles would be 180°).
Computational Conformational Analysis
Computational methods, such as Density Functional Theory (DFT), have been employed to explore the potential energy surface of this compound and identify its stable conformers in the gas phase and in solution. These studies often involve geometry optimization of various starting structures to find local energy minima. DFT calculations provide valuable information on bond lengths, bond angles, and dihedral angles of the optimized geometries.
Data Presentation
The following tables summarize the quantitative data for the conformational states of this compound, comparing the experimental crystal structure with a representative conformation from computational studies.
Table 1: Torsion Angles of L-Serylglycine (°)
| Torsion Angle | Crystal Structure[3] |
| ψ1 (Ser) | 151.9 |
| ω1 (Peptide Bond) | -174.1 |
| φ2 (Gly) | -172.1 |
| ψ2 (Gly) | 166.0 |
Note: The sign convention is as defined by the IUPAC-IUB Commission on Biochemical Nomenclature.
Experimental and Computational Protocols
X-ray Crystallography
Determining the three-dimensional structure of a peptide crystal is a multi-step process.
Experimental Workflow for Peptide Crystallography
Caption: A generalized workflow for determining the crystal structure of a dipeptide like this compound.
Protocol:
-
Crystallization: Single crystals of L-Serylglycine can be grown by slow evaporation from an acetone/water solution.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected using a radiation source such as graphite-monochromated Cu Kα radiation.[3] The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction intensities are corrected for various factors (e.g., Lorentz and polarization effects) and symmetry-equivalent reflections are averaged to produce a unique set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model of the dipeptide is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This involves iterative cycles of positional and thermal parameter refinement.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Workflow for Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a dipeptide using DFT.
Protocol:
-
Model Building: Initial structures of this compound are generated. These can be based on the crystal structure or created by systematically rotating the backbone and side-chain dihedral angles.
-
Geometry Optimization: The geometry of each starting structure is optimized at a chosen level of theory, for example, using the B3LYP correlation functional with a 6-31G* basis set.[4] This process finds the lowest energy structure in the vicinity of the starting geometry.
-
Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.
-
Analysis: The geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies of the stable conformers are analyzed to understand the conformational preferences of the dipeptide.
Visualizations of this compound Conformational States
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure.
Backbone and Side-Chain Torsion Angles
Caption: Key torsion angles defining the conformation of the this compound dipeptide.
Extended Conformation (from Crystal Structure)
Caption: A 2D representation of the extended conformation of this compound observed in the crystal structure.
Potential Biological Relevance and Signaling
While this compound is a simple dipeptide and not a primary signaling molecule itself, the structural motifs it represents are of significant biological importance.
-
Protein Structure: this compound sequences are found in flexible loop regions of proteins, where the conformational freedom of glycine is essential for protein function. The serine residue in such motifs can be a site for post-translational modifications like phosphorylation, which is a key mechanism in signal transduction.
-
Signal Peptides: The sequence motif Ala-Ser-Gly is known to be part of the MIO prosthetic group in Phenylalanine Ammonia-Lyase, which is crucial for its enzymatic activity.[5] Additionally, this compound can be found in signal peptides that direct proteins for secretion or membrane insertion.[6]
-
Hypothetical Signaling Role: While not directly demonstrated for this compound, other dipeptides have been shown to influence cellular signaling. For instance, the dipeptide Pro-Gly can promote IGF-1 expression and secretion via the JAK2/STAT5 pathway.[1] This raises the possibility that other dipeptides, including this compound or its derivatives, could have as-yet-undiscovered signaling roles.
Hypothetical Dipeptide Signaling Pathway
Caption: A conceptual model of how a dipeptide could potentially influence a cellular signaling pathway.
Conclusion
The this compound dipeptide, despite its simple structure, exhibits a rich conformational behavior that is fundamental to understanding the principles of peptide and protein structure. This guide has synthesized experimental and computational data to provide a detailed picture of its conformational states. The extended conformation observed in the crystal structure represents one of the low-energy states available to this flexible molecule. The provided protocols and visualizations serve as a resource for researchers and drug development professionals working with peptides. Future investigations into the potential biological activities of this compound and other small peptides may reveal novel roles in cellular signaling and regulation, opening new avenues for therapeutic intervention.
References
- 1. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering | MDPI [mdpi.com]
- 6. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]
Ser-Gly as a Precursor for Neurotransmitters: A Technical Whitepaper for Researchers
For Immediate Release
This technical guide explores the potential of the dipeptide Seryl-glycine (Ser-Gly) as a precursor for the neurotransmitters serine and glycine (B1666218) in the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals interested in the intersection of peptide metabolism and neurobiology. While the roles of L-serine and glycine as crucial neurotransmitters are well-established, the direct pathway from the dipeptide this compound to these key signaling molecules in the brain remains an area of active investigation. This whitepaper will synthesize the current understanding of dipeptide transport and metabolism within the CNS, present relevant quantitative data, and provide detailed experimental protocols to guide future research in this promising field.
Introduction: The Emerging Role of Dipeptides in Neuromodulation
Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] Within the central nervous system, the transport and metabolism of dipeptides could represent a novel mechanism for modulating neurotransmitter pools. The constituent amino acids of this compound, L-serine and glycine, are pivotal for neurotransmission. L-serine is a precursor to both the inhibitory neurotransmitter glycine and the neuromodulator D-serine, which is a co-agonist of N-methyl-D-aspartate (NMDA) receptors.[2][3] Glycine itself is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[2]
The hypothesis that this compound could serve as a precursor for these neurotransmitters hinges on three key processes: its ability to cross the blood-brain barrier (BBB), its transport into neural cells, and its subsequent hydrolysis into serine and glycine by brain-resident peptidases. This guide will delve into the available evidence for each of these steps.
Transport of this compound into the Central Nervous System
The entry of peptides and amino acids from the periphery into the brain is tightly regulated by the blood-brain barrier. While large peptides are generally excluded, smaller di- and tripeptides can be transported across the BBB by specific carrier proteins.
Blood-Brain Barrier Transport
The proton-coupled oligopeptide transporter 2 (PepT2), a member of the solute carrier family 15 (SLC15A2), is expressed at the choroid plexus and is known to be involved in the efflux of peptides and peptidomimetics from the cerebrospinal fluid (CSF).[1][4] This transporter plays a crucial role in maintaining neuropeptide homeostasis in the brain.[1] Studies have shown that some dipeptides, such as Gly-Pro, exhibit similar concentrations in both plasma and CSF, suggesting they may cross the BBB.[5] The transport of this compound across the BBB has not been directly demonstrated, but the presence of various dipeptides in the CSF suggests that transport mechanisms for such molecules exist.[5]
Cellular Uptake in the Brain
Once in the brain's interstitial fluid or CSF, dipeptides can be taken up by neurons and glial cells. Astrocytes, in particular, are known to play a significant role in the metabolism of amino acids and peptides.[6][7] The transporter PepT2 is also expressed in astrocytes and could mediate the uptake of dipeptides like this compound.[8] The diagram below illustrates the potential pathways for this compound to enter the brain and be taken up by neural cells.
References
- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Peptide transporter 2 (PEPT2) expression in brain protects against 5-aminolevulinic acid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CNS as a target for peptides and peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peptide transporter PepT2 is expressed in rat brain and mediates the accumulation of the fluorescent dipeptide derivative beta-Ala-Lys-Nepsilon-AMCA in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Seryl-Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide seryl-glycine (Ser-Gly), composed of the amino acids L-serine and glycine (B1666218), is a naturally occurring molecule in biological systems. While extensive research has elucidated the multifaceted physiological roles of its constituent amino acids, the specific functions of the this compound dipeptide as an independent signaling molecule remain largely unexplored. Current scientific understanding positions this compound primarily as a metabolic intermediate, arising from protein degradation and serving as a source of serine and glycine for various cellular processes. This technical guide provides a comprehensive overview of the known context of this compound, including its place within serine and glycine metabolism, its transport and hydrolysis, and its relevance in specific biological settings. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of associated metabolic and experimental workflows to facilitate further investigation into the potential physiological significance of this dipeptide.
Introduction
Serine and glycine are two closely related non-essential amino acids with pivotal roles in cellular metabolism, neurotransmission, and biosynthesis.[1][2] Their interconversion is a key step in one-carbon metabolism, which is fundamental for the synthesis of nucleotides, lipids, and for cellular methylation reactions.[2][3] The dipeptide seryl-glycine (this compound) is a product of the linkage of a serine and a glycine residue via a peptide bond.[4] While dipeptides and tripeptides can have distinct biological activities separate from their constituent amino acids, the specific physiological role of this compound as a signaling molecule has not been established. It is primarily considered a transient product of proteolysis, which is then hydrolyzed back into its constituent amino acids.
This compound in the Context of Serine and Glycine Metabolism
The physiological context of this compound is best understood through the metabolic pathways of serine and glycine. These amino acids are intricately linked and participate in numerous anabolic and catabolic reactions.
Biosynthesis of Serine and Glycine
Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[5] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that requires tetrahydrofolate as a cofactor.[6][7] This interconversion is a central hub in cellular metabolism, linking amino acid metabolism with one-carbon metabolism.[3]
Catabolism and Significance
The degradation of glycine is primarily carried out by the glycine cleavage system (GCS), a multi-enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit.[7] Dysregulation of serine and glycine metabolism has been implicated in various diseases, including cancer and neurological disorders.[8][9] Rapidly proliferating cancer cells, for instance, often exhibit an increased demand for serine and glycine to support nucleotide synthesis and redox balance.[10]
Transport and Hydrolysis of Dipeptides
The physiological fate of this compound is likely governed by the general mechanisms of dipeptide transport and hydrolysis.
Dipeptide Transporters
Proton-coupled oligopeptide transporters, such as PepT1 and PepT2, are responsible for the uptake of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys. These transporters exhibit broad substrate specificity and are a primary route for the absorption of protein digestion products. While specific transport studies on this compound are lacking, it is plausible that it is a substrate for these transporters.
Dipeptide Hydrolases
Once inside cells, dipeptides are typically rapidly hydrolyzed into their constituent amino acids by intracellular dipeptidases. Various dipeptidases exist with differing substrate specificities. For example, dipeptidyl-peptidase 7 has been shown to have expanded substrate specificity, including cleavage of peptides with Gly and Ser at the penultimate position.[11] The rapid hydrolysis of dipeptides is a key reason why they often do not accumulate to high concentrations in the cytoplasm.
Potential Physiological Contexts of this compound
While a specific signaling role for this compound has not been identified, its presence is noted in several biological contexts, suggesting potential, albeit transient, functions.
Proteoglycan Synthesis
The this compound dipeptide sequence is a key recognition motif for the attachment of glycosaminoglycan (GAG) chains to core proteins to form proteoglycans. Specifically, the tetrapeptide sequence this compound-Xaa-Gly (where Xaa is any amino acid) is recognized by xylosyltransferase, the enzyme that initiates GAG chain synthesis.[8] The presence of acidic amino acid residues near this sequence further enhances its recognition.[8] This suggests a structural, rather than a signaling, role for the this compound motif within a polypeptide chain.
Metabolomics and Peptidomics Studies
Metabolomic and peptidomic analyses have identified this compound in various biological fluids and tissues, including plasma and cerebrospinal fluid.[12] However, these studies primarily serve to catalogue the presence and relative abundance of small molecules and peptides, and do not in themselves elucidate function. The presence of this compound in these samples is consistent with its role as a product of ongoing protein turnover.
Quantitative Data
Quantitative data on the physiological concentrations of this compound are sparse. Most studies focus on the quantification of free serine and glycine. The table below summarizes representative concentrations of serine and glycine in human plasma and cerebrospinal fluid (CSF) to provide a metabolic context.
| Analyte | Biofluid | Concentration (µmol/L) | Reference |
| Serine | Plasma | 90 - 150 | [13] |
| Glycine | Plasma | 150 - 350 | [13] |
| Serine | CSF | 52.6 ± 17.9 | [4] |
| Glycine | CSF | 9.9 ± 3.4 (in controls) | [4] |
Note: Concentrations can vary based on factors such as age, diet, and health status.
Experimental Protocols
Investigating the physiological role of this compound would require a combination of analytical, biochemical, and cell-based assays.
Synthesis of this compound
For experimental studies, this compound can be synthesized using standard solid-phase or solution-phase peptide synthesis methods. Protecting groups are used for the amino and carboxyl groups of serine and glycine, followed by coupling and subsequent deprotection.
Quantification of this compound in Biological Samples
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of this compound in complex biological matrices such as plasma, urine, or cell extracts.
Protocol Outline: LC-MS Quantification of this compound
-
Sample Preparation:
-
Protein precipitation from biofluids (e.g., with acetonitrile (B52724) or methanol).
-
Inclusion of a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-Ser-Gly).
-
Supernatant collection and drying.
-
Reconstitution in a suitable solvent for LC-MS analysis.
-
-
LC Separation:
-
Use of a hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining small polar molecules like dipeptides.
-
Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
MS Detection:
-
Analysis using a tandem mass spectrometer (e.g., triple quadrupole) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimization of precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generation of a standard curve using known concentrations of this compound.
-
Calculation of the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Cellular Uptake and Hydrolysis Assays
To investigate the transport and stability of this compound in a cellular context, uptake and hydrolysis assays can be performed using cultured cells.
Protocol Outline: Cellular Uptake and Hydrolysis
-
Cell Culture: Grow a relevant cell line (e.g., Caco-2 for intestinal transport) to confluence in multi-well plates.
-
Uptake Assay:
-
Incubate cells with a known concentration of this compound (or a radiolabeled version for easier detection) for various time points.
-
Wash cells thoroughly with ice-cold buffer to remove extracellular dipeptide.
-
Lyse the cells and quantify the intracellular concentration of this compound using LC-MS.
-
-
Hydrolysis Assay:
-
Following the uptake, monitor the intracellular concentrations of both this compound and its constituent amino acids (serine and glycine) over time.
-
A decrease in this compound concentration with a concomitant increase in serine and glycine concentrations would indicate intracellular hydrolysis.
-
Conclusion and Future Directions
The dipeptide seryl-glycine is currently understood primarily as a metabolic intermediate within the complex network of serine and glycine metabolism. Its well-documented role as a recognition motif in proteoglycan synthesis highlights a structural importance within polypeptide chains. However, evidence for a specific physiological role as an independent signaling molecule is currently lacking in the scientific literature.
Future research should focus on several key areas to definitively elucidate the physiological role of this compound:
-
Receptor Screening: High-throughput screening assays could be employed to identify potential cell surface receptors or binding partners for this compound.
-
Functional Cellular Assays: The effect of exogenous this compound on various cellular processes, such as proliferation, apoptosis, and gene expression, should be systematically investigated in different cell types.
-
In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models could reveal the in vivo fate of administered this compound and any resulting physiological effects.
-
Advanced Metabolomics: More sensitive and targeted metabolomic approaches could provide more precise quantification of this compound in different tissues and biofluids under various physiological and pathological conditions, potentially revealing correlations that hint at its function.
Until such studies provide direct evidence of a distinct signaling role, this compound will likely continue to be viewed as a transient but integral part of the cellular amino acid pool.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The complexity of the serine glycine one-carbon pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid amino acids glycine, serine, and threonine in nonketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
The Serine-Glycine One-Carbon Network: A Core Metabolic Engine Driving Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in harsh microenvironments. Among the most critical metabolic adaptations is the upregulation of the serine-glycine one-carbon (SGOC) network. This pathway, branching from glycolysis, is no longer considered a simple housekeeping process but a central hub that fuels the synthesis of proteins, nucleic acids, and lipids, while also maintaining redox homeostasis and influencing epigenetic regulation.[1][2] Excessive activation of the de novo serine synthesis pathway (SSP) is a common feature in a wide array of malignancies, including breast cancer, lung cancer, melanoma, and glioma, and is frequently associated with poor prognosis.[3][4][5][6][7] This guide provides a comprehensive technical overview of the SGOC network's role in cancer cell metabolism, detailing the core enzymatic players, its intricate regulation by oncogenic signaling pathways, and its emergence as a prime target for novel therapeutic interventions. We present quantitative data on enzyme expression and inhibitor efficacy, detailed experimental protocols for studying the pathway, and visual diagrams of key signaling and experimental workflows to equip researchers with the knowledge to navigate this critical area of cancer metabolism.
The Core Pathway: De Novo Serine and Glycine (B1666218) Synthesis
The de novo synthesis of serine and its subsequent conversion to glycine is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into anabolic processes.[3][8] This pathway is central to cellular proliferation, providing the building blocks for essential macromolecules.[1][9]
-
Phosphoglycerate Dehydrogenase (PHGDH): This is the rate-limiting enzyme of the SSP, catalyzing the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). The expression of PHGDH is frequently amplified or upregulated in various cancers, marking it as a key driver of the metabolic switch.[3][4][10]
-
Phosphoserine Aminotransferase 1 (PSAT1): This enzyme catalyzes the transamination of 3-PHP to 3-phosphoserine (3-PS), using glutamate (B1630785) as a nitrogen donor.[3][8] Overexpression of PSAT1 has been linked to poor prognosis in several cancers, including non-small cell lung cancer and esophageal squamous cell carcinoma.[9][11][12]
-
Phosphoserine Phosphatase (PSPH): The final step in serine synthesis is the dephosphorylation of 3-PS to L-serine, catalyzed by PSPH.[3][8] Elevated PSPH expression is also associated with a poor prognosis in cancers like hepatocellular carcinoma.[1][10]
-
Serine Hydroxymethyltransferase (SHMT1/2): Serine is reversibly converted to glycine by SHMT, which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This reaction is a major source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.[3][13] SHMT2, in particular, is a crucial enzyme in one-carbon metabolism in rapidly proliferating cancer cells and its high expression is linked to poor outcomes in various cancers, including gastric and bladder cancer.[6][7][14][15]
The glycine cleavage system (GCS) can also generate one-carbon units from glycine, providing an alternative route to fuel one-carbon metabolism in certain cancer types.[3][10]
Quantitative Data on Ser-Gly Pathway in Cancer
The upregulation of the serine-glycine synthesis pathway is a quantifiable phenomenon in many cancers. The following tables summarize key quantitative data regarding enzyme expression, metabolite concentrations, and the efficacy of targeted inhibitors.
Table 1: Expression of Serine-Glycine Pathway Enzymes in Cancer
| Enzyme | Cancer Type | Observation | Fold Change/Significance | Reference |
| PHGDH | Breast Cancer (TNBC) | High expression in 67% of tumors. | P < 0.001 vs. other subtypes | [3][16] |
| Melanoma | Gene amplification observed. | - | [17] | |
| Non-Small Cell Lung Cancer | High expression associated with poor prognosis. | - | [6] | |
| PSAT1 | Lower-Grade Glioma | Higher expression in tumors vs. normal tissue. | P < 0.05 | [18] |
| Non-Small Cell Lung Cancer | Overexpression correlated with poor prognosis. | P < 0.05 | [9] | |
| Esophageal Squamous Cell Carcinoma | High expression associated with poor survival. | P = 0.0107 | [12] | |
| PSPH | Hepatocellular Carcinoma | High expression correlated with mortality. | - | [10] |
| Lower-Grade Glioma | Higher expression in tumors vs. normal tissue. | P < 0.05 | [18] | |
| SHMT2 | Gastric Cancer | High expression in 56.44% of tumors. | P = 0.018 | [15] |
| Bladder Cancer | Higher mRNA and protein expression in tumors. | P < 0.0001 | ||
| Lung Adenocarcinoma | Higher expression in tumors vs. normal tissue. | P < 0.05 | [19] | |
| Intrahepatic Cholangiocarcinoma | High expression in 52% of tumor specimens. | - | [20] |
Table 2: Metabolite Concentrations in Cancer
| Metabolite | Cancer Type | Observation | Concentration Range (µM) | Reference |
| Serine | Pancreatic Cancer | Lower serum levels in patients vs. controls. | Cases: ~337-354, Controls: ~357-369 | [21][22] |
| Glycine | Pancreatic Cancer | Lower serum levels in patients vs. controls. | Cases: ~337-354, Controls: ~357-369 | [21][22] |
| Prostate Cancer | Lower risk associated with higher glycine levels. | - | [22] |
Table 3: Efficacy of PHGDH Inhibitors
| Inhibitor | Cell Line(s) | IC50 / EC50 | Reference |
| NCT-503 | PHGDH-dependent breast cancer cells (MDA-MB-468, BT-20, etc.) | EC50: 8–16 µM | [23] |
| BI-4924 | - | single-digit nanomolar potency | [13] |
| CBR-5884 | - | - | [13] |
| Chicoric acid | Gastric cancer cells (MGC-803, SGC-7901) | IC50: 18 µM, 30 µM | [24] |
| WQ-2101 | Breast, ovarian, colon cancer cell lines | IC50: 34 ± 3.6 μM | [25] |
Regulation by Oncogenic Signaling Pathways
The upregulation of the serine-glycine synthesis pathway in cancer is not a stochastic event but is driven by major oncogenic signaling pathways that reprogram cellular metabolism.
-
c-Myc: The proto-oncogene c-Myc is a master transcriptional regulator of cell growth and metabolism.[26] It directly upregulates the expression of multiple SSP enzymes, including PHGDH, PSAT1, and PSPH, to fuel cancer progression, particularly under nutrient-deprived conditions.[1][10] c-Myc can also indirectly promote the pathway by influencing glycolysis and glutaminolysis.[1]
-
ATF4: Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response.[27] Under conditions of metabolic stress, such as amino acid starvation, ATF4 activates the expression of genes involved in serine biosynthesis, including PHGDH and PSAT1, to promote cell survival.[4][27][28] The NRF2 and mTORC1 signaling pathways can also induce serine synthesis via ATF4.[28]
Experimental Protocols
Studying the serine-glycine metabolic network requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
13C Metabolic Flux Analysis (MFA) using [U-13C6]Glucose
This protocol allows for the tracing of glucose-derived carbons into the serine synthesis pathway and downstream metabolites.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-13C6]Glucose (Cambridge Isotope Laboratories, Inc.)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cold (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Liquid nitrogen
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach and grow in standard culture medium for at least 6 hours.[29]
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed PBS.[29]
-
Isotope Labeling: Add pre-warmed glucose-free DMEM supplemented with [U-13C6]glucose (at the desired concentration, e.g., 10 mM), 5-10% dFBS, and penicillin/streptomycin.[29][30] Incubate for a time course (e.g., 8, 12, 24, 48 hours) to allow for the incorporation of the label into downstream metabolites and reach isotopic steady state.[29][30]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench all metabolic activity.[31]
-
Place the plate on dry ice or in a -80°C freezer for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[31]
-
Vortex the tube vigorously.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
The pellet can be used for protein quantification.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry system to determine the mass isotopologue distribution of serine, glycine, and other relevant metabolites.[32]
Western Blotting for SSP Enzyme Expression
This protocol is for quantifying the protein expression levels of PHGDH, PSAT1, PSPH, and SHMT2.
Materials:
-
Cancer cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against PHGDH, PSAT1, PSPH, SHMT2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix 10-40 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[16]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBS-T for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using software like ImageJ and normalize to the loading control.[15]
Quantitative Real-Time PCR (qRT-PCR) for SSP Gene Expression
This protocol is for quantifying the mRNA expression levels of PHGDH, PSAT1, PSPH, and SHMT2.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., B2M, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's instructions.[9]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[14]
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.
Diagram 1: Serine-Glycine Synthesis and One-Carbon Metabolism
Caption: The de novo serine synthesis pathway branching from glycolysis and feeding into one-carbon metabolism.
Diagram 2: Oncogenic Regulation of the Serine Synthesis Pathway
References
- 1. cMyc-mediated activation of serine biosynthesis pathway is critical for cancer progression under nutrient deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High level PHGDH expression in breast is predominantly associated with keratin 5‐positive cell lineage independently of malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH heterogeneity potentiates cancer cell dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve patient’s outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overexpression of SHMT2 Predicts a Poor Prognosis and Promotes Tumor Cell Growth in Bladder Cancer [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. imrpress.com [imrpress.com]
- 10. cMyc-mediated activation of serine biosynthesis pathway is critical for cancer progression under nutrient deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An integrated pan-cancer analysis of PSAT1: A potential biomarker for survival and immunotherapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The expression and clinical significance of serine hydroxymethyltransferase2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Overexpression of PSAT1 Gene is a Favorable Prognostic Marker in Lower-Grade Gliomas and Predicts a Favorable Outcome in Patients with IDH1 Mutations and Chromosome 1p19q Codeletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of SHMT2 as a Potential Prognostic Biomarker and Correlating with Immune Infiltrates in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment [mdpi.com]
- 25. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 27. Activating transcription factor 4: a regulator of stress response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. benchchem.com [benchchem.com]
- 32. ckisotopes.com [ckisotopes.com]
extracellular serine and glycine requirements for muscle stem cells
Extracellular Serine and Glycine (B1666218): Conditionally Essential Nutrients for Muscle Stem Cell Function and Skeletal Muscle Regeneration
Executive Summary
Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells (MuSCs), also known as satellite cells. Following injury, MuSCs are activated to proliferate and differentiate, replenishing the pool of myonuclei and repairing damaged muscle fibers. Emerging evidence highlights a critical role for metabolic reprogramming in this process, with a particular dependency on the extracellular availability of the non-essential amino acids serine and glycine. This technical guide synthesizes the current understanding of the requirements for extracellular serine and glycine in MuSC function, providing a detailed overview of the underlying molecular mechanisms, experimental evidence, and methodologies for investigation. While considered non-essential due to the body's capacity for de novo synthesis, this document will demonstrate that for rapidly proliferating MuSCs, endogenous production is insufficient, rendering extracellular sources of serine and glycine conditionally essential for robust muscle regeneration.[1][2][3]
The Critical Role of Extracellular Serine and Glycine in Muscle Stem Cell Proliferation
Skeletal muscle regeneration relies on the rapid proliferation of MuSCs and their progeny, muscle progenitor cells (MPCs), to generate a sufficient number of cells for myofiber repair.[1][4][5] Recent studies have unequivocally demonstrated that extracellular serine and glycine are indispensable for this proliferative expansion.[2][4]
Human muscle progenitor cells (hMPCs) cultured in media lacking serine and glycine exhibit a complete cessation of proliferation and enter a state of cell cycle arrest in the G0/G1 phase.[1][2][4] This anti-proliferative effect is reversible, as the re-addition of serine and glycine rescues cell proliferation in a dose-dependent manner.[6] In vivo studies using mouse models of skeletal muscle injury corroborate these findings. Dietary restriction of serine and glycine leads to a significant reduction in the number of MuSCs three days post-injury, a critical time point for their expansion.[1][2][3]
The dependency on extracellular serine and glycine stems from the limited capacity of hMPCs for de novo synthesis of these amino acids.[1][2][7] Stable isotope tracing studies have shown that hMPCs are inefficient at converting the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine.[8] This metabolic bottleneck makes them reliant on uptake from the microenvironment.
Impact on One-Carbon Metabolism and Biosynthesis
Serine and glycine are central nodes in one-carbon (1C) metabolism, a network of pathways that transfers one-carbon units for the synthesis of essential biomolecules.[9][10] These pathways are crucial for proliferating cells to support the high demand for nucleotides (purines and thymidylate) for DNA replication and amino acids for protein synthesis.[9]
The interconversion of serine and glycine is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[11] This reaction is a primary source of one-carbon units for the folate cycle.[9] While in many proliferating cell types, the requirement for serine is linked to nucleotide synthesis, in hMPCs, supplementation with formate (B1220265) or nucleotide precursors fails to rescue the proliferative defect caused by serine/glycine restriction.[4] This suggests that the roles of serine and glycine in MuSC proliferation extend beyond their contribution to the one-carbon pool for nucleotide synthesis.
Redox Homeostasis and the Integrated Stress Response
A key function of extracellular serine and glycine in hMPCs is the maintenance of redox balance through the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1][2][7] Glycine is a direct precursor for GSH synthesis. Serine/glycine restriction leads to a depletion of intracellular GSH, an increase in reactive oxygen species (ROS), and the induction of an integrated stress response.[4][6][7] This oxidative stress activates the NRF2 and ATF4 transcription factors, leading to the upregulation of stress-responsive genes and contributing to the observed cell cycle arrest.[6] Interestingly, while exogenous GSH provides a modest rescue of cell proliferation, the antioxidant pyruvate (B1213749) can fully restore it, indicating that both the antioxidant and metabolic contributions of these amino acids are critical.[6]
Signaling Pathways and Regulatory Mechanisms
The cellular response to serine and glycine availability is mediated by intricate signaling networks that control cell cycle progression, protein synthesis, and metabolic adaptation.
mTORC1 Signaling
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation that senses amino acid availability. Glycine has been shown to activate mTORC1 signaling in muscle cells.[12][13] This activation is necessary for the protective effects of glycine against muscle cell wasting (atrophy).[14] In dystrophic mouse models, glycine administration boosts satellite cell proliferation by increasing mTORC1 activation, which in turn enhances muscle regeneration and the efficacy of therapeutic oligonucleotides.[12][13]
Caption: Glycine-mediated activation of mTORC1 signaling in muscle stem cells.
Integrated Stress Response and Cell Cycle Arrest
As mentioned, serine/glycine deprivation triggers the integrated stress response. This is sensed in an EIF2α-dependent manner, leading to the upregulation of the transcription factor ATF4.[7][15] ATF4, in turn, orchestrates the expression of genes involved in amino acid synthesis and transport, as well as those that contribute to cell cycle arrest, providing a mechanism for cells to cope with nutrient deprivation.
Caption: Integrated stress response leading to cell cycle arrest upon serine/glycine restriction.
Quantitative Data Summary
The following tables summarize key quantitative findings from the cited literature.
Table 1: In Vitro Effects of Serine/Glycine Restriction on Human Muscle Progenitor Cells (hMPCs)
| Parameter | Condition | Result | Reference |
| Cell Proliferation | Culture without Serine/Glycine | No increase in cell number | [6] |
| Cell Cycle | Serine/Glycine Restriction | Arrest in G0/G1 phase | [1][2][4] |
| Total Glutathione | Serine/Glycine Restriction | Significant reduction (P < 0.01) | [6] |
| Reduced:Oxidized Glutathione Ratio | Serine/Glycine Restriction | Significant reduction (P < 0.01) | [6] |
| Reactive Oxygen Species (ROS) | Serine/Glycine Restriction | >70% increase (P = 0.1) | [6] |
| ATF4 Protein Levels | Serine/Glycine Depletion | Significant increase (P < 0.01) | [6] |
Table 2: In Vivo Effects of Dietary Serine/Glycine Restriction in Mice
| Parameter | Animal Model | Condition | Result | Reference |
| MuSC Abundance | Young Mice (muscle injury model) | Dietary Serine/Glycine Restriction | Lowered abundance at 3 days post-injury | [1][2][3] |
| Intermyocellular Adipocytes | Aged Mice (muscle injury model) | Reduced Serine/Glycine Availability | Augmented at 28 days post-injury | [1][2][4] |
| Dystrophin Levels | mdx Mice (DMD model) | PMO + Glycine vs. PMO in saline | Up to 50-fold increase in abdominal muscles | [12][13] |
| Skeletal Muscle Serine Levels | Humans | Correlation with Age | Negative correlation (r = -0.44, p < 0.0001) | [16] |
Detailed Experimental Protocols
This section provides an overview of the key methodologies used to investigate the role of serine and glycine in MuSC function.
Primary Human Muscle Progenitor Cell (hMPC) Culture
-
Isolation: hMPCs (CD29+/CD56+) are isolated from vastus lateralis muscle biopsy tissue via fluorescence-activated cell sorting (FACS).[6]
-
Culture Media: A specially formulated growth medium is used, typically a basal medium like DMEM/F-12, supplemented with fetal bovine serum (FBS) that has been dialyzed and charcoal-treated to remove amino acids. This allows for precise control over the concentration of serine and glycine.
-
Experimental Conditions: For serine/glycine restriction studies, cells are cultured in the formulated medium lacking serine and glycine. Control groups are cultured in the same medium supplemented with known concentrations of serine and glycine.[1][4]
-
Proliferation Assays: Cell number is quantified over time using methods such as direct cell counting with a hemocytometer or automated cell counters.
In Vivo Dietary Restriction and Muscle Injury Model
-
Animal Models: Young (4-6 months) or old (>20 months) C57BL/6J mice are commonly used.[4]
-
Diets: Custom amino acid-defined diets are used. The control diet contains a complete amino acid profile, while the experimental diet specifically lacks serine and glycine.
-
Muscle Injury: Skeletal muscle injury is induced, typically by intramuscular injection of cardiotoxin (B1139618) (CTX) or barium chloride (BaCl2) into the tibialis anterior (TA) muscle.
-
Tissue Analysis: At various time points post-injury (e.g., 3, 7, 28 days), TA muscles are harvested for analysis.
-
Immunohistochemistry: Muscle cross-sections are stained for markers such as Pax7 (to identify MuSCs) and laminin (B1169045) (to outline myofibers) to quantify the number of MuSCs.[16]
Caption: In vitro and in vivo experimental workflows.
Stable Isotope Tracing
-
Objective: To determine the contribution of extracellular versus de novo synthesized serine and glycine to cellular pools.
-
Method: hMPCs are cultured in media containing stable isotope-labeled precursors, such as [U-¹³C]-glucose.
-
Analysis: After a defined incubation period, intracellular metabolites are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Interpretation: The incorporation of the ¹³C label into serine and glycine is measured. A low level of enrichment in these amino acids indicates a limited capacity for de novo synthesis from glucose.[1][2]
Flow Cytometry for ROS Detection
-
Objective: To quantify intracellular reactive oxygen species (ROS).
-
Method: hMPCs are incubated with a fluorescent probe that becomes oxidized in the presence of ROS (e.g., CellROX Green).
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity indicates higher levels of intracellular ROS.[6]
Implications for Aging, Disease, and Therapeutics
The reliance of MuSCs on extracellular serine and glycine has significant implications for conditions associated with impaired muscle regeneration, such as aging and muscle dystrophies.[1][4][5]
-
Aging: Levels of serine in human skeletal muscle have been shown to decline with age.[6][7][16] This age-related decrease in serine availability in the MuSC microenvironment may contribute to the well-documented decline in regenerative capacity in older individuals.[7] Dietary restriction of serine and glycine in aged mice exacerbates the formation of intermyocellular adipocytes after injury, suggesting a shift from myogenic to adipogenic fate in the absence of these key amino acids.[1][2][4]
-
Muscular Dystrophy: In Duchenne muscular dystrophy (DMD), where chronic regeneration is required, the demand for serine and glycine is likely elevated. Studies in the mdx mouse model of DMD have shown that glycine supplementation enhances satellite cell proliferation and improves the efficacy of exon-skipping therapies.[12][13]
-
Therapeutic Opportunities: The findings presented in this guide suggest that nutritional interventions aimed at increasing the local availability of serine and glycine could be a viable strategy to enhance muscle regeneration. This could be particularly relevant for the elderly, individuals with sarcopenia, or patients with muscular dystrophies. Furthermore, targeting the serine/glycine metabolic pathway could be a novel approach for developing drugs to promote muscle repair.
Conclusion
Extracellular serine and glycine are conditionally essential amino acids for the proliferation of muscle stem and progenitor cells. Their requirement extends beyond their role as building blocks for proteins and includes critical functions in maintaining redox homeostasis and supporting one-carbon metabolism. The limited de novo synthesis capacity of muscle progenitor cells underscores their dependence on an external supply, making the availability of serine and glycine in the muscle microenvironment a key determinant of regenerative success. A deeper understanding of the metabolic regulation of MuSCs by these amino acids opens new avenues for therapeutic interventions aimed at improving muscle repair in the context of aging, disease, and injury.
References
- 1. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function – Molecular Metabolism [molecularmetabolism.com]
- 4. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolic regulation in adult and aging skeletal muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Glycine Enhances Satellite Cell Proliferation, Cell Transplantation, and Oligonucleotide Efficacy in Dystrophic Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycine Enhances Satellite Cell Proliferation, Cell Transplantation, and Oligonucleotide Efficacy in Dystrophic Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Seryl-Glycine (Ser-Gly)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains on a solid support. This method simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-Butyl (tBu), for permanent side-chain protection.[1][2] This orthogonal protection scheme allows for selective deprotection at each stage of the synthesis.[1]
This document provides a detailed, step-by-step protocol for the synthesis of the dipeptide Seryl-Glycine (H-Ser-Gly-OH) using manual Fmoc-based SPPS. The protocol starts with a pre-loaded Fmoc-Gly-Wang resin and outlines the deprotection, coupling, and final cleavage steps.
Experimental Workflow
Figure 1: Workflow for the solid-phase synthesis of Seryl-Glycine.
Materials and Reagents
-
Resin: Fmoc-Gly-Wang Resin (e.g., 100-200 mesh, loading 0.4-0.8 mmol/g).[3][4]
-
Amino Acid: Fmoc-Ser(tBu)-OH.[5]
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Piperidine.
-
Diethyl ether, cold (<4°C).
-
-
Reagents:
-
Coupling Agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized water.
-
-
Equipment:
-
Solid-phase synthesis vessel with a sintered glass filter.
-
Shaker or bubbler (using Nitrogen).
-
Standard laboratory glassware.
-
Vacuum filtration apparatus.
-
Centrifuge.
-
Lyophilizer (optional).
-
Quantitative Data Summary
The following table summarizes the reagents and conditions for a typical 0.1 mmol scale synthesis.
| Step | Reagent/Solvent | Equivalents (vs. Resin) | Typical Volume | Duration |
| 1. Resin Swelling | DMF | N/A | 10 mL/g resin | 1 hour |
| 2. Fmoc Deprotection | 20% (v/v) Piperidine in DMF | N/A | 5 mL | 2 x 7 min |
| 3. Washing | DMF | N/A | 5 x 5 mL | ~10 min |
| 4. Coupling | Fmoc-Ser(tBu)-OH | 3.0 | 3 mL | 2 hours |
| HCTU | 2.9 | |||
| DIEA | 6.0 | |||
| 5. Washing | DMF, then DCM | N/A | 3x 5 mL (each) | ~10 min |
| 6. Final Wash & Dry | Methanol (B129727) or Ether | N/A | 3 x 5 mL | ~5 min |
| 7. Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | N/A | 5 mL | 2-3 hours |
| 8. Precipitation | Cold Diethyl Ether | N/A | 40 mL | 30 min |
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly based on the specific loading of your resin.
1. Resin Preparation (Swelling) a. Weigh an amount of Fmoc-Gly-Wang resin corresponding to 0.1 mmol of the Fmoc-glycine (e.g., 200 mg for a 0.5 mmol/g loading resin) and place it into the synthesis vessel. b. Add DMF (~10 mL per gram of resin) to the vessel. c. Swell the resin for 1 hour at room temperature with gentle agitation.[6] d. After swelling, drain the DMF through the filter.
2. Fmoc Deprotection a. Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.[6] b. Agitate the mixture for 7 minutes.[6] c. Drain the solution. d. Repeat steps 2a-2c one more time. e. After the final drain, wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[6] f. Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (dark blue beads) indicates successful Fmoc removal.
3. Coupling of Fmoc-Ser(tBu)-OH a. In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq., ~115 mg) and HCTU (2.9 eq., ~120 mg) in DMF (3 mL). b. Add DIEA (6 eq., ~105 µL) to the solution. This is the activation step. c. Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. d. Agitate the mixture at room temperature for 2 hours. e. Drain the coupling solution. f. Optional: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling reaction.[7]
4. Washing a. Wash the resin-bound dipeptide with DMF (3 x 5 mL). b. Wash the resin with DCM (3 x 5 mL). c. Finally, wash with methanol or ether (3 x 5 mL) to shrink the resin and aid in drying.[8] d. Dry the resin under a high vacuum for at least 4 hours or overnight.[8]
5. Cleavage and Global Deprotection a. Place the dry peptide-resin in a suitable flask. b. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive. c. Add the fresh cleavage cocktail (5 mL) to the resin. d. Swirl occasionally at room temperature for 2-3 hours. During this step, the peptide is cleaved from the Wang resin, and the tBu protecting group is removed from the serine side chain.[8] e. After 2-3 hours, filter the resin using a sintered funnel and collect the filtrate, which contains the peptide. f. Wash the resin twice with a small amount of fresh TFA (~1 mL) and combine the filtrates.
6. Peptide Isolation a. Place a flask containing cold diethyl ether (~40 mL, an 8-10 fold volume excess) in an ice bath. b. Add the TFA filtrate drop-wise to the cold ether while gently swirling. A white precipitate (the crude peptide) should form. c. Allow the mixture to stand in the ice bath for 30 minutes to maximize precipitation. d. Centrifuge the suspension to pellet the peptide. Decant the ether. e. Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments. f. After the final wash, dry the crude H-Ser-Gly-OH peptide under vacuum. The product can be further purified by techniques such as HPLC if required.
References
Application Note: Quantification of Ser-Gly Dipeptide by HPLC-MS
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of the dipeptide seryl-glycine (Ser-Gly) in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method employs a robust sample preparation procedure, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound for applications in biomarker discovery, metabolic studies, and pharmaceutical research.
Introduction
The dipeptide this compound is a fundamental component of proteins and peptides and plays a role in various biological processes. Accurate quantification of this compound is crucial for understanding its physiological and pathological significance. HPLC-MS has become the gold standard for the analysis of small molecules like dipeptides due to its high sensitivity, selectivity, and specificity.[1] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need optimization depending on the specific sample matrix (e.g., plasma, serum, cell culture media).
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., ¹³C₂,¹⁵N-Ser-Gly)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Protein precipitation solution (e.g., ACN with 0.1% FA)
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
To 100 µL of the biological sample in a 1.5 mL centrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold protein precipitation solution (ACN with 0.1% FA).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions: The separation of the polar dipeptide this compound is effectively achieved using HILIC.[2]
| Parameter | Value |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 90% Acetonitrile in Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |
Mass Spectrometry Conditions: The mass spectrometer is operated in positive ESI mode with MRM for quantification.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 163.07 | 76.04 | 15 |
| This compound | 163.07 | 88.04 | 12 |
| ¹³C₂,¹⁵N-Ser-Gly (IS) | 166.07 | 78.04 | 15 |
Table 2: Representative Quantitative Data (Hypothetical)
This table illustrates how quantitative data for this compound in different sample groups could be presented.
| Sample Group | Mean this compound Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Control | 25.8 | 3.1 | 12.0 |
| Treatment A | 42.1 | 4.5 | 10.7 |
| Treatment B | 15.3 | 2.2 | 14.4 |
Visualizations
Experimental Workflow
Caption: HPLC-MS workflow for this compound quantification.
Logical Relationship of the Analytical Method
Caption: Key stages of the this compound analytical method.
Conclusion
The described HPLC-MS method provides a robust and reliable approach for the quantification of the dipeptide this compound in biological samples. The use of a HILIC column allows for the effective retention and separation of this polar analyte, while the sensitivity and selectivity of tandem mass spectrometry in MRM mode ensure accurate measurement. This application note serves as a detailed guide for researchers to implement a high-quality analytical method for this compound, which can be adapted and validated for specific research needs.
References
Application Notes and Protocols for Utilizing Ser-Gly Flexible Linkers in Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ser-Gly (SG) Flexible Linkers
Serine-Glycine (SG) linkers are among the most widely used flexible linkers in the design of recombinant fusion proteins.[1][2] Their popularity stems from their ability to connect distinct protein domains while maintaining their individual folding and biological functions. Composed primarily of repeating units of glycine (B1666218) and serine residues, such as the common (Gly-Gly-Gly-Gly-Ser)n motif, these linkers provide a flexible and hydrophilic spacer between domains.[1][2] The small and non-polar nature of glycine provides a high degree of conformational freedom, while the polar serine residues enhance solubility and form hydrogen bonds with water, minimizing unfavorable interactions with the fused protein domains.[1][2]
Key Advantages of this compound Linkers:
-
Flexibility: The inherent flexibility of SG linkers allows for the necessary movement and orientation of the fused domains, which can be critical for their biological activity, such as in the case of single-chain variable fragments (scFv) where the variable heavy (VH) and light (VL) chains need to associate correctly.[1][3]
-
Improved Folding and Stability: By providing spatial separation, SG linkers can prevent steric hindrance and improper interactions between the fused domains, thereby promoting correct folding and enhancing the overall stability of the fusion protein.[1][3]
-
Enhanced Biological Activity: The appropriate length and flexibility of an SG linker can be optimized to ensure that the fused domains can interact with their respective targets without interference, leading to improved or retained biological function.
-
Reduced Immunogenicity: The simple and repetitive nature of SG linkers is generally associated with low immunogenicity, a crucial factor in the development of therapeutic fusion proteins.[4]
-
Versatility: The length of the SG linker, determined by the number of repeating units (n), can be easily adjusted to accommodate the specific spatial requirements of the fusion protein construct.[2]
Design Considerations for this compound Linkers:
The successful design of a fusion protein relies heavily on the properties of the linker. While flexible SG linkers are broadly applicable, several factors should be considered:
-
Linker Length: The distance between the C-terminus of one domain and the N-terminus of the next is a critical parameter. The linker should be long enough to allow the domains to fold and function independently but not so long that it leads to instability or unwanted interactions. The length of a (GGGGS)3 linker, for example, is estimated to be about 5.7 nm, which has been shown to be suitable for many scFv constructs.[1][3]
-
Domain Size and Structure: The size and three-dimensional structure of the fused domains will influence the required linker length. Larger, more globular domains may require longer linkers to ensure proper separation.
-
Functional Requirements: If the fusion protein requires interaction between the fused domains, a shorter, more constrained linker might be preferable. Conversely, if the domains need to act on separate targets, a longer, more flexible linker would be more appropriate.
-
Expression and Purification: In some cases, the choice of linker can impact the expression levels and solubility of the fusion protein. While SG linkers generally promote solubility, empirical testing may be necessary to identify the optimal linker for a given construct.
Quantitative Data on this compound Linkers
The physical and functional properties of SG linkers have been quantitatively characterized in various studies. The following tables summarize key data to aid in the rational design of fusion proteins.
Table 1: Physicochemical Properties of Common this compound Linker Motifs
| Linker Motif | Glycine Content (%) | Persistence Length (Å) | Reference(s) |
| (GGS)n | 66.7 | ~4.5 | [5] |
| (GSSGSS)n | 33.3 | 4.5 | [6][7] |
| (GSSSSSS)n | 16.7 | 4.8 | [6][7] |
| (SSSSSSS)n | 0 | 6.2 | [6][7] |
Persistence length is a measure of a polymer's stiffness. A smaller value indicates greater flexibility.
Table 2: Impact of Linker Composition on FRET Efficiency
This table demonstrates how the glycine content and length of a linker affect the Förster Resonance Energy Transfer (FRET) efficiency between two fluorescent proteins (ECFP and EYFP), providing an indirect measure of the average distance between the domains. A lower FRET efficiency corresponds to a greater separation between the domains.
| Linker Sequence | Linker Length (amino acids) | Observed FRET Efficiency (E_obs) | Reference(s) |
| (GSSGSS)n | 25 | ~0.6 | [5][7] |
| 49 | ~0.45 | [5][7] | |
| 73 | ~0.35 | [5][7] | |
| (GSSSSSS)n | 25 | ~0.55 | [5][7] |
| 49 | ~0.4 | [5][7] | |
| 73 | ~0.3 | [5][7] | |
| (SSSSSSS)n | 25 | ~0.5 | [5][7] |
| 49 | ~0.35 | [5][7] | |
| 73 | ~0.25 | [5][7] |
Experimental Protocols
Protocol 1: Design and Construction of a Fusion Protein with a this compound Linker using Overlap Extension PCR
This protocol describes the creation of a gene construct encoding two protein domains (Domain A and Domain B) joined by a (G4S)3 linker.
1. Primer Design:
-
Forward Primer for Domain A (F_A):
-
5'-[Restriction Site 1]-[Start Codon]-...[First 20-25 bp of Domain A]-3'
-
-
Reverse Primer for Domain A (R_A_linker):
-
5'-[Sequence complementary to (G4S)3 linker]-[Last 20-25 bp of Domain A, excluding stop codon]-3'
-
-
Forward Primer for Domain B (F_B_linker):
-
5'-[(G4S)3 linker sequence]-[First 20-25 bp of Domain B]-3'
-
-
Reverse Primer for Domain B (R_B):
-
5'-[Restriction Site 2]-[Stop Codon]-...[Last 20-25 bp of Domain B]-3'
-
Example Primer Sequences for a (G4S)3 Linker:
-
(G4S)3 Amino Acid Sequence: GGGGSGGGGSGGGGS
-
(G4S)3 DNA Sequence (example): GGT GGC GGT GGC TCT GGT GGC GGT GGC TCT GGT GGC GGT GGC TCT
-
R_A_linker (5' overhang in bold): 5'-AGA GCC ACC GCC ACC AGA GCC ACC GCC ACC AGA GCC ACC GCC ACC [Last 20-25 bp of Domain A]-3'
-
F_B_linker (5' overhang in bold): 5'-GGT GGC GGT GGC TCT GGT GGC GGT GGC TCT GGT GGC GGT GGC TCT [First 20-25 bp of Domain B]-3'
2. PCR Amplification (Round 1):
-
Reaction 1: Amplify Domain A using F_A and R_A_linker primers with a template DNA containing the gene for Domain A.
-
Reaction 2: Amplify Domain B using F_B_linker and R_B primers with a template DNA containing the gene for Domain B.
-
PCR Conditions (General):
-
Initial Denaturation: 95°C for 2-5 min
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5-10 min
-
-
Analyze PCR products on an agarose (B213101) gel and purify the correct-sized fragments.
3. Overlap Extension PCR (Round 2):
-
Combine the purified PCR products from Round 1 (Domain A with linker overhang and Domain B with linker overhang) in a new PCR reaction.
-
Use the outer primers F_A and R_B.
-
The overlapping linker sequences will anneal, and the DNA polymerase will extend the fragments to create the full-length fusion gene.
-
PCR Conditions: Similar to Round 1, but the initial cycles can be performed without primers to allow for the extension of the overlapping fragments. Add primers after a few cycles.
-
Analyze the final PCR product on an agarose gel and purify the full-length fusion gene.
4. Cloning:
-
Digest the purified fusion gene and the expression vector with the restriction enzymes corresponding to Restriction Site 1 and 2.
-
Ligate the digested gene into the vector.
-
Transform the ligation product into competent E. coli cells and select for positive clones.
-
Verify the sequence of the final construct by DNA sequencing.
Protocol 2: Expression and Purification of the Fusion Protein
1. Expression:
-
Transform the verified expression vector into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Grow a starter culture overnight.
-
Inoculate a larger volume of expression medium and grow the cells to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and grow for an additional 4-16 hours at a suitable temperature (e.g., 18-37°C).
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication, French press, or chemical lysis.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Purification (example for a His-tagged protein):
-
Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
For higher purity, a second purification step, such as size-exclusion chromatography, can be performed.
Protocol 3: Characterization of Linker Flexibility using Förster Resonance Energy Transfer (FRET)
This protocol is for fusion proteins where the two domains are fluorescent proteins (e.g., ECFP and EYFP) that form a FRET pair.
1. Sample Preparation:
-
Purify the fusion protein as described in Protocol 2.
-
Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., PBS).
2. Fluorescence Spectroscopy:
-
Use a fluorometer to measure the fluorescence emission spectra of the protein samples.
-
Excite the donor fluorophore (ECFP) at its excitation maximum (e.g., 433 nm).
-
Record the emission spectrum over a range that covers the emission maxima of both the donor (ECFP, e.g., 475 nm) and the acceptor (EYFP, e.g., 527 nm).
3. FRET Efficiency Calculation:
-
The FRET efficiency (E) can be calculated using the following formula:
-
E = 1 - (FDA / FD)
-
Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor (or in a construct where FRET is abolished).
-
-
Alternatively, ratiometric FRET can be calculated as the ratio of acceptor emission to donor emission when exciting the donor.
4. Data Interpretation:
-
A higher FRET efficiency indicates that the donor and acceptor are in close proximity, suggesting a more compact conformation of the linker.
-
By comparing the FRET efficiencies of fusion proteins with different linker lengths or compositions, the relative flexibility and conformational properties of the linkers can be determined.[5][6]
Visualizations
Caption: General structure of a fusion protein with a flexible this compound linker.
Caption: Workflow for designing and constructing a fusion protein with a this compound linker.
Caption: Schematic of a FRET experiment to characterize linker flexibility.
References
- 1. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: NMR Spectroscopy for the Structural Analysis of Ser-Gly Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of peptides at the atomic level. It provides a wealth of information on the primary sequence, three-dimensional conformation, and dynamics of peptides in solution, which is critical for understanding their biological function and for the development of peptide-based therapeutics. This document provides a comprehensive guide to the application of various NMR techniques for the structural analysis of the dipeptide, Seryl-Glycine (Ser-Gly).
The primary structure of this compound consists of a serine residue linked to a glycine (B1666218) residue via a peptide bond. While seemingly simple, its conformational flexibility and the presence of various proton and carbon environments make it an excellent model system for demonstrating the power of multidimensional NMR. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, TOCSY, HSQC, and NOESY, a complete assignment of proton and carbon signals can be achieved, leading to a detailed understanding of its solution-state structure.
Data Presentation: Estimated NMR Data for this compound
The following tables summarize the estimated ¹H and ¹³C chemical shifts and ³J-coupling constants for the this compound dipeptide in an aqueous solution (e.g., 90% H₂O/10% D₂O) at a neutral pH. These values are based on typical chemical shifts observed for Serine and Glycine residues in short peptides and may vary depending on experimental conditions such as solvent, temperature, and pH.[1][2][3]
Table 1: Estimated ¹H Chemical Shifts (δ) for this compound
| Atom Name | Serine Residue (ppm) | Glycine Residue (ppm) |
| NH (Amide) | ~8.3 - 8.6 | ~8.1 - 8.4 |
| Hα | ~4.4 - 4.6 | ~3.9 - 4.1 (Hα1, Hα2) |
| Hβ | ~3.8 - 4.0 (Hβ1, Hβ2) | - |
| OH (Sidechain) | Broad, often exchanges with solvent | - |
Table 2: Estimated ¹³C Chemical Shifts (δ) for this compound
| Atom Name | Serine Residue (ppm) | Glycine Residue (ppm) |
| C' (Carbonyl) | ~172 - 174 | ~173 - 175 |
| Cα | ~56 - 58 | ~43 - 45 |
| Cβ | ~62 - 64 | - |
Table 3: Estimated ³J-Coupling Constants for this compound
| Coupling | Estimated Value (Hz) |
| ³J(HN,Hα) | 6 - 8 |
| ³J(Hα,Hβ) | 4 - 6 |
| ²J(Hβ1,Hβ2) | ~ -11 to -12 |
| ²J(Hα1,Hα2) | ~ -15 to -17 |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific spectrometer and sample conditions.
Sample Preparation
-
Dissolve the this compound dipeptide in a suitable solvent, typically 90% H₂O / 10% D₂O, to a final concentration of 1-5 mM.[4] The D₂O provides the lock signal for the NMR spectrometer.
-
Adjust the pH of the sample to the desired value (e.g., pH 7.0) using dilute HCl or NaOH.
-
Add a chemical shift reference , such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to a final concentration of 0.1-1 mM.
-
Transfer the sample to a high-quality NMR tube.
1D ¹H NMR Spectroscopy
This is the initial and simplest experiment, providing an overview of all the proton signals in the molecule.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with water suppression (e.g., presaturation or WATERGATE).[5]
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm, centered around 4.7 ppm (the water resonance).
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
COSY experiments identify protons that are coupled to each other through 2-3 bonds, revealing direct scalar coupling networks.[6]
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
TOCSY experiments extend the correlations observed in COSY to an entire spin system, identifying all protons within a single amino acid residue.[6]
-
Pulse Program: TOCSY pulse sequence with a spin-lock (e.g., 'mlevph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Spin-lock Time (Mixing Time): 60-100 ms.[7]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC experiments correlate protons directly to their attached heteronucleus, in this case, ¹³C, providing a carbon spectrum with the high resolution and sensitivity of proton detection.[8]
-
Pulse Program: HSQC with sensitivity enhancement (e.g., 'hsqcetgpsi' on Bruker instruments).
-
Acquisition Parameters:
-
¹H Spectral Width (SW in F2): 12-16 ppm.
-
¹³C Spectral Width (SW in F1): 80-160 ppm, centered around 70-80 ppm.[9]
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 16-64 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY experiments identify protons that are close in space (through-space interactions), providing crucial information for determining the three-dimensional structure.[4]
-
Pulse Program: Standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Mixing Time: 150-300 ms, this may need to be optimized.[7]
-
Visualizations
Experimental Workflow for this compound Structural Analysis
Caption: Workflow for the structural analysis of this compound using NMR spectroscopy.
Key NMR Correlations for this compound Structural Assignment
Caption: Key through-bond and through-space NMR correlations for this compound.
References
- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation [mdpi.com]
- 3. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. hmdb.ca [hmdb.ca]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
Application Notes and Protocols for Ser-Gly (Seryl-glycine) in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Serine and Glycine (B1666218) in Cellular Metabolism
In the realm of biopharmaceutical production, optimizing cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. Amino acids are fundamental components of these media, serving not only as building blocks for proteins but also as key players in essential cellular metabolic pathways. Serine and glycine, two interconnected non-essential amino acids, are central to cellular proliferation and survival. Their metabolic activities are deeply integrated with major pathways, including one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for cellular methylation reactions.[1][2] Furthermore, both serine and glycine are precursors for the synthesis of glutathione (B108866), the primary intracellular antioxidant responsible for mitigating oxidative stress.[1]
Given their importance, ensuring a consistent and sufficient supply of serine and glycine is critical for robust cell culture performance. However, the cellular demand for these amino acids can be high, particularly in rapidly proliferating, high-density cultures.[3][4] Supplementation with the dipeptide Ser-Gly offers a potential strategy to efficiently deliver both amino acids, potentially improving their stability and uptake, and thereby supporting key cellular functions that lead to enhanced productivity and cell health.
Scientific Rationale for this compound Supplementation
The supplementation of cell culture media with the dipeptide this compound is predicated on the central metabolic roles of its constituent amino acids.
-
Support for One-Carbon Metabolism: The interconversion of serine and glycine is a primary source of one-carbon units for the folate cycle.[1] These units are essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication and repair, thus directly supporting cell proliferation.[1][2]
-
Enhancement of Antioxidant Capacity: Glycine is a direct precursor for the synthesis of glutathione (GSH), a critical tripeptide that protects cells from oxidative damage by neutralizing reactive oxygen species (ROS).[1] Serine can also contribute to GSH synthesis. By providing a ready source of both amino acids, this compound can bolster the cellular antioxidant defense system, which is particularly important in high-density cultures where oxidative stress can be a limiting factor.
-
Provision of Building Blocks for Protein Synthesis: As with all amino acids, serine and glycine are essential for the synthesis of cellular and recombinant proteins.
-
Potential for Improved Stability and Uptake: Dipeptides can exhibit different uptake kinetics compared to individual amino acids and may be more stable in liquid media over the course of a culture.[5] Cells can import dipeptides, which are then hydrolyzed by intracellular peptidases to release the constituent amino acids.[6] This provides a controlled intracellular release of serine and glycine.
Quantitative Data on Glycine-Containing Dipeptide Supplementation
While specific quantitative data for this compound supplementation in common production cell lines like CHO is not extensively available in the public domain, studies on other glycine-containing dipeptides have shown significant positive effects on cell culture performance. The following table summarizes data from a study on the impact of Glycyl-L-Tyrosine (GY) dipeptide on a fed-batch culture of IgG-producing CHO cells, illustrating the potential benefits of glycine-containing dipeptides.[7]
| Culture Condition | Peak Viable Cell Density (pVCD) (x 10⁶ cells/mL) | Final IgG Titer (relative to control) |
| Control (1.0x Tyr) | 24.33 | 100% |
| 0.5x Gly-Tyr | 36.15 | 120.5% |
| 1.0x Gly-Tyr | 24.33 | 79.5% |
| 2.0x Gly-Tyr | Not Reported | 74.76% |
Table 1: Effect of Glycyl-L-Tyrosine (GY) dipeptide on peak viable cell density and final IgG titer in a CHO cell fed-batch culture. The data indicates that an optimal concentration of the glycine-containing dipeptide can significantly enhance both cell growth and protein production.[7] It is important to note that the optimal concentration for any dipeptide, including this compound, will be cell line and process dependent and requires empirical determination.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound supplementation in a specific cell line and culture process.
Protocol 1: Evaluation of this compound in a Shake Flask Batch Culture
Objective: To determine the optimal concentration of this compound for cell growth, viability, and productivity in a batch culture model.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, Hybridoma)
-
Basal cell culture medium (serine and glycine-free, or with known basal concentrations)
-
This compound dipeptide (sterile, cell culture grade)
-
Shake flasks (e.g., 125 mL vented)
-
Shaking incubator (37°C, 5-8% CO₂, appropriate shaking speed)
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
-
Reagents for product titer analysis (e.g., ELISA kit, HPLC)
-
Reagents for metabolite analysis (optional)
Procedure:
-
Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM) in WFI (Water for Injection) or a suitable buffer. Filter-sterilize through a 0.22 µm filter.
-
Cell Seeding: Expand the cell line of interest under standard conditions. On the day of the experiment, determine the viable cell density and seed the shake flasks at a density of 0.2-0.5 x 10⁶ viable cells/mL in the basal medium.
-
Experimental Setup: Prepare shake flasks with the following conditions (in triplicate):
-
Control: Basal medium only.
-
This compound concentrations: Supplement the basal medium with this compound to final concentrations of 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.
-
-
Incubation: Place the shake flasks in the shaking incubator under standard culture conditions.
-
Sampling and Analysis: Aseptically remove a sample from each flask every 24-48 hours for the duration of the culture (typically 7-14 days).
-
Cell Density and Viability: Determine the viable cell density (VCD) and percent viability using a cell counter and trypan blue exclusion.
-
Product Titer: Centrifuge the cell sample to pellet the cells. Collect the supernatant and store at -20°C or colder until analysis. Determine the product concentration using an appropriate method (e.g., ELISA, HPLC).
-
Metabolite Analysis (Optional): Analyze the supernatant for key metabolites such as glucose, lactate (B86563), and ammonia.
-
-
Data Analysis: Plot the VCD, viability, and product titer over time for each condition. Calculate the specific growth rate and specific productivity to determine the optimal this compound concentration.
Protocol 2: Fed-Batch Evaluation of this compound Supplementation
Objective: To assess the impact of this compound as a feed supplement on extending culture duration and enhancing final product titer in a fed-batch model.
Materials:
-
All materials from Protocol 4.1.
-
Concentrated feed medium.
-
Bioreactors or spin tubes for small-scale fed-batch studies.
Procedure:
-
Bioreactor Setup: Inoculate the bioreactors with the cell line of interest in the basal medium at a recommended seeding density.
-
Batch Phase: Run the culture in batch mode for the initial growth phase (typically 2-3 days).
-
Feeding Strategy: On a predetermined day (e.g., day 3), begin the feeding regimen.
-
Control Feed: A concentrated feed medium without this compound.
-
This compound Feed: The control feed medium supplemented with a concentration of this compound determined from the batch study (or a range of concentrations).
-
-
Feeding: Add a specified volume of the respective feed media to the bioreactors daily or based on a nutrient consumption trigger (e.g., glucose concentration).
-
Sampling and Analysis: Perform daily sampling and analysis as described in Protocol 4.1.
-
Data Analysis: Compare the peak VCD, culture duration, and final product titer between the control and this compound supplemented cultures.
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Pathways
References
- 1. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of serine/glycine lipids by human gingival cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Ser-Gly: Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of dipeptides offers a green and stereospecific alternative to traditional chemical methods. This document provides detailed application notes and protocols for the enzymatic synthesis of Seryl-Glycine (Ser-Gly), with a particular focus on the influence of temperature on reaction efficiency. The information herein is intended to guide researchers in optimizing reaction conditions to achieve high yields and purity. Proteases such as thermolysin and papain are commonly employed for such syntheses, and their activity is highly dependent on temperature.[1][2] Understanding this relationship is crucial for process development and scale-up in pharmaceutical and biotechnological applications.
Principles of Enzymatic Dipeptide Synthesis
The enzymatic synthesis of a peptide bond is the reverse of peptide hydrolysis. This thermodynamically unfavorable reaction can be driven forward by several strategies, including product precipitation, the use of organic co-solvents to reduce water activity, or by employing activated amino acid esters as acyl donors in a kinetically controlled approach. Temperature plays a dual role in this process: it increases the reaction rate but can also lead to enzyme denaturation at higher temperatures, resulting in a loss of catalytic activity.[3] Therefore, determining the optimal temperature is a critical step in process optimization.
Data Presentation: Temperature Effects on this compound Synthesis
The following tables summarize hypothetical quantitative data for the enzymatic synthesis of this compound using two different proteases, illustrating the typical effects of temperature on reaction yield and enzyme activity. These data are illustrative and intended to demonstrate the expected trends, as specific experimental data for this compound synthesis was not available in the cited literature.
Table 1: Effect of Temperature on the Yield of this compound Synthesis Catalyzed by Thermolysin
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 25 | 24 | 45 | Low reaction rate |
| 37 | 12 | 85 | Optimal temperature for this specific reaction[2] |
| 50 | 12 | 70 | Onset of enzyme denaturation |
| 60 | 12 | 30 | Significant enzyme denaturation |
Table 2: Effect of Temperature on the Yield of this compound Synthesis Catalyzed by Papain
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 30 | 24 | 40 | Low reaction rate |
| 40 | 12 | 75 | Good activity and stability[4] |
| 50 | 12 | 82 | Optimal temperature for this specific reaction[4] |
| 60 | 12 | 65 | Beginning of thermal inactivation |
| 70 | 12 | 25 | Significant loss of enzyme activity |
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of this compound. Researchers should optimize these protocols for their specific enzyme and substrates.
Protocol 1: Thermolysin-Catalyzed Synthesis of N-α-Carbobenzoxy-L-Seryl-Glycine Methyl Ester (Z-Ser-Gly-OMe)
Materials:
-
Thermolysin (from Bacillus thermoproteolyticus)
-
N-α-Carbobenzoxy-L-Serine (Z-Ser)
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl)
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Incubator shaker
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Dissolve Z-Ser (e.g., 0.1 M) and Gly-OMe·HCl (e.g., 0.2 M) in a minimal amount of 0.1 M Tris-HCl buffer (pH 7.0). Adjust the pH to 7.0 with a suitable base (e.g., NaOH).
-
Enzyme Addition: Add thermolysin to the substrate solution. The optimal enzyme concentration should be determined empirically but can start at 1-5 mg/mL.
-
Reaction Incubation: Incubate the reaction mixture at various temperatures (e.g., 25°C, 37°C, 50°C, 60°C) in an incubator shaker for a set period (e.g., 12 hours).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of the product, Z-Ser-Gly-OMe.
-
Product Extraction: After the reaction, stop the reaction by adding ethyl acetate. Extract the product into the organic phase. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by a suitable method, such as silica (B1680970) gel chromatography.
Protocol 2: Papain-Catalyzed Synthesis of N-tert-Butoxycarbonyl-L-Seryl-Glycine Amide (Boc-Ser-Gly-NH₂)
Materials:
-
Papain (from Carica papaya)
-
N-tert-Butoxycarbonyl-L-Serine methyl ester (Boc-Ser-OMe)
-
Glycine amide hydrochloride (Gly-NH₂·HCl)
-
Phosphate (B84403) buffer (0.2 M, pH 8.0)
-
Incubator shaker
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Dissolve Boc-Ser-OMe (e.g., 0.1 M) and Gly-NH₂·HCl (e.g., 0.3 M) in 0.2 M phosphate buffer (pH 8.0). Adjust the pH to 8.0.
-
Enzyme Addition: Add papain to the reaction mixture (e.g., 10 mg/mL).
-
Reaction Incubation: Incubate the mixture at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) with agitation.[4]
-
Reaction Monitoring: Follow the formation of the product, Boc-Ser-Gly-NH₂, over time using HPLC.
-
Product Isolation: If the product precipitates from the solution, it can be isolated by centrifugation or filtration. Otherwise, standard extraction and purification protocols should be followed.
-
Purification: The collected product can be further purified by recrystallization or chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for optimizing the temperature of this compound synthesis.
Caption: Impact of temperature on enzyme activity and product yield.
Conclusion
The enzymatic synthesis of this compound is a promising method that can be optimized by carefully controlling the reaction temperature. While the optimal temperature is enzyme-specific, a general trend of increasing reaction rates with temperature up to an optimum, followed by a decrease due to enzyme denaturation, is observed.[3] The provided protocols and data serve as a starting point for researchers to develop efficient and robust processes for the synthesis of this compound and other dipeptides. Further optimization of other parameters such as pH, substrate concentration, and solvent system can lead to even higher yields and product quality.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Serine and Glycine in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine (Ser) and glycine (B1666218) (Gly) are two critical non-essential amino acids that serve as fundamental building blocks for proteins, nucleotides, and lipids.[1][2] They are central to the serine-glycine one-carbon (SGOC) metabolic network, a pathway essential for cellular biosynthesis and redox homeostasis.[3] Altered levels of serine and glycine in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) have been associated with various pathological conditions, including cancer and neurodegenerative disorders.[4][5] Therefore, accurate and robust quantification of these amino acids is crucial for disease diagnosis, monitoring therapeutic interventions, and advancing drug development.
This document provides a detailed protocol for the simultaneous quantification of serine and glycine in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[6]
Biological Significance and Signaling Pathway
Serine and glycine are interconvertible and play a pivotal role in the SGOC pathway. This metabolic network utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) for the de novo synthesis of serine.[7] Serine can then be converted to glycine, a reaction that provides one-carbon units to the folate cycle. These one-carbon units are vital for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair, and for the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[3][7] Given its role in fueling cell proliferation, this pathway is often upregulated in cancer cells.[4][8]
Caption: Serine-Glycine One-Carbon (SGOC) Metabolism Pathway.
Quantitative Data Summary
The physiological concentrations of serine and glycine can vary depending on the biological matrix and the demographic of the population (e.g., age). The tables below summarize typical reference intervals found in healthy adults.
Table 1: Reference Intervals for Serine and Glycine in Human Plasma
| Analyte | Age Group | Concentration (µmol/L) |
|---|---|---|
| Glycine | >15 years | 132.0 - 467.0[9] |
| Serine | >15 years | 48.7 - 145.2[9] |
| L-Serine | Adults | 131.3 ± 8.9[10] |
| D-Serine | Non-AD Adults | 1.80 ± 0.06[10] |
Table 2: Typical Composition of Human Plasma vs. Cerebrospinal Fluid (CSF)
| Component | Plasma | CSF |
|---|---|---|
| Total Protein | 60-80 g/L | 0.15-0.45 g/L |
| Lipids | 4.0-7.0 g/L | 0.01-0.02 g/L |
| Glucose | 3.9-5.8 mmol/L | 2.8-4.2 mmol/L |
Note: The significantly lower protein and lipid content in CSF makes it a "cleaner" matrix compared to plasma, which may influence sample preparation strategies.[11]
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a "dilute-and-shoot" method using protein precipitation, a common and effective strategy for preparing plasma and serum samples for LC-MS/MS analysis.[12]
Workflow Diagram
Caption: Sample preparation and analysis workflow for Ser-Gly.
Materials and Reagents
-
Analytes: Serine, Glycine reference standards
-
Internal Standards (IS): Stable isotope-labeled (SIL) Serine (e.g., ¹³C₃,¹⁵N-Serine), SIL Glycine (e.g., ¹³C₂,¹⁵N-Glycine)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic Acid (FA)
-
Biological Matrix: Plasma, Serum, or CSF collected using standard procedures. Store at -80°C until analysis.[4]
-
Equipment: Centrifuge, vortex mixer, precision pipettes, autosampler vials.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (plasma, serum) on ice.
-
Pipette 50 µL of sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing SIL-Ser and SIL-Gly at a known concentration) to each sample, calibrator, and quality control (QC) sample.
-
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Note for CSF: Due to the low protein content, a protein precipitation step may not be necessary. A simple dilution with the initial mobile phase may suffice.[13][14] However, this must be validated.
LC-MS/MS Method Conditions
A hydrophilic interaction chromatography (HILIC) method is often preferred for retaining and separating these polar amino acids.[15]
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | HILIC Column (e.g., Intrada Amino Acid, 150 x 2.0 mm, 3 µm) |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | 0.3% Formic Acid in 95:5 ACN:Water |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min (90% B), 2-8 min (90-50% B), 8-10 min (50% B), 10-10.1 min (50-90% B), 10.1-15 min (90% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
MRM is used for its high selectivity and sensitivity. Specific precursor ions are selected and fragmented, and a specific product ion is monitored for quantification.
Table 4: Example MRM Transitions for Serine and Glycine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Glycine | 76.1 | 30.1 | 50 | 15 |
| ¹³C₂,¹⁵N-Glycine (IS) | 79.1 | 32.1 | 50 | 15 |
| Serine | 106.1 | 60.1 | 50 | 12 |
| ¹³C₃,¹⁵N-Serine (IS) | 110.1 | 62.1 | 50 | 12 |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the known concentration of the calibrators.
-
Perform a linear regression analysis on the calibration curve (typically with 1/x or 1/x² weighting).
-
Determine the concentration of Serine and Glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Ensure that the results for the QC samples fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
References
- 1. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modernmedlab.com [modernmedlab.com]
- 3. rupress.org [rupress.org]
- 4. The Association between Serum Serine and Glycine and Related-Metabolites with Pancreatic Cancer in a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Biomarkers of Neurodegenerative Disorders: A Practical Guide to Their Appropriate Use and Interpretation in Clinical Practice [mdpi.com]
- 6. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labcorp.com [labcorp.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A rapid method for preparation of the cerebrospinal fluid proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reagents in Ser-Gly Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of two highly efficient peptide coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the synthesis of the Ser-Gly dipeptide sequence. This document includes a summary of their mechanisms of action, comparative performance data, potential side reactions, and detailed experimental protocols to guide researchers in optimizing their synthetic workflows.
Introduction to Peptide Coupling Reagents
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a thermodynamically unfavorable process that requires the activation of the carboxyl group.[1] Coupling reagents are essential catalysts in peptide synthesis that facilitate this activation, leading to efficient amide bond formation.[1] HATU and HCTU are third-generation aminium/uronium salt-based coupling reagents renowned for their high efficiency, rapid reaction kinetics, and ability to suppress racemization, making them suitable for challenging couplings, including the synthesis of this compound containing peptides.[2][3]
Mechanism of Action
Both HATU and HCTU function by activating the carboxylic acid of an N-protected amino acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
HATU: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4] The 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing epimerization.[5][6]
HCTU: The mechanism of HCTU is analogous to that of HATU. It involves the formation of a 6-chloro-OBt active ester, which is more reactive than the corresponding OBt ester formed by reagents like HBTU.[7] The electron-withdrawing chlorine atom on the benzotriazole (B28993) ring enhances the reactivity of the active ester.[3]
Performance Comparison
| Parameter | HATU | HCTU | Source |
| Crude Purity (%) | [7] | ||
| Peptide 1 (ACP 65-74), 2x1 min coupling | 83.63 | 79.86 | [7] |
| Peptide 1 (ACP 65-74), 2x20 min coupling | 79.91 | 80.52 | [7] |
| Peptide 2 (A-B Amyloid 1-42), 2x1 min coupling | 89.63 | 88.29 | [7] |
| Peptide 2 (A-B Amyloid 1-42), 2x20 min coupling | 91.23 | 92.11 | [7] |
| Aza-Peptide Synthesis | [8] | ||
| Reaction Half-life (min) | 40 | 40 | [8] |
| Acylation Yield (%) | ~100 | ~55 | [8] |
| Racemization | Lower risk compared to HBTU | Reduced rates compared to BOP | [7] |
Key Observations:
-
HATU and HCTU are both highly efficient, often outperforming older coupling reagents.[7]
-
For rapid synthesis protocols, both reagents deliver excellent results with short coupling times.[7][9]
-
HATU is often considered the "gold standard" for difficult couplings due to its high reactivity and low racemization potential.[5][7]
-
HCTU presents a highly efficient and more economical alternative to HATU.[10]
Potential Side Reactions in this compound Synthesis
The synthesis of this compound dipeptides can be prone to specific side reactions that may be influenced by the choice of coupling reagent and reaction conditions.
-
Racemization of Serine: Serine is known to have a higher propensity for racemization compared to many other amino acids.[11] This occurs via the formation of a 5(4H)-oxazolone intermediate.[12] HATU is known to suppress racemization by promoting rapid amide bond formation.[12] However, prolonged pre-activation times can increase the risk of racemization for serine residues.[11] The choice of base is also critical, with DIPEA sometimes implicated in increased racemization of serine.[13] The use of a less sterically hindered base like 2,4,6-collidine may be beneficial.[13]
-
Guanidinylation of the N-terminal Amine: When using HATU, a potential side reaction is the guanidinylation of the free N-terminal amine of the glycine (B1666218) residue.[4] This occurs when the amine attacks the guanidinium (B1211019) carbon of HATU, leading to a capped and unreactive peptide chain. This side reaction is more prevalent when HATU is used in excess or when the coupling reaction is slow.[4][14]
-
Reaction with the Serine Side Chain: Although the hydroxyl group of serine is typically protected with a tert-butyl (tBu) group during Fmoc-based solid-phase peptide synthesis (SPPS), there is a possibility of side reactions involving the coupling reagent, especially if the protecting group is compromised.[15] However, the tBu group is generally stable under standard coupling conditions.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of the Fmoc-Ser(tBu)-Gly- dipeptide on a solid support. These should be optimized for specific laboratory conditions and scales.
Materials:
-
Fmoc-Gly-Wang resin (or other suitable resin)
-
Fmoc-Ser(tBu)-OH
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol for HATU-mediated this compound Coupling:
-
Resin Preparation: Swell the Fmoc-Gly-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[16] Add DIPEA or collidine (4-10 equivalents) to the solution.[16] Allow the mixture to pre-activate for 1-5 minutes. For sterically hindered couplings, this time can be extended, but be mindful of the increased risk of serine racemization with longer pre-activation.[11][16]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound glycine.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated. Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
Protocol for HCTU-mediated this compound Coupling:
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (2-5 equivalents) in DMF.[10] Add this solution to the resin. Subsequently, add a solution of HCTU (2-5 equivalents) in DMF and DIPEA or collidine (4-10 equivalents).[10]
-
Reaction: Agitate the reaction mixture at room temperature. Coupling times with HCTU can be very short, often in the range of 5-20 minutes.[17]
-
Monitoring and Washing: Follow step 7 of the HATU protocol.
Reagent Selection Guide
The choice between HATU and HCTU for this compound synthesis depends on several factors, including the complexity of the overall peptide, cost considerations, and the desired speed of synthesis.
Use HATU when:
-
Synthesizing a long or complex peptide where the highest possible purity and minimal risk of racemization are critical.
-
Previous attempts with other coupling reagents have resulted in incomplete coupling or significant side products.
-
Budget is not the primary constraint.
Use HCTU when:
-
A balance between high efficiency and cost-effectiveness is desired.
-
Rapid synthesis protocols are being employed.
-
Synthesizing routine peptides where the risk of racemization is considered manageable.
Conclusion
Both HATU and HCTU are excellent choices for the synthesis of this compound containing peptides, offering significant advantages over older coupling reagents. HATU remains the benchmark for performance, particularly in minimizing racemization. HCTU is a highly valuable alternative that provides comparable efficiency at a lower cost. The protocols and data presented in these application notes serve as a guide for researchers to make informed decisions and optimize their synthetic strategies for the successful synthesis of this compound dipeptides and more complex peptide sequences.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. peptide.com [peptide.com]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Novel Seryl-Glycine (Ser-Gly) Biomarker Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of an assay to quantify the dipeptide Seryl-Glycine (Ser-Gly) in biological matrices. As the landscape of biomarker discovery evolves, the identification of novel, sensitive, and specific biomarkers is critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. While the individual amino acids serine and glycine (B1666218) have been implicated in various physiological and pathological processes, the potential of their dipeptide, this compound, as a standalone biomarker is an emerging area of investigation.[1][2][3][4] This guide outlines two primary methodologies for the quantification of this compound: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay. Detailed protocols, data presentation guidelines, and workflow visualizations are provided to support researchers in developing a robust and reliable this compound biomarker assay.
Introduction to Seryl-Glycine as a Potential Biomarker
Seryl-Glycine (this compound) is a dipeptide composed of the amino acids serine and glycine. While extensive research has focused on the roles of free serine and glycine in metabolism, neurotransmission, and as biomarkers for conditions such as non-alcoholic fatty liver disease and certain cancers, the specific biological functions and clinical relevance of the this compound dipeptide are less understood.[1][2][3][4][5] Preliminary investigations, however, suggest that circulating levels of dipeptides may reflect altered protein metabolism or specific enzymatic activities, presenting a novel class of potential biomarkers.
The rationale for developing a this compound biomarker assay is rooted in the hypothesis that its concentration in biological fluids may be dysregulated in various disease states, offering a more specific or sensitive window into underlying pathology than the individual amino acids alone. A validated assay is the first crucial step in exploring the clinical utility of this compound.
Assay Development Strategies: ELISA and LC-MS/MS
The choice of analytical platform is dependent on the required sensitivity, specificity, throughput, and available resources. This guide details two gold-standard methodologies for biomarker quantification.
Competitive ELISA
A competitive ELISA is a sensitive immunoassay suitable for detecting small molecules like this compound. This format is advantageous when developing a matched antibody pair for a sandwich ELISA is challenging due to the small size of the analyte. The principle relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of anti-Ser-Gly antibody binding sites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules in complex biological matrices.[6][7][8][9] This technique separates this compound from other sample components via liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.[6][7][8][9]
Data Presentation
Quantitative data from assay development and validation should be summarized for clarity and comparability.
Table 1: Hypothetical Performance Characteristics of this compound Assays
| Parameter | Competitive ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 1000 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 15% | < 10% |
| Spike Recovery (%) | 85-115% | 90-110% |
| Sample Volume Required | 100 µL | 50 µL |
Table 2: Hypothetical this compound Concentrations in Human Plasma (Healthy Cohort, n=100)
| Statistical Measure | Competitive ELISA (ng/mL) | LC-MS/MS (ng/mL) |
| Mean | 15.2 | 14.8 |
| Median | 14.5 | 14.1 |
| Standard Deviation | 4.8 | 4.5 |
| Range (Min-Max) | 5.1 - 29.7 | 4.9 - 28.5 |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol outlines the steps for developing and performing a competitive ELISA to quantify this compound.
4.1.1. Materials and Reagents
-
High-binding 96-well microplates
-
Anti-Ser-Gly polyclonal or monoclonal antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
4.1.2. Experimental Workflow
Caption: Competitive ELISA workflow for this compound quantification.
4.1.3. Detailed Procedure
-
Plate Coating: Dilute the anti-Ser-Gly antibody in Coating Buffer to an optimized concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve of this compound in Assay Diluent. Add 50 µL of standards, controls, and samples to the appropriate wells.
-
Competitive Reaction: Add 50 µL of the diluted this compound-HRP conjugate to each well. Incubate for 1-2 hours at RT with gentle shaking.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a framework for developing a robust LC-MS/MS method for this compound quantification.
4.2.1. Materials and Reagents
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., HILIC or C18)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₂,¹⁵N-Ser-Gly
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid)
4.2.2. Experimental Workflow
References
- 1. Glutamate–Serine–Glycine Index: A Novel Potential Biomarker in Pediatric Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum dysregulation of serine and glycine metabolism as predictive biomarker for cognitive decline in frail elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Association between Serum Serine and Glycine and Related-Metabolites with Pancreatic Cancer in a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Glutamate-Serine-Glycine Index as a Biomarker to Monitor the Effects of Bariatric Surgery on Non-alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Ser-Gly as a Building Block in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of dipeptide building blocks is a cornerstone of modern therapeutic peptide development. Among these, the serine-glycine (Ser-Gly) motif stands out for its unique combination of properties that can significantly influence the stability, flexibility, and overall pharmacological profile of a peptide therapeutic. This document provides detailed application notes and experimental protocols for leveraging the this compound unit in the design and synthesis of novel peptide-based drugs.
The this compound dipeptide, characterized by the flexible, achiral glycine (B1666218) residue and the polar, hydrophilic serine residue, is frequently employed as a linker in fusion proteins and other complex peptide architectures.[1][2] Its inherent flexibility prevents the formation of rigid secondary structures, allowing for the proper folding and function of distinct protein domains.[2] Furthermore, the hydrophilicity imparted by both serine and glycine enhances solubility and can reduce non-specific interactions.[3]
Recent advancements in peptide therapeutics, particularly in the realm of metabolic diseases, have highlighted the utility of Gly-Ser containing sequences in complex peptide designs beyond simple linkers. Drugs like Tirzepatide and Retatrutide (B14117284), which are agonists for multiple receptors, incorporate Gly-Ser motifs within their intricate structures to achieve optimal conformation and activity.[4][5][6][7][8][9]
These application notes will delve into the practical aspects of utilizing this compound as a building block, from chemical synthesis to biological evaluation.
Data Presentation
The following tables summarize key quantitative data related to the properties and applications of this compound linkers in therapeutic peptide development.
Table 1: Physicochemical Properties of this compound Containing Linkers
| Property | Description | Quantitative Data/Observation | Reference(s) |
| Flexibility | Resistance to bending, often described by persistence length. | Persistence lengths for Gly-Ser-rich linkers are typically low, around 4.5 Å, indicating high flexibility. For comparison, linkers with lower glycine content are stiffer.[2][10] | [2][10] |
| Hydrophilicity | Tendency to interact with water, affecting solubility and stability. | The presence of serine and glycine residues improves the solubility of fusion proteins.[3] | [3] |
| Immunogenicity | Tendency to elicit an immune response. | Glycine-serine linkers are generally considered non-immunogenic. | [5] |
Table 2: Impact of Gly-Ser Linkers on Pharmacokinetic Properties of Fusion Proteins
| Fusion Protein | Linker Composition | Half-life (t½) | Impact on Bioactivity | Reference(s) |
| Transferrin-Granulocyte Colony-Stimulating Factor (Tf-GCSF) | Dithiocyclopeptide linker | Not specified | In vivo release of functional domains | [11] |
| Albumin-Interferon α2b | Engineered peptide linker | Improved pharmacokinetic properties | Enhanced therapeutic effect | [11] |
| Generic Antibody Fragment (scFv) | (GGGGS)n | Dependent on overall construct size and modifications | Maintained or improved antigen binding | [12] |
Table 3: Examples of Therapeutic Peptides Containing this compound Motifs
| Peptide | Therapeutic Area | Role of this compound Motif | Key Pharmacological Data | Reference(s) |
| Tirzepatide | Type 2 Diabetes, Obesity | Part of the 39-amino acid backbone, contributing to the overall conformation for dual GIP and GLP-1 receptor agonism. | Half-life of approximately 5 days.[13] Significant reduction in HbA1c and body weight.[13] | [4][5][6][13][14] |
| Retatrutide | Obesity, Type 2 Diabetes | Component of the peptide backbone, facilitating triple agonism at GLP-1, GIP, and glucagon (B607659) receptors. | Half-life of approximately 6 days.[15] Dose-dependent weight reduction (up to 24.2% at 48 weeks in a phase 2 trial).[8] | [7][8][9][15][16] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing a this compound Unit using Fmoc Chemistry
This protocol outlines the manual solid-phase synthesis of a generic peptide containing a this compound moiety using Fmoc-Ser(tBu)-Gly-OH as the dipeptide building block.
Materials:
-
Rink Amide MBHA resin
-
Other Fmoc-protected amino acids with appropriate side-chain protection (e.g., Fmoc-Ser(tBu)-OH)[19]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling system for mixing
Procedure:
-
Resin Swelling and Preparation:
-
Place the Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min) to swell the resin.
-
-
Fmoc Deprotection (for the first amino acid attached to the resin):
-
Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 20 min) with agitation.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
-
Coupling of the First Amino Acid (if not pre-loaded):
-
Dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min).
-
-
Incorporation of the Fmoc-Ser(tBu)-Gly-OH Dipeptide:
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin as described in step 2.
-
In a separate vial, pre-activate the Fmoc-Ser(tBu)-Gly-OH dipeptide (2 eq.) with DIC (2 eq.) and OxymaPure (2 eq.) in DMF for 10-15 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3, using the next single Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 1 min) and then with DCM (5 x 1 min).
-
Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin and incubate with occasional swirling for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Bioassay for GLP-1 Receptor Agonist Activity
This protocol describes a cell-based assay to determine the potency of a synthesized peptide as a GLP-1 receptor agonist by measuring cyclic AMP (cAMP) production.[20][21][22]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Reference GLP-1 receptor agonist (e.g., GLP-1(7-36) amide).
-
Synthesized test peptide.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well white opaque plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the GLP-1 receptor-expressing cells according to standard protocols.
-
Seed the cells into the assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the reference agonist and the test peptide in the assay buffer.
-
-
Assay Performance:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted reference agonist and test peptide to the respective wells. Include a control group with only assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for both the reference agonist and the test peptide by plotting the cAMP concentration against the logarithm of the peptide concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each peptide using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
The relative potency of the test peptide can be determined by comparing its EC50 value to that of the reference agonist.
-
Protocol 3: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a method to assess the stability of a therapeutic peptide in human serum by monitoring its degradation over time.[23][24][25][26]
Materials:
-
Synthesized test peptide.
-
Human serum (pooled).
-
Incubator at 37°C.
-
Acetonitrile (ACN) with 0.1% TFA (for protein precipitation).
-
Centrifuge.
-
HPLC system with a C18 column.
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Assay Setup:
-
Pre-warm the human serum to 37°C.
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Spike the peptide stock solution into the pre-warmed human serum to a final concentration of, for example, 100 µM.
-
-
Incubation and Sampling:
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.
-
-
Protein Precipitation and Sample Preparation:
-
Immediately add the collected aliquot to a tube containing 3 volumes of ice-cold ACN with 0.1% TFA to precipitate the serum proteins and stop enzymatic degradation.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Quantify the peak area of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay model.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Solid-Phase Peptide Synthesis Workflow.
Logical Relationship Diagram
Caption: Properties and Applications of this compound.
References
- 1. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 4. What is Tirzepatide? | BroadPharm [broadpharm.com]
- 5. Tirzepatide - Wikipedia [en.wikipedia.org]
- 6. trimrx.com [trimrx.com]
- 7. Retatrutide—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the triple agonism at GLP-1R, GIPR and GCGR manifested by retatrutide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retatrutide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 13. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]
- 15. What is the mechanism of action of Retatrutide? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. Fmoc-Ser(tBu)-Gly-OH | 81672-17-5 | STQ-1959-PI [biosynth.com]
- 19. peptide.com [peptide.com]
- 20. WO2009143014A1 - Glp-1 receptor agonist bioassays - Google Patents [patents.google.com]
- 21. axxam.com [axxam.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Ser-Gly Levels in In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuroscience and drug development, the ability to monitor dynamic neurochemical changes in the brain is paramount. Among the key neuromodulators are the amino acids L-serine and glycine (B1666218) (Ser-Gly), which play critical roles as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. Their concentrations in the extracellular space of the brain directly influence synaptic plasticity, learning, and memory. Consequently, aberrant this compound levels have been implicated in various neurological and psychiatric disorders.
In vivo microdialysis is a powerful and widely utilized technique for the continuous sampling of endogenous molecules from the extracellular fluid of specific brain regions in awake and freely-moving animals.[1] This method provides invaluable insights into the pharmacodynamic effects of novel therapeutics targeting the glutamatergic system. These application notes offer a detailed protocol for the use of in vivo microdialysis to monitor this compound levels in the rodent brain, providing a crucial tool for preclinical research and drug development.
Core Principles of In Vivo Microdialysis
The in vivo microdialysis technique involves the stereotaxic implantation of a semi-permeable probe into a target brain region.[2] A physiological solution, typically artificial cerebrospinal fluid (aCSF), is perfused through the probe at a slow, constant flow rate.[1] Extracellular molecules, such as serine and glycine, diffuse across the probe's membrane down their concentration gradient into the perfusate, which is then collected as dialysate for subsequent neurochemical analysis.[3][4] This technique allows for the measurement of basal neurotransmitter levels and their dynamic changes in response to pharmacological agents or behavioral stimuli.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving serine and glycine and the general workflow of an in vivo microdialysis experiment.
Figure 1: NMDA Receptor Signaling Pathway.
Figure 2: Experimental Workflow for In Vivo Microdialysis.
Quantitative Data Summary
The following tables summarize basal extracellular concentrations of serine and glycine in different brain regions of rats as determined by in vivo microdialysis in published studies. These values can serve as a reference for researchers planning similar experiments.
| Brain Region | D-Serine (μM) | L-Serine (μM) | Glycine (μM) | Reference |
| Medial Prefrontal Cortex | High Concentration | >3x Striatal D-Serine | Low | [5] |
| Striatum | High Concentration | >3x Striatal D-Serine | 0.8 ± 0.2 | [5][6] |
| Cerebellum | Trace Amount | >3x Striatal D-Serine | High | [5] |
| Hippocampus | 4.944 ± 0.452 | 23 ± 4 | - | [6] |
| Spinal Cord Dorsal Horn | - | - | 2.6 ± 0.3 to 3.3 ± 0.3 |
Note: Concentrations can vary depending on the specific microdialysis conditions (e.g., probe recovery, flow rate) and analytical method used.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodent Brain
This protocol details the procedure for implanting a microdialysis probe and collecting dialysate from the hippocampus or prefrontal cortex of a rat to monitor this compound levels.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or chilled microcentrifuge tubes
-
Dental cement
-
Surgical instruments
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically expose the skull and drill small holes over the target brain region using coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Guide Cannula Implantation: Implant a guide cannula aimed at the desired brain structure (e.g., hippocampus, prefrontal cortex) and secure it to the skull with dental cement. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Setup: On the day of the experiment, place the rat in a freely moving microdialysis setup. Gently remove the dummy cannula and insert the microdialysis probe through the guide.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min). Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples to ensure a stable baseline of amino acid concentrations.
-
Sample Collection:
-
Baseline: Collect baseline dialysate samples into chilled microcentrifuge tubes every 20-30 minutes for at least 60-90 minutes.
-
Intervention: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control.
-
Post-dosing: Continue collecting dialysate fractions at regular intervals for the desired duration to monitor changes in this compound levels.
-
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis.
Protocol 2: Quantification of Serine and Glycine by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol outlines a common analytical method for the simultaneous quantification of serine and glycine in microdialysate samples. The method involves pre-column derivatization to make the amino acids fluorescent, allowing for sensitive detection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Derivatization reagents: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) for primary amino acids (serine and glycine). 9-fluorenylmethyl chloroformate (FMOC) can be used for secondary amino acids if needed.[7][8]
-
Mobile phases (e.g., sodium acetate (B1210297) buffer and a mixture of acetonitrile/methanol/water)
-
Standard solutions of L-serine and glycine
-
Microdialysate samples
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of L-serine and glycine in aCSF.
-
Derivatization:
-
In an autosampler, mix a small volume of the standard or dialysate sample with the OPA/thiol derivatizing reagent.
-
Allow the reaction to proceed for a short, defined period (e.g., 1-2 minutes) to form fluorescent isoindole derivatives.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient elution with the mobile phases to separate the amino acid derivatives. The specific gradient will depend on the column and HPLC system but generally involves increasing the organic solvent concentration over time.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-derivatized amino acids (e.g., Excitation: 340 nm, Emission: 450 nm).[8]
-
-
Data Analysis:
-
Identify the peaks for serine and glycine in the chromatograms based on their retention times compared to the standards.
-
Quantify the concentration of each amino acid in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Concluding Remarks
The combination of in vivo microdialysis with sensitive analytical techniques like HPLC-FLD provides a robust platform for investigating the dynamics of this compound neurotransmission in the brain. The protocols outlined in these application notes offer a standardized approach for researchers and drug development professionals to obtain reliable and reproducible data. This information is critical for elucidating the roles of serine and glycine in brain function and for the preclinical evaluation of novel therapeutic agents targeting the NMDA receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring D-serine dynamics in the rat brain using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Optimizing Protein Stability with Ser-Gly Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of protein engineering and drug development, achieving optimal protein stability is paramount for ensuring therapeutic efficacy, manufacturability, and a long shelf-life. A critical component in the design of fusion proteins, single-chain variable fragments (scFvs), and other engineered proteins is the peptide linker that connects different functional domains. Among the various types of linkers, flexible linkers composed of serine (Ser) and glycine (B1666218) (Gly) residues are widely employed due to their ability to provide conformational flexibility, minimize interference between domains, and enhance solubility.[1][2] The strategic use of Ser-Gly linkers, often in the form of (GGS)n or (G4S)n repeats, can significantly impact the stability, folding, and biological activity of the engineered protein.[3][4]
These application notes provide a comprehensive guide to utilizing this compound linkers for the optimization of protein stability. We will delve into the principles of linker design, present quantitative data from case studies, and provide detailed protocols for key experimental techniques to assess protein stability.
Principles of this compound Linker Design for Enhanced Stability
The choice of linker length and composition is not arbitrary and should be carefully considered to achieve the desired protein characteristics.
Flexibility and Domain Separation: Glycine's small side chain (a single hydrogen atom) imparts a high degree of conformational freedom to the polypeptide backbone, while serine's hydrophilic nature contributes to the linker's solubility and reduces non-specific interactions with the folded domains.[2] This flexibility allows the connected domains to fold and function independently, minimizing steric hindrance.[3]
Optimizing Length: The length of the this compound linker is a critical parameter. A linker that is too short may not provide sufficient spatial separation, leading to misfolding or aggregation. Conversely, an excessively long linker might lead to undesirable flexibility, potentially reducing the effective concentration of the domains or causing instability.[5] Finding the optimal linker length often requires empirical testing of a library of linkers with varying numbers of this compound repeats.[5]
Balancing Composition: While glycine provides flexibility, an excess can sometimes be detrimental to stability. Studies have shown that a balanced composition of glycine and other residues, such as serine or alanine, can fine-tune the linker's properties and lead to maximal protein stability.[5]
Data Presentation: Impact of this compound Linkers on Protein Stability
The following tables summarize quantitative data from various studies, illustrating the impact of this compound linker length and composition on protein stability, primarily measured by melting temperature (Tm) and the Gibbs free energy of unfolding (ΔGu). A higher Tm or ΔGu value indicates greater protein stability.
Table 1: Effect of (Gly-Ser)-Rich Linker Length on the Stability of Single-Chain Arc Repressor
| Linker Name | Linker Length (amino acids) | Gibbs Free Energy of Unfolding (ΔGu) (kcal/mol) |
| Arc-L9-Arc | 9 | ~3 |
| Arc-LL19-Arc | 19 | 8.4 |
| Arc-LL47-Arc | 47 | ~4.5 |
| Arc-LL59-Arc | 59 | ~4.5 |
Data adapted from a study on single-chain Arc repressor, demonstrating that stability increases with linker length up to an optimal point (19 residues in this case) and then decreases.[5]
Table 2: Influence of Linker Composition on the Stability of Single-Chain Arc Repressor (19-residue linker)
| Linker Composition (Randomized Region) | Gibbs Free Energy of Unfolding (ΔGu) (kcal/mol) |
| 11 Alanines, 5 Glycines | ~11 |
| 7 Serines, 9 Glycines | Not Specified |
This data highlights that a balance of flexible (glycine) and more rigid (alanine/serine) residues can significantly enhance protein stability.[5]
Table 3: Impact of Glycine Content on Linker Stiffness (Persistence Length)
| Linker Composition | Glycine Content (%) | Persistence Length (Å) |
| (GSSGSS)n | 33.3 | 4.5 |
| (GSSSSSS)n | 16.7 | 4.8 |
| (SSSSSSS)n | 0 | 6.2 |
This table, based on Förster Resonance Energy Transfer (FRET) studies, shows that a higher glycine content results in a lower persistence length, indicating greater flexibility.[6][7][8]
Experimental Protocols
Accurate assessment of protein stability is crucial for optimizing linker design. The following are detailed protocols for commonly used techniques.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as a function of temperature, providing a direct measurement of its thermal stability (Tm) and the enthalpy of unfolding (ΔH).[9][10][11]
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein sample extensively against the desired buffer to ensure a matched buffer for the reference cell.
-
The recommended protein concentration is typically between 0.1 and 2 mg/mL.[6]
-
Degas the protein sample and the matched buffer immediately before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water according to the manufacturer's instructions.
-
Perform several buffer-buffer baseline scans to ensure the instrument is equilibrated and the baseline is stable. The final buffer-buffer scan will be used for subtraction from the protein scan.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Set the temperature range for the scan, typically starting 10-20°C below the expected Tm and ending 10-20°C above the final transition.[6]
-
Set the scan rate. A typical scan rate for proteins is 60-90 °C/hour.[6]
-
Equilibrate the system at the starting temperature for a sufficient time (e.g., 15-30 minutes) before initiating the scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan data.
-
Fit the pre- and post-transition baselines to a suitable model.
-
The melting temperature (Tm) is the temperature at the peak of the transition.
-
The calorimetric enthalpy (ΔHcal) is the area under the peak.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a high-throughput method that monitors protein unfolding by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare the purified protein at a working concentration (typically 2-10 µM).
-
Prepare a series of buffers or ligand solutions to be tested.
-
-
Assay Setup (96-well or 384-well plate):
-
To each well, add the protein solution.
-
Add the buffer or ligand of interest.
-
Add the fluorescent dye to a final concentration of 1-5x.
-
Include appropriate controls: no protein (dye only), and protein in a known stabilizing buffer.
-
Seal the plate securely.
-
-
Data Acquisition (using a real-time PCR instrument):
-
Set the instrument to monitor fluorescence over a temperature ramp (e.g., 25°C to 95°C) with a ramp rate of approximately 1°C/minute.
-
Collect fluorescence data at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.[14]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the protein. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.[15][16][17]
Protocol:
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.
-
The typical protein concentration is in the range of 0.1-0.5 mg/mL.
-
Filter the sample to remove any aggregates.
-
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas for at least 30 minutes.
-
Set up the temperature control unit (Peltier).
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
-
Data Acquisition:
-
Record a full CD spectrum of the protein at the starting temperature to confirm its secondary structure and choose a wavelength for monitoring (e.g., 222 nm for α-helical proteins).
-
Set the instrument to monitor the CD signal at the chosen wavelength while ramping the temperature at a controlled rate (e.g., 1-2°C/minute).
-
Allow for a brief equilibration time at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal (mdeg) versus temperature.
-
The data will typically form a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an excellent method for detecting the presence of protein aggregates, which can be an indicator of instability.[1][18][19][20]
Protocol:
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer. The concentration will depend on the protein and instrument sensitivity.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility. The instrument software will analyze the fluctuations in scattered light intensity to determine the particle size distribution.
-
-
Data Analysis:
-
The primary output is a size distribution plot (intensity, volume, or number vs. size).
-
A monodisperse sample (a single, narrow peak) indicates a homogenous, non-aggregated protein solution.
-
The presence of larger species (additional peaks at larger hydrodynamic radii) indicates aggregation. The percentage of aggregation can be estimated from the relative intensities of the peaks.
-
Mandatory Visualizations
Experimental Workflow for Linker Optimization
Caption: A typical workflow for optimizing protein stability using this compound linkers.
Signaling Pathway Example: Chimeric Antigen Receptor (CAR)
This compound linkers are commonly used in the design of CARs to connect the single-chain variable fragment (scFv) to the hinge and transmembrane domains. The flexibility of the linker is crucial for proper antigen recognition and subsequent T-cell activation.[2][21]
Caption: Role of a this compound linker in a CAR construct for T-cell signaling.
Conclusion
The rational design of this compound linkers is a powerful strategy for optimizing the stability and function of engineered proteins. By carefully selecting the appropriate linker length and composition and verifying the stability through the experimental protocols outlined in these application notes, researchers can significantly improve the developability and therapeutic potential of their protein candidates. The provided data and workflows serve as a valuable resource for scientists and drug development professionals seeking to harness the benefits of this compound linkers in their protein engineering endeavors.
References
- 1. azonano.com [azonano.com]
- 2. Frontiers | Non-signaling but all important: how the linker, hinge, and transmembrane domains in the CAR hold it all together [frontiersin.org]
- 3. diva-portal.org [diva-portal.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. SimpleDSFviewer: A tool to analyze and view differential scanning fluorimetry data for characterizing protein thermal stability and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. boddylab.ca [boddylab.ca]
- 16. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 18. How to Detect Aggregation in Proteins Using Dynamic Light Scattering [eureka.patsnap.com]
- 19. azom.com [azom.com]
- 20. kdsi.ru [kdsi.ru]
- 21. The Evolving Protein Engineering in the Design of Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling N-Terminal Glycine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective labeling of N-terminal glycine (B1666218) residues on proteins, a critical modification for studying protein function, cellular localization, and for the development of targeted therapeutics. This document covers three primary methodologies: enzymatic N-myristoylation, sortase-mediated ligation, and chemical labeling with ortho-substituted benzaldehydes.
Introduction
The N-terminal glycine of a protein presents a unique target for specific modification. Its distinct reactivity and common presence, either naturally or through protein engineering, make it an ideal site for the attachment of various probes, tags, and therapeutic payloads. This document outlines protocols for three robust methods to achieve this specific labeling, each with its own advantages and applications.
Data Presentation
The following table summarizes the key quantitative parameters for the described N-terminal glycine labeling methods, allowing for an easy comparison of their efficiency and reaction conditions.
| Labeling Method | Reagent/Enzyme | Typical Protein Substrate(s) | Labeling Efficiency/Conversion | Reaction Conditions | Reference(s) |
| Chemical Labeling | 2-(2-formylphenoxy)acetic acid | Insulin, Melittin, Myoglobin, SUMO1 | 40% - 71% | 0.1 M NaHCO₃ buffer, pH 7.8, 20-25°C, 24-48 h | [1] |
| Sortase-Mediated Ligation | Sortase A (S. aureus) | Recombinantly expressed proteins with N-terminal Glycine repeats (e.g., GGG) | Near-quantitative | 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5, Room Temperature, 1-4 h | [2] |
| Enzymatic N-Myristoylation | N-Myristoyltransferase (NMT) with myristoyl-CoA analogs (e.g., alkynyl myristic acid) | Recombinant proteins co-expressed with NMT in E. coli | High in vivo incorporation | Bacterial cell culture, supplementation with myristic acid analog | [3] |
Mandatory Visualization
Signaling Pathway: Lck-Mediated T-Cell Receptor Activation
N-terminal myristoylation is a critical post-translational modification for the proper localization and function of many signaling proteins, including the Src-family kinase Lck, which plays a pivotal role in T-cell receptor (TCR) signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
Application Notes and Protocols: Seryl-glycine (Ser-gly) in Neuroprotective Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function, often driven by mechanisms like excitotoxicity, oxidative stress, and neuroinflammation. Consequently, there is a pressing need for novel neuroprotective agents that can mitigate or halt these degenerative processes.
The amino acids L-serine and glycine (B1666218) are gaining attention for their neuroprotective properties.[1][2][3] L-serine has been shown to exert neuroprotective effects by activating glycine receptors and potentially modulating microglial polarization to reduce inflammation.[1][2] Glycine, a major inhibitory neurotransmitter in the central nervous system (CNS), can counteract the excitotoxicity mediated by overstimulation of glutamate (B1630785) receptors, a common pathway in neuronal injury.[3][4][5][6]
This document provides detailed application notes and protocols for the investigation of Seryl-glycine (Ser-gly), a dipeptide composed of L-serine and glycine, as a potential neuroprotective agent. By combining these two neuroactive amino acids, this compound may offer a synergistic or enhanced therapeutic effect. These guidelines are intended to assist researchers in the preclinical evaluation of this compound, from initial in vitro screening to more complex in vivo studies.
Potential Mechanisms of Action
The neuroprotective effects of this compound are hypothesized to stem from the combined actions of its constituent amino acids. The primary proposed signaling pathways to investigate include:
-
Glycine Receptor Activation: L-serine can act as an agonist at the glycine binding site of NMDA receptors and also directly at glycine receptors (GlyRs).[1][2] Activation of GlyRs, which are ligand-gated chloride channels, leads to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability and counteracting glutamate-induced excitotoxicity.[7]
-
Modulation of NMDA Receptor Activity: While low levels of glycine enhance NMDA receptor function, higher concentrations have been shown to induce NMDA receptor internalization, which can be neuroprotective in the context of ischemic stroke.[5][6]
-
Anti-inflammatory Effects: L-serine may promote the polarization of microglia towards the anti-inflammatory M2 phenotype and inhibit the release of pro-inflammatory factors.[1][4] This could be mediated through pathways such as the PI3K/Akt signaling cascade.[1][2]
-
Trophic Support: Both L-serine and glycine are recognized as glia-derived trophic factors that can promote neuronal survival and development.[8]
Signaling Pathway Diagram
Caption: Proposed neuroprotective signaling pathways of Seryl-glycine.
Experimental Protocols
In Vitro Neuroprotection Assays
Objective: To assess the ability of this compound to protect cultured neurons from various insults that mimic neurodegenerative conditions.
Cell Models:
-
SH-SY5Y human neuroblastoma cells: A versatile cell line for studying neurotoxicity and neuroprotection.[9]
-
Primary cortical or hippocampal neurons: More physiologically relevant models for studying neuronal function and death.
General Workflow:
Caption: General workflow for in vitro neuroprotection assays.
Protocol 2.1.1: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the potential of this compound to protect neurons from cell death induced by excessive glutamate exposure.[10]
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated culture plates
-
L-glutamate solution
-
Seryl-glycine (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate primary neurons or SH-SY5Y cells at an appropriate density on poly-D-lysine coated 96-well plates and culture until mature (for primary neurons) or confluent (for SH-SY5Y).
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control group. Incubate for 24 hours.
-
Glutamate Insult: Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM for primary neurons). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the cells for 24 hours post-glutamate exposure.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions. Higher LDH release indicates greater cell death.
-
Protocol 2.1.2: Aβ-Induced Neurotoxicity Assay (Alzheimer's Model)
This assay assesses the efficacy of this compound in protecting against neurotoxicity induced by amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[11]
Materials:
-
SH-SY5Y cells or primary neurons
-
Aβ (1-42) peptide
-
Seryl-glycine (this compound)
-
Cell viability assay kits (MTT or LDH)
Procedure:
-
Aβ Preparation: Prepare Aβ (1-42) oligomers by dissolving the peptide and incubating it under conditions that promote aggregation.
-
Cell Treatment: Treat cultured cells with pre-formed Aβ oligomers (e.g., 5-10 µM) in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using the MTT or LDH assay as described in Protocol 2.1.1.
In Vivo Neuroprotection Studies
Objective: To evaluate the neuroprotective efficacy of this compound in animal models of neurodegenerative diseases.
Animal Models:
-
MPTP-induced Parkinson's Disease Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice induces degeneration of dopaminergic neurons, mimicking Parkinson's disease.[12]
-
Amyloid Precursor Protein (APP) Transgenic Mice (Alzheimer's Model): These mice overexpress human APP with mutations found in familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.[13]
-
Focal Ischemic Stroke Model: Models such as middle cerebral artery occlusion (MCAO) are used to study neuroprotection in the context of stroke.
General Workflow:
Caption: General workflow for in vivo neuroprotection studies.
Protocol 2.2.1: MPTP Mouse Model of Parkinson's Disease
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
Seryl-glycine (this compound)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
MPTP Administration: Administer MPTP to mice (e.g., 20 mg/kg, intraperitoneally, 4 doses at 2-hour intervals) to induce nigrostriatal dopamine (B1211576) neuron loss.
-
This compound Treatment: Administer this compound to a treatment group of mice (e.g., daily via oral gavage or intraperitoneal injection) starting before or after MPTP administration. A vehicle control group should also be included.
-
Behavioral Testing: At a set time point after MPTP treatment (e.g., 7-14 days), perform behavioral tests to assess motor function.
-
Histological Analysis: Euthanize the animals and perfuse with paraformaldehyde. Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.
Formulation and Delivery Considerations
A significant challenge in developing neuroprotective drugs is ensuring they can cross the blood-brain barrier (BBB) to reach their target in the CNS.[14][15][16] While small peptides like this compound may have some ability to cross the BBB, their permeability is likely limited.
Strategies to Enhance BBB Penetration:
-
Lipidization: Covalently attaching a lipid moiety to the peptide can increase its lipophilicity, potentially enhancing its ability to diffuse across the BBB.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can protect it from degradation and facilitate transport across the BBB, potentially via receptor-mediated transcytosis if targeting ligands are attached.[17]
-
Conjugation to BBB Shuttles: Attaching this compound to a peptide or antibody that binds to a receptor on the BBB (e.g., the transferrin receptor) can enable its transport into the brain via receptor-mediated transcytosis.[14][15]
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Assay | Insult | Cell Type | This compound Conc. (µM) | % Cell Viability (vs. Insult) | % Reduction in ROS |
| Excitotoxicity | Glutamate | Primary Cortical Neurons | 1 | ||
| 10 | |||||
| 100 | |||||
| AD Model | Aβ (1-42) | SH-SY5Y | 1 | ||
| 10 | |||||
| 100 |
Table 2: In Vivo Neuroprotective Efficacy of this compound in MPTP Mouse Model
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) | % TH-positive Neurons in SNc (vs. Control) |
| Vehicle Control | - | ||
| MPTP + Vehicle | - | ||
| MPTP + this compound | 10 | ||
| MPTP + this compound | 50 |
Synthesis of Seryl-glycine
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols based on Fmoc chemistry.[18][19][20]
General Protocol Outline:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from glycine using a piperidine (B6355638) solution.
-
Second Amino Acid Coupling: Couple Fmoc-Ser(tBu)-OH to the deprotected glycine residue. The tert-butyl (tBu) group protects the serine hydroxyl group.
-
Final Fmoc Deprotection: Remove the Fmoc group from serine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.
Conclusion
The dipeptide Seryl-glycine presents a novel and promising candidate for neuroprotective drug development. Its design is rationally based on the known neuroprotective properties of its constituent amino acids, L-serine and glycine. The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of this compound, from initial cell-based screening to in vivo efficacy studies in relevant disease models. Further research into its mechanisms of action, pharmacokinetic profile, and optimal formulation will be crucial in advancing this compound towards clinical application for the treatment of neurodegenerative diseases.
References
- 1. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 2. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Serine and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
- 12. Modeling Neurodegenerative Diseases in vivo Review | Semantic Scholar [semanticscholar.org]
- 13. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 14. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Permeability of the blood-brain barrier to peptides: an approach to the development of therapeutically useful analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application of Ser-Gly Dipeptide in Cosmetic and Skincare Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Seryl-glycine (Ser-Gly) is an intriguing candidate for advanced cosmetic and skincare formulations. Composed of the amino acids L-serine and glycine, this compound is hypothesized to deliver dual-action benefits for skin health, leveraging the known properties of its constituent parts. Glycine is a fundamental component of collagen and is recognized for its role in improving moisture retention and promoting skin repair and regeneration.[1][2][3] Serine is a critical component of the skin's Natural Moisturizing Factor (NMF), playing a vital role in skin hydration and barrier function.[4] While direct research on the this compound dipeptide is emerging, its potential as a bioactive ingredient is predicated on the synergistic effects of these amino acids in a bioavailable dipeptide form.
These application notes provide a theoretical framework and practical protocols for researchers to investigate the efficacy of this compound in cosmetic and skincare applications, focusing on its potential to stimulate collagen synthesis, enhance skin hydration, and provide anti-inflammatory benefits.
Hypothesized Mechanisms of Action
This compound is postulated to function as a "signal peptide," a class of peptides that can influence cellular responses.[5][6] The proposed mechanisms for this compound's bioactivity in skin cells include:
-
Stimulation of Extracellular Matrix (ECM) Synthesis: By providing bioavailable glycine, a crucial building block for collagen, this compound may signal dermal fibroblasts to increase the production of collagen and other ECM proteins like elastin. This can lead to improved skin firmness and a reduction in the appearance of fine lines and wrinkles.[7]
-
Enhancement of Skin Hydration: The serine component of the dipeptide can contribute to the skin's NMF, helping to maintain adequate hydration levels in the stratum corneum. This improves the skin barrier function and reduces transepidermal water loss (TEWL).[3][4]
-
Modulation of Inflammatory Responses: Glycine has demonstrated anti-inflammatory properties.[8] It is hypothesized that this compound may help to downregulate the expression of pro-inflammatory cytokines in skin cells, thereby soothing irritated skin.
Key Signaling Pathways
The potential effects of this compound on skin health are likely mediated through the modulation of key cellular signaling pathways that regulate skin aging and inflammation.
-
TGF-β/Smad Pathway: This is a central pathway in the synthesis of collagen.[1][9] It is hypothesized that this compound may upregulate this pathway, leading to increased collagen production by dermal fibroblasts.
-
MAPK/AP-1 Pathway: Chronic exposure to stressors like UV radiation can activate the MAPK pathway, which in turn activates the transcription factor AP-1.[10][11] AP-1 upregulates matrix metalloproteinases (MMPs) that degrade collagen and inhibit new collagen synthesis.[10][12] this compound may help to suppress the activation of this pathway, thus preserving the skin's collagen matrix.
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation in the skin.[13][14] By potentially inhibiting the activation of NF-κB, this compound could reduce the production of pro-inflammatory cytokines, thereby exerting a calming effect on the skin.[14][15]
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the experimental protocols outlined below. These serve as a template for presenting results from studies on this compound.
Table 1: Effect of this compound on Collagen I Synthesis in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration (µM) | Collagen I Synthesis (% of Control) | p-value |
| Control | - | 100 ± 5.2 | - |
| This compound | 10 | 125 ± 7.1 | <0.05 |
| This compound | 50 | 168 ± 9.8 | <0.01 |
| This compound | 100 | 210 ± 12.3 | <0.001 |
| TGF-β1 (Positive Control) | 0.1 | 250 ± 15.6 | <0.001 |
Table 2: Effect of this compound on Hyaluronic Acid (HA) Synthesis in Human Epidermal Keratinocytes (HEKs)
| Treatment | Concentration (µM) | HA Synthesis (% of Control) | p-value |
| Control | - | 100 ± 8.4 | - |
| This compound | 10 | 118 ± 6.9 | <0.05 |
| This compound | 50 | 145 ± 9.1 | <0.01 |
| This compound | 100 | 172 ± 11.5 | <0.001 |
Table 3: Effect of this compound on the Expression of Pro-Inflammatory Cytokines in LPS-Stimulated HaCaT Cells
| Treatment | Concentration (µM) | IL-6 Expression (% of LPS Control) | TNF-α Expression (% of LPS Control) | p-value (vs. LPS Control) |
| Control | - | 5 ± 1.2 | 4 ± 0.9 | <0.001 |
| LPS Control | - | 100 ± 10.3 | 100 ± 9.7 | - |
| This compound + LPS | 50 | 65 ± 7.5 | 70 ± 8.1 | <0.01 |
| This compound + LPS | 100 | 42 ± 5.8 | 48 ± 6.2 | <0.001 |
| Dexamethasone + LPS (Positive Control) | 10 | 25 ± 4.1 | 30 ± 4.5 | <0.001 |
Experimental Protocols
In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts (HDFs)
This protocol is designed to quantify the effect of this compound on the production of type I collagen in primary human dermal fibroblasts.
a. Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound dipeptide
-
TGF-β1 (positive control)
-
Sirius Red/Fast Green Collagen Staining Kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Microplate reader
b. Procedure:
-
Cell Culture: Culture HDFs in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed HDFs into 24-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a negative control (medium alone) and a positive control (e.g., 10 ng/mL TGF-β1).
-
Incubation: Incubate the cells for 48-72 hours.
-
Staining:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.
-
Stain the cells with the Sirius Red/Fast Green solution for 30 minutes at room temperature.
-
Wash the wells thoroughly with distilled water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye using the kit's elution buffer.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance of Sirius Red (collagen) at 540 nm and Fast Green (non-collagenous protein) at 605 nm using a microplate reader.
-
Calculate the amount of collagen and normalize it to the total protein content.
-
c. Expected Outcome: A dose-dependent increase in collagen synthesis in HDFs treated with this compound.
In Vitro Assessment of Hyaluronic Acid (HA) Synthesis in Human Epidermal Keratinocytes (HEKs)
This protocol measures the effect of this compound on the production of hyaluronic acid, a key molecule for skin hydration.
a. Materials:
-
Human Epidermal Keratinocytes (HEKs)
-
Keratinocyte growth medium
-
This compound dipeptide
-
Hyaluronic Acid (HA) ELISA Kit
-
Cell lysis buffer
-
Microplate reader
b. Procedure:
-
Cell Culture and Seeding: Culture and seed HEKs in 24-well plates as described for HDFs.
-
Treatment: Treat the cells with various concentrations of this compound in a serum-free medium for 48 hours.
-
Sample Collection: Collect the culture supernatant.
-
HA Quantification:
-
Use a commercial HA ELISA kit according to the manufacturer's instructions.
-
Briefly, add the collected culture supernatant and HA standards to the pre-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Create a standard curve using the HA standards and determine the concentration of HA in the samples. Normalize the results to the cell number or total protein content.
c. Expected Outcome: An increase in HA secretion by HEKs in response to this compound treatment.
In Vitro Anti-Inflammatory Assay in Human Keratinocytes (HaCaT cells)
This protocol assesses the potential of this compound to reduce the inflammatory response in skin cells stimulated with lipopolysaccharide (LPS).
a. Materials:
-
HaCaT (immortalized human keratinocyte) cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound dipeptide
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for IL-6 and TNF-α
-
Microplate reader
b. Procedure:
-
Cell Culture and Seeding: Culture and seed HaCaT cells in 24-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the culture supernatant.
-
Cytokine Quantification:
-
Use commercial ELISA kits to measure the concentrations of IL-6 and TNF-α in the collected supernatant, following the manufacturer's protocols.
-
-
Data Analysis: Compare the levels of IL-6 and TNF-α in the this compound treated groups to the LPS-only control group.
c. Expected Outcome: A dose-dependent reduction in the secretion of IL-6 and TNF-α in cells pre-treated with this compound before LPS stimulation.
Visualizations
Signaling Pathways
Caption: Hypothesized upregulation of the TGF-β/Smad pathway by this compound to promote collagen synthesis.
Caption: Hypothesized inhibition of the MAPK/AP-1 pathway by this compound to prevent collagen degradation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound to reduce inflammation.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound's efficacy.
References
- 1. TGFβ signaling in photoaging and UV-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the hyaluronic acid synthetase assay in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. learnskin.com [learnskin.com]
- 7. droracle.ai [droracle.ai]
- 8. gulhanemedj.org [gulhanemedj.org]
- 9. A decisive function of transforming growth factor-β/Smad signaling in tissue morphogenesis and differentiation of human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of UVB-Induced Photo-Aging by Polyphenolic-Rich Spatholobus Suberectus Stem Extract Via Modulation of MAPK/AP-1/MMPs Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ser-Gly Solid-Phase Synthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase synthesis of the Ser-Gly dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound solid-phase synthesis?
A1: The primary cause of low yield in the solid-phase synthesis of a this compound sequence is the formation of a cyclic dipeptide byproduct called diketopiperazine (DKP). This occurs when the deprotected N-terminal amine of the second amino acid (serine) attacks the ester linkage of the first amino acid (glycine) to the resin, cleaving the dipeptide from the solid support. This side reaction is particularly prevalent when glycine (B1666218) is the C-terminal residue. Other potential causes for low yield include incomplete coupling of the serine residue and side reactions such as racemization.
Q2: I see a significant peak in my HPLC analysis corresponding to the mass of the cyclic this compound dipeptide. What is this and how can I prevent it?
A2: This peak is diketopiperazine (DKP). Its formation is a major issue in Fmoc-based solid-phase peptide synthesis (SPPS) at the dipeptide stage. To prevent DKP formation, you can employ several strategies:
-
Use a sterically hindered resin: 2-chlorotrityl chloride (2-CTC) resin provides steric hindrance that minimizes the intramolecular cyclization reaction.[1]
-
Optimize Fmoc-deprotection conditions: Standard 20% piperidine (B6355638) in DMF can be too harsh and promote DKP formation. Using a milder cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, can significantly reduce this side reaction.[2][3]
-
Couple a pre-formed dipeptide: Using a pre-synthesized Fmoc-Ser-Gly-OH dipeptide building block bypasses the problematic dipeptide-resin linkage altogether.[2]
Q3: My Kaiser test is positive after the coupling of Fmoc-Ser(tBu)-OH to the glycine-resin, indicating an incomplete reaction. What should I do?
A3: An incomplete coupling can be due to steric hindrance or aggregation. To address this:
-
Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Ser(tBu)-OH.
-
Use a more potent coupling reagent: If you are using a standard carbodiimide (B86325) like DIC, switching to a uronium/aminium salt like HATU or HBTU can improve coupling efficiency, especially for difficult sequences.[4]
-
Increase coupling time and/or temperature: Extending the reaction time or performing the coupling at a slightly elevated temperature can help drive the reaction to completion.
Q4: How significant is the risk of racemization for the serine residue during coupling, and how can I minimize it?
A4: Racemization of serine can occur during the activation of its carboxyl group, leading to a loss of stereochemical integrity. The extent of racemization is highly dependent on the coupling reagents and conditions used.[5] Generally, the risk is low but can be exacerbated by certain reagents. To minimize racemization:
-
Choose appropriate coupling reagents: Carbodiimides like DIC, in combination with an additive such as HOBt or Oxyma, are known to suppress racemization.[5]
-
Avoid certain base/coupling reagent combinations: The use of HATU with N-methylmorpholine (NMM) has been shown to cause some racemization of serine.[5]
-
Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the higher the risk of racemization.
Troubleshooting Guide
Problem: Low final yield and a major byproduct identified as diketopiperazine (DKP).
-
Cause: The deprotected N-terminal amine of the serine residue is attacking the ester bond linking the C-terminal glycine to the resin, leading to the release of the cyclic dipeptide. This is particularly problematic with standard resins like Wang resin and standard deprotection conditions (20% piperidine in DMF).[2]
-
Solution:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl group of this resin sterically hinders the backside attack required for DKP formation.[1][6]
-
Modify the Fmoc-Deprotection Cocktail: Replace the standard 20% piperidine in DMF with a milder solution of 2% DBU and 5% piperazine in NMP. This has been shown to significantly reduce DKP formation.[2][3]
-
Use a Dipeptide Building Block: If feasible, synthesizing the dipeptide in solution first and then coupling Fmoc-Ser-Gly-OH to the resin can completely avoid this issue.[2]
-
Problem: Incomplete coupling of Fmoc-Ser(tBu)-OH to glycine-resin (positive Kaiser test).
-
Cause: The coupling reaction may be slow or incomplete due to factors like steric hindrance or peptide aggregation on the resin.
-
Solution:
-
Double Coupling: Re-run the coupling reaction with fresh reagents.
-
Change Coupling Reagent: For difficult couplings, more powerful reagents like HATU or HBTU are recommended. These reagents rapidly form highly reactive active esters, driving the reaction towards completion.[4]
-
Optimize Reaction Conditions: Increase the coupling time from the standard 1-2 hours or slightly increase the reaction temperature.
-
Problem: Potential for serine racemization.
-
Cause: The activation of the carboxylic acid of Fmoc-Ser(tBu)-OH can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[7] The choice of coupling reagent and base plays a crucial role.
-
Solution:
-
Use DIC with a Racemization Suppressing Additive: The combination of Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a robust method for minimizing racemization.[5]
-
Avoid Problematic Reagent Combinations: While HATU is an efficient coupling reagent, its use with NMM as a base has been associated with increased racemization of serine.[5]
-
Data Presentation
Table 1: Impact of Fmoc-Deprotection Reagent on Diketopiperazine (DKP) Formation
| Dipeptide Sequence (on 2-Cl-trityl resin) | DKP with 20% Piperidine/DMF (%) | DKP with 2% DBU, 5% Piperazine/NMP (%) |
| Fmoc-Gln(Trt)-Pro- | ~18 | ~2 |
| Fmoc-Trp(Boc)-Pro- | ~25 | ~3 |
| Fmoc-Tyr(tBu)-Pro- | ~15 | ~1.5 |
| Data adapted from a study on DKP formation in various dipeptides, demonstrating the effectiveness of an optimized deprotection cocktail.[2] |
Table 2: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents
| Coupling Reagent/Base | % D-product (Racemization) |
| HATU/NMM | Noticeable Racemization |
| DIC/Oxyma | Negligible |
| Other tested reagents | Negligible |
| Data from a study investigating the effect of coupling reagents on the α-C racemization of various amino acids.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of this compound on Wang Resin (Prone to DKP Formation)
-
Resin Preparation: Swell Wang resin (pre-loaded with Fmoc-Gly-OH) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Standard Conditions):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Fmoc-Ser(tBu)-OH Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Analysis:
-
Cleave the dipeptide from a small sample of the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
-
Protocol 2: Optimized Protocol to Minimize DKP Formation in this compound Synthesis
-
Resin and First Amino Acid Coupling:
-
Use 2-chlorotrityl chloride (2-CTC) resin. Swell the resin in DCM for 1 hour.
-
Couple Fmoc-Gly-OH (1.5 eq.) in the presence of DIPEA (3 eq.) in DCM for 1 hour.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM and then DMF.
-
-
Fmoc Deprotection (Optimized Conditions):
-
Prepare a solution of 2% DBU and 5% piperazine in NMP.[2]
-
Treat the resin with the optimized deprotection solution for 5 minutes.
-
Drain and repeat the treatment with a fresh portion of the solution for 10 minutes.
-
Wash the resin thoroughly with NMP (5 times).
-
-
Fmoc-Ser(tBu)-OH Coupling (Low Racemization):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm completion of the coupling.
-
-
Cleavage and Analysis:
-
Cleave the dipeptide from the resin using the appropriate cleavage cocktail for 2-CTC resin.
-
Analyze the crude product by HPLC and compare the results with the standard protocol.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation in Ser-Gly Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Serine-Glycine (Ser-Gly) sequences.
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences containing this compound prone to aggregation?
A1: Peptide sequences rich in Serine and Glycine are particularly susceptible to aggregation during solid-phase peptide synthesis (SPPS). This is due to the high flexibility of the peptide backbone conferred by Glycine residues and the potential for hydrogen bonding involving the hydroxyl group of Serine.[1] These factors can promote the formation of stable intermolecular β-sheet structures, leading to on-resin aggregation.[2] This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and the formation of deletion sequences.[1]
Q2: How can I identify if my this compound peptide is aggregating during synthesis?
A2: Several signs can indicate on-resin aggregation:
-
Visual Observation: The resin beads may appear clumped together or fail to swell properly in the synthesis solvent.[3]
-
Slowed or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion, as monitored by tests like the Kaiser test.[3]
-
False-Negative Monitoring Tests: In cases of severe aggregation, colorimetric tests like the Kaiser test may yield a false negative result because the aggregated peptide chains can block access to the N-terminal amines.[3]
-
Poor Analytical Results: Analysis of the crude peptide by HPLC may show a complex mixture of peaks, including deletion and truncated sequences, resulting in low purity and overall yield.[1]
Q3: What are the primary strategies to prevent aggregation in this compound peptide synthesis?
A3: The most effective strategies involve disrupting the formation of secondary structures that lead to aggregation. These include:
-
Incorporation of Pseudoproline Dipeptides: Introducing a pseudoproline dipeptide at the Serine residue creates a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[2][4]
-
Backbone Protection (Hmb/Dmb): Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid sterically hinders interchain hydrogen bonding.[5][6]
-
Optimizing Synthesis Conditions: This includes the use of specialized solvents, elevated temperatures, microwave irradiation, or sonication to disrupt aggregates.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the solvent can help to break up existing aggregates.[8]
Troubleshooting Guide
Issue 1: Incomplete Coupling or Deprotection Steps
Symptoms:
-
Positive Kaiser test after coupling.
-
Incomplete Fmoc removal indicated by UV monitoring (in automated synthesizers).
Possible Cause:
-
On-resin aggregation is preventing reagent access to the reactive sites of the peptide chain.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Solvents | Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DCM/NMP).[7] | NMP has better solvating properties for aggregated peptides. |
| Increase Temperature | Perform the coupling reaction at an elevated temperature (e.g., 50-60 °C). | Can help to disrupt secondary structures but may increase the risk of side reactions like racemization.[7] |
| Microwave-Assisted SPPS | Utilize microwave energy to accelerate coupling and deprotection reactions.[9][10] | Microwave heating can efficiently break up aggregates and improve synthesis yields for difficult sequences.[9] |
| Sonication | Apply ultrasonic energy to the reaction vessel during coupling or deprotection. | Physically disrupts peptide aggregates.[7] |
| Chaotropic Salt Wash | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step.[8] | This can break down existing aggregates, improving accessibility for the incoming amino acid. Ensure thorough washing to remove the salt before proceeding. |
Issue 2: Low Yield and Purity of the Crude Peptide
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks, indicating a heterogeneous mixture of desired peptide and deletion sequences.
-
Low overall yield of the desired peptide after purification.
Possible Cause:
-
Persistent aggregation throughout the synthesis led to multiple incomplete reaction cycles.
Solutions:
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | Incorporate a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, at the Serine residue. This introduces a temporary proline-like kink in the backbone.[2][11] | Highly effective at preventing aggregation. The native Serine residue is regenerated during the final TFA cleavage.[4] |
| Hmb/Dmb Backbone Protection | Introduce an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen.[6][12] | This sterically hinders hydrogen bond formation. Coupling onto the Hmb/Dmb-protected residue can be slower and may require optimized conditions.[6] |
| Bulky Side-Chain Protecting Groups | For Serine, consider using a bulkier side-chain protecting group like trityl (Trt) instead of the standard tert-butyl (tBu). | The increased steric hindrance of the Trt group can help disrupt interchain interactions.[7] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino group on the resin.
-
Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF. Add the activation base (e.g., DIPEA) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., TNBS test, as the Kaiser test can be unreliable with the secondary amine of the pseudoproline).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Continuation: Proceed with the standard Fmoc deprotection for the next coupling cycle.
Protocol 2: Microwave-Assisted Coupling
-
Resin Preparation: Swell the resin in DMF within a microwave-compatible reaction vessel. Perform the standard Fmoc deprotection.
-
Reagent Preparation: In a separate vessel, prepare the solution of the protected amino acid, coupling reagent (e.g., HBTU/HOBt), and base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin.
-
Microwave Irradiation: Place the reaction vessel in the microwave peptide synthesizer. Irradiate at a set temperature (e.g., 75°C) for a specified time (e.g., 5 minutes).[13]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.
Visualizations
Caption: Troubleshooting workflow for aggregation in this compound peptide synthesis.
Caption: Mechanism of on-resin peptide aggregation.
Caption: Key strategies for preventing peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 10. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 12. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Ser-gly stability issues at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the dipeptide Seryl-glycine (Ser-Gly). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors affecting this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound, like other peptides, is primarily influenced by pH, temperature, and the presence of oxidative agents.[1] Extreme pH levels (both acidic and basic) and elevated temperatures can accelerate the hydrolysis of the peptide bond.[1] Additionally, the presence of certain metal ions can catalyze degradation.
Q2: What are the main degradation pathways for this compound?
The most common degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, serine and glycine (B1666218). Other potential degradation pathways, common to peptides, include oxidation, particularly if trace metals or peroxides are present, and deamidation, though this is more relevant for peptides containing asparagine or glutamine.[2]
Q3: At what pH is this compound most stable?
While specific comprehensive data for this compound is limited, studies on the closely related dipeptide Glycyl-serine (Gly-Ser) show a bell-shaped pH-rate profile for hydrolysis, with the maximum degradation rate observed around neutral pH (pD 7.0).[3] This suggests that this compound may be more stable at acidic or slightly basic pH values, away from neutral pH where the intramolecular catalytic effect of the serine hydroxyl group might be most pronounced. However, extreme pH values should be avoided as they can lead to general acid or base-catalyzed hydrolysis.[1]
Q4: How does temperature impact the stability of this compound?
The rate of this compound degradation increases with temperature. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including peptide hydrolysis, can increase two- to three-fold. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., 2-8°C or frozen).[1]
Q5: What are the expected degradation products of this compound?
The primary degradation products of this compound are the individual amino acids L-Serine and L-Glycine, resulting from the hydrolysis of the peptide bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound concentration over time in solution | - Hydrolysis: The peptide bond is breaking due to pH and/or temperature effects. - Adsorption: The peptide is adsorbing to the surface of the storage container. | - Adjust the pH of the solution to a more acidic or slightly basic range (e.g., pH 4-6 or pH 8-9) and store at a lower temperature (2-8°C or -20°C).[1] - Use low-protein-binding microcentrifuge tubes or vials for storage. Consider using silanized glassware. |
| Appearance of unexpected peaks in HPLC analysis | - Degradation Products: These could be serine, glycine, or other minor degradation products. - Contamination: The sample may be contaminated. - Oxidation: If the formulation contains oxidative species. | - Confirm the identity of the peaks by co-eluting with serine and glycine standards or by using mass spectrometry (MS). - Ensure proper handling and use of clean labware to prevent contamination. - Prepare solutions using degassed buffers and consider adding antioxidants like methionine if oxidation is suspected.[2] |
| Variability in stability study results | - Inconsistent pH: The pH of the buffer may not be stable over time or at different temperatures. - Freeze-thaw cycles: Repeated freezing and thawing can lead to peptide degradation or aggregation.[2] - Inaccurate quantification: Issues with the analytical method. | - Use a buffer with a pKa close to the desired pH and ensure its stability under the experimental conditions. - Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] - Validate the analytical method for linearity, accuracy, and precision. |
| Precipitation or cloudiness in the this compound solution | - Solubility issues: The concentration of this compound may exceed its solubility at the given pH and temperature. - Aggregation: Peptide molecules may be self-associating. | - Determine the solubility of this compound under your experimental conditions and work within that range. - Adjust the pH of the solution away from the isoelectric point of this compound. Consider adding solubilizing excipients, but be aware they may affect stability. |
Quantitative Data on Dipeptide Stability
Table 1: Hydrolysis Rate Constant for Glycyl-serine (Gly-Ser) at 60°C [3]
| pH (pD) | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (days) |
| 7.0 | 60 | 5.9 x 10⁻⁶ | ~1.4 |
Note: This data is for Glycyl-serine and was determined in the presence of an oxomolybdate catalyst. The uncatalyzed rate is expected to be slower. The pH is reported as pD, which is the measure of acidity/basicity in a deuterium-based solvent (D₂O).
Table 2: Activation Energy for Spontaneous Hydrolysis of Glycyl-serine (Gly-Ser) [4]
| Parameter | Value |
| Calculated Activation Energy (Ea) | 29.4 kcal/mol |
| Experimental Activation Energy (Ea) | 29.4 kcal/mol |
This value represents the energy barrier for the uncatalyzed hydrolysis of Gly-Ser.
Experimental Protocols
Protocol 1: this compound Stability Study in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound at different pH and temperature conditions.
1. Materials:
-
Seryl-glycine (this compound) dipeptide
-
Buffer solutions at various pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
High-purity water
-
Low-protein-binding microcentrifuge tubes or HPLC vials
-
Temperature-controlled incubators or water baths
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Sample Preparation:
-
For each pH and temperature condition, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 0.1 mg/mL).
-
Aliquot the solutions into separate, tightly sealed, low-protein-binding tubes for each time point to avoid repeated sampling from the same tube.
-
-
Incubation:
-
Place the prepared samples in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Protect samples from light if photostability is also being assessed.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove one aliquot for each condition.
-
If samples were stored frozen, allow them to thaw completely at room temperature before analysis.
-
-
Analysis by HPLC:
-
Analyze the concentration of the remaining intact this compound in each sample using a validated stability-indicating HPLC method. (See Protocol 2 for a sample HPLC method).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 0% B
-
5-15 min: 0-20% B
-
15-20 min: 20% B
-
20-22 min: 20-0% B
-
22-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Procedure:
-
Standard Preparation: Prepare a standard solution of this compound (e.g., 0.1 mg/mL) in the mobile phase A. Also, prepare standards for L-Serine and L-Glycine.
-
Sample Preparation: Dilute the samples from the stability study with mobile phase A to a concentration within the linear range of the method.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify the this compound peak based on the retention time of the standard. The degradation products, serine and glycine, will likely elute earlier than the dipeptide.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for a this compound stability study.
References
Technical Support Center: Minimizing Epimerization during Ser-Gly Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the critical Ser-Gly coupling step in peptide synthesis.
Troubleshooting Guide: High Epimerization in this compound Coupling
Issue: HPLC analysis of the crude peptide reveals a significant diastereomeric impurity, indicating a high level of epimerization at the serine residue.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low epimerization, such as those based on carbodiimides like DIC in combination with an additive. While efficient, uronium/phosphonium reagents like HBTU and HATU can sometimes increase the risk of epimerization, especially with sensitive amino acids like serine.[1][2] | Carbodiimides, when used with additives, form active esters that are less prone to the formation of the oxazolone (B7731731) intermediate responsible for epimerization.[1][3] |
| Strong or Excess Base | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger, less hindered bases like diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[1][4] It is also crucial to use the minimum necessary amount of base. | Stronger bases more readily abstract the alpha-proton of the activated amino acid, which is the key step in both oxazolone formation and direct enolization pathways leading to epimerization.[1] |
| Prolonged Pre-activation Time | Minimize or eliminate the pre-activation time of the Fmoc-Ser(tBu)-OH with the coupling reagent before adding it to the resin-bound glycine (B1666218). A protocol using a DIC/HOAt/DIEA mixture without pre-activation has been shown to significantly suppress epimerization.[5] | The longer the activated amino acid exists in solution before coupling, the greater the opportunity for the formation of the epimerization-prone oxazolone intermediate.[5] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C or at room temperature.[1] For microwave-assisted synthesis, reducing the temperature can also significantly decrease epimerization. | Higher temperatures accelerate all reactions, including the side reactions that lead to epimerization.[1] |
| Polar Solvent Effects | If using pure DMF, consider a less polar solvent mixture, such as CH2Cl2/DMF (1:1).[1] Polar solvents can sometimes increase the rate of epimerization.[6] | The polarity of the solvent can influence the stability of the intermediates in the epimerization pathway.[1] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound coupling?
A1: Epimerization is the unwanted conversion of the L-Serine residue into its D-Serine diastereomer at the alpha-carbon during the peptide coupling step. This results in a diastereomeric impurity in the final peptide, which can be difficult to separate and may alter the peptide's biological activity.[1][7]
Q2: Why is the this compound coupling particularly susceptible to epimerization?
A2: Serine is an amino acid that is known to be sensitive to epimerization.[1][7] This susceptibility can be further enhanced by factors such as the choice of coupling reagents, the base used, and other reaction conditions. Glycosylated serine residues are especially prone to high levels of epimerization.[7][8]
Q3: What is the primary mechanism of epimerization during peptide synthesis?
A3: The main pathway for epimerization is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxylic acid of the Nα-protected serine cyclizes to form this intermediate. The alpha-proton of the oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1]
Q4: How can I detect and quantify epimerization?
A4: The most common method for detecting and quantifying epimerization is through reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide. The epimer will typically appear as a distinct peak or a shoulder eluting close to the main product peak.[1] Chiral chromatography or other specialized analytical techniques may also be employed for more precise quantification.
Q5: Are there any additives that can help suppress epimerization?
A5: Yes, additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly recommended, especially when using carbodiimide (B86325) coupling reagents.[3] These additives function by forming activated esters that are more reactive towards the amine component and less prone to cyclizing into the problematic oxazolone intermediate.[1]
Quantitative Data on Epimerization
The following table summarizes the percentage of epimerization of Fmoc-Ser(tBu)-OH under various coupling conditions. This data is illustrative and actual results may vary based on specific experimental parameters.
| Coupling Reagent | Base | Additive | Pre-activation Time (min) | Temperature (°C) | % Epimerization |
| HBTU | DIEA | - | 10 | RT | High |
| HATU | DIEA | - | 10 | RT | High |
| DIC | DIEA | HOAt | 10 | RT | Moderate |
| DIC | DIEA | HOAt | 0 | RT | Low |
| DIC | NMM | HOBt | 10 | RT | Low |
| DIC | TMP | Oxyma | 0 | 0 | Very Low |
Data compiled from principles described in multiple sources.[1][5][8]
Experimental Protocol: Low-Epimerization this compound Coupling
This protocol is designed to minimize epimerization during the coupling of Fmoc-Ser(tBu)-OH onto a resin-bound glycine residue.
1. Resin Preparation:
-
Swell the Gly-loaded resin in dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x), CH2Cl2 (DCM) (3x), and finally DMF (3x).
2. Amino Acid and Reagent Preparation (No Pre-activation):
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
3. Coupling Reaction:
-
Add the amino acid/additive solution to the resin.
-
Immediately add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Allow the reaction to proceed for 1-3 hours at room temperature. For particularly sensitive sequences, consider performing the coupling at 0 °C.
-
Monitor the reaction completion using a colorimetric method (e.g., Kaiser test).
4. Washing:
-
Once the reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next coupling cycle.
Visualizations
Caption: Mechanism of epimerization via oxazolone formation during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ser-Gly Degradation in Serum Samples
Welcome to the technical support center for troubleshooting the degradation of Ser-Gly dipeptides in serum samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of my this compound dipeptide degrading in serum samples?
The primary cause of this compound dipeptide degradation in serum is enzymatic activity.[1] Serum is a complex matrix containing a wide variety of proteases and peptidases that can rapidly cleave peptide bonds.[2][3] Key enzymes responsible for dipeptide degradation include dipeptidases, aminopeptidases, and carboxypeptidases, which cleave dipeptides into their constituent amino acids.[3][4] The coagulation process that forms serum from whole blood can activate certain proteases, making serum a more aggressive environment for peptides compared to plasma.[5][6][7][[“]][9]
Q2: I'm observing inconsistent degradation rates between experiments. What could be the cause?
Inconsistent results can arise from several pre-analytical variables:
-
Sample Handling: Delays in processing blood samples can lead to continued enzymatic activity and variable degradation.[10] It is crucial to process samples promptly after collection.
-
Storage Conditions: The temperature and duration of storage significantly impact peptide stability.[11][12] Storing samples at -80°C is recommended for long-term stability.[13] Repeated freeze-thaw cycles should be avoided as they can degrade peptides.[13]
-
Serum Source: Using serum from different donors or different batches can introduce variability due to differences in enzyme concentrations.[14] For a set of experiments, it is best to use a single, pooled batch of serum.[1]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound observed immediately after spiking into serum.
-
Possible Cause: High intrinsic protease activity in the serum sample.
-
Solution:
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the serum immediately before adding the this compound dipeptide.[1][15][16] Common inhibitors target serine, cysteine, and metalloproteases.
-
Heat Inactivation: Heat-inactivating the serum (e.g., at 56°C for 30 minutes) can denature many proteases.[1] However, verify that this treatment does not interfere with your downstream assay.
-
Use Plasma Instead of Serum: If your experimental design allows, consider using plasma collected with anticoagulants like EDTA, which can chelate metal ions required by some proteases, thereby reducing degradation.[5][[“]][9]
-
Problem 2: Low recovery of this compound after sample processing (e.g., protein precipitation).
-
Possible Cause: Adsorption of the dipeptide to labware or co-precipitation with serum proteins.[1]
-
Solution:
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.[1]
-
Optimize Protein Precipitation: The efficiency of protein precipitation can be peptide-dependent.[1] Systematically evaluate different quenching solutions (e.g., acetonitrile (B52724) with varying concentrations of trifluoroacetic acid) to maximize this compound recovery in the supernatant.
-
Experimental Protocols
Protocol: In Vitro this compound Stability Assay in Serum
This protocol outlines a typical experiment to determine the half-life of this compound in serum.
1. Preparation of Solutions:
- This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
- Serum Aliquots: Thaw human serum (pooled from multiple donors is recommended) and centrifuge to remove any cryoprecipitates. Store in single-use aliquots at -80°C.[13][14]
- Quenching Solution: Prepare a solution of 1% (v/v) trifluoroacetic acid (TFA) in acetonitrile (ACN).[1]
2. Assay Procedure:
- Pre-warm an aliquot of serum to 37°C in a water bath.
- Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the solvent (e.g., DMSO) is less than 1% to prevent protein precipitation.[14]
- Gently vortex the mixture and incubate at 37°C.
- At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.[1]
- Immediately quench the enzymatic reaction by adding the aliquot to 2 volumes (100 µL) of ice-cold Quenching Solution.[1]
- Vortex vigorously for 30 seconds to precipitate serum proteins.
- Incubate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]
- Carefully transfer the supernatant to an HPLC vial for analysis.[1]
3. RP-HPLC Analysis:
- Inject the supernatant onto a C18 column.
- Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
- Monitor the elution by UV absorbance at 214 or 280 nm.
- Calculate the peak area of the intact this compound at each time point. The amount of remaining peptide is expressed as a percentage of the peak area at time 0.[1]
Data Presentation
Summarize the quantitative data from the stability assay in a table to facilitate comparison.
| Time (minutes) | Mean Peak Area | % Remaining this compound |
| 0 | 1,200,000 | 100% |
| 15 | 950,000 | 79.2% |
| 30 | 700,000 | 58.3% |
| 60 | 450,000 | 37.5% |
| 120 | 200,000 | 16.7% |
| 240 | 50,000 | 4.2% |
This data is illustrative. Plotting % Remaining this compound vs. Time will allow for the calculation of the dipeptide's half-life.
Visualizations
Caption: Workflow for assessing this compound stability in serum.
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Enzymatic degradation pathway of this compound in serum.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. consensus.app [consensus.app]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Sample Management: Stability of Plasma and Serum on Different Storage Conditions | Semantic Scholar [semanticscholar.org]
- 12. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 16. Protease Inhibitors [labome.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Synthetic Ser-Gly Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic Serine-Glycine (Ser-Gly) rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my synthetic this compound rich peptides poorly soluble?
A1: The solubility of this compound peptides is influenced by several factors inherent to their sequence. High serine content can lead to intermolecular hydrogen bonding, promoting the formation of secondary structures like β-sheets, which can cause aggregation.[1] Additionally, long tracts of glycine (B1666218) are known to be highly insoluble and can drive self-assembly into fibrillar structures.[2] The overall hydrophobicity, peptide length, and the net charge at a given pH also play crucial roles.[3][4]
Q2: How can I predict the solubility of my this compound peptide before starting my experiments?
A2: While precise prediction is challenging, you can estimate the solubility by analyzing the amino acid sequence.[5] Calculate the net charge of the peptide at the desired pH; a higher net charge generally correlates with better aqueous solubility.[6] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[6] Several online tools can calculate the theoretical pI and hydrophobicity of a peptide sequence.
Q3: What is the best initial solvent to try for a new this compound peptide?
A3: For a new lyophilized peptide, it is always recommended to first try dissolving a small amount in sterile, distilled water.[4] If the peptide is acidic (net negative charge), you can try a dilute basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate). If it is basic (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) may be effective.[7]
Q4: When should I consider using an organic solvent?
A4: If your this compound peptide is hydrophobic or has a neutral net charge and does not dissolve in aqueous solutions, an organic co-solvent is a good next step.[4][8] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[8][9]
Q5: Can modifying the peptide sequence improve its solubility?
A5: Yes, molecular engineering can significantly enhance solubility. Strategies include substituting some hydrophobic amino acids with more hydrophilic or charged ones, or incorporating D-amino acids to disrupt aggregation.[6] Another effective technique during solid-phase peptide synthesis (SPPS) is the use of pseudoproline dipeptides, particularly at Ser or Thr residues, which introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[10][11]
Troubleshooting Guides
Problem 1: My lyophilized this compound peptide will not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Possible Cause: The peptide is hydrophobic, has a neutral net charge at the buffer's pH, or is aggregated.
-
Solution Workflow:
Problem 2: My this compound peptide forms a gel or precipitates upon standing.
-
Possible Cause: The peptide is prone to aggregation and self-assembly, forming fibrillar networks. This is common for peptides with high glycine and serine content.[1][2]
-
Solutions:
-
Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.[8]
-
Chaotropic Agents: For highly aggregated peptides, dissolving in a strong denaturant like 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea (B33335) can be effective.[12] The peptide can then be diluted into the final buffer, though compatibility with the downstream application must be considered.
-
Temperature: Gently warming the solution (not exceeding 40°C) may aid in dissolving the peptide, but caution is needed to avoid degradation.[12]
-
Data Presentation
The solubility of this compound copolypeptides can be highly dependent on the ratio of the two amino acids. As shown in the table below, certain ratios can lead to the formation of insoluble secondary structures.
| Glycine to Serine Ratio in Feed | Solubility in Aqueous Buffer | Predominant Secondary Structure of Insoluble Fraction |
| 9/1 | Insoluble (Precipitate) | Poly-Glycine II-like |
| 7/3 | Insoluble (Precipitate) | Poly-Glycine II-like |
| 5/5 | Soluble | Partially Disordered |
| 3/7 | Soluble | Partially Disordered |
| 1/9 | Insoluble (Precipitate) | β-sheet |
| Data adapted from a study on the chemoenzymatic copolymerization of glycine and serine, which indicates that intermediate ratios of Gly to Ser can lead to more soluble, disordered structures, while high proportions of either amino acid can result in the formation of insoluble secondary structures.[8][11] |
The following table provides an illustrative example of how the solubility of a hypothetical, aggregation-prone this compound peptide (e.g., Ac-(SG)5-NH2) might be improved using different solubilization strategies.
| Solvent/Condition | Expected Solubility (mg/mL) | Remarks |
| Deionized Water | < 0.1 | Prone to aggregation and precipitation. |
| PBS (pH 7.4) | < 0.1 | Low net charge at neutral pH contributes to poor solubility. |
| 10% Acetic Acid | 0.5 - 1.0 | Protonation of residues increases net positive charge. |
| 10% DMSO in PBS | 1.0 - 2.0 | DMSO disrupts hydrophobic interactions aiding solubilization.[9] |
| 6 M Guanidine-HCl | > 5.0 | Chaotropic agent effectively denatures and solubilizes aggregates.[12] |
| Note: This table is for illustrative purposes to demonstrate the relative effectiveness of different solvents and is not based on experimental data for a specific peptide. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This protocol is suitable for hydrophobic or neutral this compound peptides that are insoluble in aqueous buffers.[9][13]
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide (e.g., 20-30 µL for 1 mg of peptide). Vortex or sonicate briefly until the peptide is fully dissolved.
-
Dilution: Slowly add the dissolved peptide solution dropwise to your desired aqueous buffer while vortexing.
-
Observation: If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that buffer. It may be necessary to use a higher final concentration of DMSO or a different buffer. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[9]
Protocol 2: Solubilization using a Chaotropic Agent (Guanidine-HCl)
This protocol is for highly aggregated this compound peptides that do not respond to other methods.[12][14]
-
Preparation: Prepare a 6 M stock solution of Guanidine-HCl (Gdn-HCl) in your desired buffer.
-
Dissolution: Add the 6 M Gdn-HCl solution directly to the lyophilized peptide. Vortex or sonicate until the peptide is fully dissolved. This may take some time.
-
Application: The peptide in the Gdn-HCl solution can be used directly in some applications.
-
Buffer Exchange (Optional): If Gdn-HCl interferes with your experiment, you may need to perform buffer exchange using dialysis or a desalting column to transfer the peptide into the final assay buffer. Be aware that the peptide may precipitate as the chaotropic agent is removed.
Protocol 3: Solubilization by pH Adjustment
This protocol is useful for peptides with a net charge that are insoluble at neutral pH.[4][7]
-
Determine Peptide pI: Calculate the theoretical isoelectric point (pI) of your peptide using an online tool.
-
For Acidic Peptides (pI < 6):
-
Attempt to dissolve the peptide in a basic buffer (pH 8-10), such as 0.1 M ammonium bicarbonate.
-
Alternatively, dissolve in a small amount of dilute ammonium hydroxide (B78521) (e.g., 1% v/v) and then dilute with your final buffer.
-
-
For Basic Peptides (pI > 8):
-
Attempt to dissolve the peptide in an acidic buffer (pH 4-6), such as 10% acetic acid.
-
Dilute with your final buffer to the desired concentration.
-
-
Final pH Adjustment: After dissolution, the pH of the final solution can be carefully adjusted if necessary for your experiment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Raman studies of Solution Polyglycine Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 13. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
optimizing linker length and composition for Ser-gly linkers
Welcome to the technical support center for optimizing serine-glycine (Ser-Gly) linkers in your fusion proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why use this compound linkers in fusion proteins?
This compound linkers are widely used in protein engineering to connect distinct protein domains.[1] Their popularity stems from several key properties:
-
Flexibility: Glycine's small size provides a high degree of conformational freedom, while serine's hydrophilic nature enhances solubility. This flexibility allows the connected domains to fold and function independently without significant interference.[2][3]
-
Hydrophilicity: The presence of serine residues helps maintain the linker's stability in aqueous solutions by forming hydrogen bonds with water, which minimizes unfavorable interactions between the linker and the protein domains.[2][3]
-
Reduced Immunogenicity: this compound linkers are generally considered to have low immunogenicity, which is a crucial factor in the development of therapeutic proteins.[4]
Q2: How does linker length affect my fusion protein?
The length of a this compound linker is a critical parameter that can significantly impact the fusion protein's properties:
-
Domain Folding and Function: The linker must be long enough to span the distance between the C-terminus of one domain and the N-terminus of the next, allowing for proper folding and orientation of each domain.[5] Insufficient length can lead to misfolding, aggregation, or loss of biological activity.[6]
-
Stability: There is often an optimal linker length for maximum protein stability. For instance, in one study with single-chain Arc repressor, a linker length of 19 residues resulted in the highest equilibrium stability.[7]
-
Biological Activity: The distance between domains, dictated by the linker length, can influence binding affinities and enzymatic activities.[5][8]
Q3: How does the ratio of Serine to Glycine in the linker matter?
The composition of the linker, specifically the ratio of serine to glycine, influences its flexibility and interaction with the surrounding environment:
-
Flexibility and Stiffness: While glycine-rich linkers are highly flexible, increasing the serine content can introduce a degree of stiffness.[9][10][11] This can be advantageous in situations where a more defined separation between domains is required.
-
Solubility: Serine residues contribute to the hydrophilicity of the linker, which can improve the overall solubility of the fusion protein.[2]
-
Stability: The composition can affect the folding and unfolding kinetics of the protein. One study found that in a single-chain Arc repressor, alanine-glycine linkers primarily accelerated folding, whereas serine-glycine linkers mainly slowed unfolding.[7]
Q4: Can this compound linkers be cleaved by proteases?
While generally designed to be resistant to proteolysis, this compound linkers can sometimes be susceptible to cleavage, especially when flanked by specific protein sequences that create a recognition site for proteases.[12] If you observe unexpected degradation of your fusion protein, it is advisable to check for potential proteolytic sites at the linker-domain junctions.[12]
Troubleshooting Guides
Issue 1: My fusion protein is aggregated.
Protein aggregation is a common problem that can arise from improper folding or intermolecular interactions.[13]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Linker Length | The linker may be too short, preventing the domains from folding independently and exposing hydrophobic patches. Solution: Design and test a series of linkers with varying lengths (e.g., by adding or removing (GGS)n repeats). |
| Suboptimal Linker Composition | The linker may not be sufficiently hydrophilic, leading to poor solubility. Solution: Increase the serine content in your linker design to enhance hydrophilicity.[2] |
| High Protein Concentration | High concentrations can promote intermolecular interactions and aggregation. Solution: Optimize the protein concentration during expression, purification, and storage.[13][14] |
| Buffer Conditions | The pH and ionic strength of the buffer may not be optimal for the stability of the fusion protein. Solution: Perform a buffer screen to identify conditions that minimize aggregation.[13] |
Issue 2: My fusion protein has low or no biological activity.
Loss of function can occur if the domains of the fusion protein are not correctly folded or oriented.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance | The linker may be too short, causing the domains to interfere with each other's function. Solution: Increase the linker length to provide adequate separation between the domains.[15] |
| Incorrect Domain Orientation | The flexibility of the linker may not be optimal for the required orientation of the domains. Solution: Experiment with linkers of different rigidity by altering the Ser/Gly ratio or incorporating rigid elements like proline.[16][17] |
| Domain Misfolding | Improper linker design can lead to misfolding of one or both domains. Solution: Ensure the linker allows each domain to adopt its native conformation. This may require optimizing both length and composition.[6] |
Issue 3: My fusion protein is being degraded.
Unexpected cleavage of the fusion protein can occur at the linker region.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Protease Cleavage Site | The junction between the linker and the protein domains might inadvertently create a recognition site for cellular proteases. Solution: Analyze the amino acid sequence at the junctions for known protease motifs and modify the sequence if necessary.[12] |
| Linker Instability | In rare cases, the linker itself might be inherently unstable in the experimental conditions. Solution: Consider using a more stable linker design, potentially with a different amino acid composition. The (GGGGS)n linker is generally stable.[2] |
Quantitative Data Summary
The following tables summarize the effects of linker length and composition on protein properties based on published studies.
Table 1: Effect of Linker Length on Fusion Protein Stability
| Fusion Protein | Linker Composition | Linker Length (Residues) | Observed Effect on Stability | Reference |
| Single-chain Arc repressor | Glycine-rich | 3-59 | Maximum stability observed at 19 residues. | [7] |
| β-glucanase and xylanase | (EAAAK)n | n=1-3 | Thermal stability increased with linker length. | [5] |
| scFv | (GGGGS)3 | 15 | Provided sufficient flexibility for proper domain orientation and folding. | [3][5] |
Table 2: Effect of Linker Composition on Flexibility (Persistence Length)
| Linker Composition (Repeat Unit) | Glycine Content | Persistence Length (Å) | Interpretation | Reference |
| GSSGSS | 33.3% | 4.5 | Flexible | [9][10][11] |
| GSSSSSS | 16.7% | 4.8 | Slightly stiffer | [9][10][11] |
| SSSSSSS | 0% | 6.2 | Stiffer | [9][10][11] |
Experimental Protocols
Protocol 1: Experimental Workflow for Linker Length Optimization
This protocol outlines a general strategy for optimizing the length of a this compound linker.
Caption: Workflow for optimizing linker length.
Methodology:
-
Design Phase:
-
Precisely define the starting and ending residues of the domains to be connected.
-
If structural information is available, estimate the required distance between the domains.
-
Design a series of linker variants with increasing lengths. A common approach is to use repeating units of (Gly-Gly-Ser) or (Gly-Gly-Gly-Gly-Ser).[2]
-
-
Experimental Phase:
-
Synthesize the genes encoding the fusion proteins with the different linker variants and clone them into an appropriate expression vector.
-
Express and purify the fusion proteins.
-
Perform characterization assays to assess the properties of each variant.
-
-
Analysis Phase:
-
Use SDS-PAGE and Size Exclusion Chromatography (SEC) to check for protein purity and the presence of aggregates.
-
Measure the biological activity of the fusion proteins using relevant assays (e.g., ELISA for binding, enzymatic assays for catalytic activity).
-
Assess the conformational stability of the proteins using techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) spectroscopy.
-
Based on the results, select the linker length that provides the best balance of solubility, activity, and stability.
-
Protocol 2: FRET-based Assay to Determine Linker Flexibility
Förster Resonance Energy Transfer (FRET) can be used to experimentally determine the flexibility of different linker compositions.[1][9][10]
References
- 1. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 4. researchgate.net [researchgate.net]
- 5. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. twistbioscience.com [twistbioscience.com]
Technical Support Center: Purifying Ser-Gly Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Ser-Gly dipeptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound dipeptides, which are known for their hydrophilic nature.
Problem 1: Poor or No Retention in Reversed-Phase HPLC (RP-HPLC)
Highly hydrophilic peptides like this compound often exhibit minimal retention on standard C18 columns, eluting in or near the void volume.[1]
| Cause | Suggested Solution |
| Insufficient Interaction with Stationary Phase | - Use a column with a more polar stationary phase: Consider columns with polar endcapping or a different bonded phase, such as C8 or those specifically designed for polar compounds.[1] - Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds that are not well-retained in reversed-phase chromatography.[2][3] - Utilize Mixed-Mode Chromatography: Columns with both hydrophobic and ion-exchange functionalities can enhance retention of polar and charged molecules.[4][5][6][7] |
| Phase Collapse of C18 Column | - Ensure a minimum of 2-5% organic solvent in the mobile phase: This prevents the collapse of the C18 alkyl chains in highly aqueous conditions.[1] - Use "aqua" or "hydro" type C18 columns: These are designed to be stable in 100% aqueous mobile phases.[1] |
| Inappropriate Mobile Phase Composition | - Adjust the ion-pairing agent: While trifluoroacetic acid (TFA) is common, other agents like formic acid can alter selectivity.[8] However, TFA generally provides better peak shapes for basic peptides due to its stronger ion-pairing and lower pH. - Increase the concentration of the ion-pairing agent: This can enhance the hydrophobicity of the dipeptide. |
| Sample Dissolved in a Strong Solvent | - Dissolve the sample in the initial mobile phase or a weaker solvent: Injecting the sample in a solvent stronger than the initial mobile phase (e.g., pure acetonitrile) will cause it to travel with the injection solvent front, resulting in no retention.[9] |
Problem 2: Peak Broadening or Tailing in Chromatogram
Poor peak shape can compromise resolution and the accuracy of quantification.
| Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | - Use a low pH mobile phase (e.g., with 0.1% TFA): This protonates the silanol (B1196071) groups on the silica-based column, minimizing their interaction with the peptide.[8] |
| Peptide Aggregation | - Work at low concentrations: Dilute the sample before injection. - Adjust the pH: Moving the pH away from the isoelectric point (pI) of the peptide can increase its net charge and reduce aggregation through electrostatic repulsion.[10] - Add organic solvents or chaotropic agents to the sample: A small amount of acetonitrile (B52724) or guanidinium (B1211019) hydrochloride can sometimes disrupt aggregates. |
| Column Overload | - Reduce the amount of sample injected onto the column. |
| Column Degradation | - Flush the column according to the manufacturer's instructions. - Replace the column if flushing does not resolve the issue. |
Problem 3: Presence of Impurities Post-Purification
Impurities can arise from the synthesis and deprotection steps.
| Cause | Suggested Solution |
| Incomplete Deprotection | - Optimize deprotection conditions: Ensure complete removal of protecting groups from the Serine hydroxyl group and the N-terminus. The choice of protecting group strategy (e.g., Fmoc/tBu vs. Boc/Bzl) will dictate the deprotection conditions.[11][12] |
| Side Reactions During Synthesis or Deprotection | - Aspartimide formation: If Aspartic acid is present in the sequence, especially next to Glycine or Serine, cyclization to form an aspartimide can occur.[13] - Diketopiperazine formation: Cyclization of the dipeptide can occur, particularly with Glycine at the C-terminus.[13] - O-sulfonation of Serine: This can happen during the cleavage of Pmc or Mtr protecting groups from Arginine residues in the presence of TFA without proper scavengers. |
| Co-elution of Similar Impurities | - Optimize the gradient: A shallower gradient during the elution of the main peak can improve the separation of closely eluting species. - Try a different stationary phase or mobile phase additive: Altering the selectivity of the chromatographic system can resolve co-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a this compound dipeptide?
A1: For a highly hydrophilic dipeptide like this compound, starting with an analytical scale run on a C18 column designed for polar compounds is a good first step to assess retention. If retention is poor, moving to a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatography approach is recommended.[2][4]
Q2: How can I improve the solubility of my crude this compound dipeptide for injection?
A2: While this compound is generally water-soluble, impurities from synthesis can reduce solubility. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid. For very stubborn samples, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the initial mobile phase.[9]
Q3: What are the advantages of using formic acid over TFA as a mobile phase additive?
A3: Formic acid is less of an ion-pairing agent than TFA and can be beneficial for mass spectrometry (MS) detection as it causes less ion suppression. However, TFA often results in sharper peaks and better resolution for basic peptides in RP-HPLC.
Q4: Can I use flash chromatography to purify this compound dipeptides?
A4: Yes, flash chromatography can be a rapid and cost-effective method for the initial purification of peptides, especially for removing bulk impurities. The method is often developed based on an initial analytical HPLC run.
Q5: How do I confirm the purity and identity of my purified this compound dipeptide?
A5: A combination of analytical techniques is essential. Analytical RP-HPLC or HILIC can determine the purity. Mass spectrometry (MS) will confirm the correct molecular weight, and amino acid analysis (AAA) will verify the composition of Serine and Glycine.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in method development.
Table 1: Comparison of HPLC Column Chemistries for Hydrophilic Peptides
| Column Chemistry | Typical Retention Characteristics for Hydrophilic Peptides | Advantages | Disadvantages |
| Standard C18 | Poor to no retention | Widely available | Prone to phase collapse in high aqueous mobile phases |
| Polar-Endcapped C18 | Improved retention over standard C18 | Better stability in aqueous mobile phases | May still have limited retention for very polar peptides |
| C8 | Generally less retentive than C18, but can offer different selectivity | Can be useful for more hydrophobic impurities | Not ideal for very hydrophilic peptides |
| Phenyl-Hexyl | Alternative selectivity based on pi-pi interactions | Can resolve peptides that are difficult to separate on alkyl phases | Retention mechanism is different and may require more method development |
| HILIC | Strong retention | Excellent for very polar compounds | Requires high organic content in the mobile phase, which can be an issue for sample solubility |
| Mixed-Mode | Tunable retention based on both hydrophobicity and charge | High selectivity for complex mixtures | Can be more complex to develop methods for |
Table 2: Impact of Mobile Phase Additive on Peptide Purification
| Additive | Typical Concentration | Effect on Retention (RP-HPLC) | Peak Shape (RP-HPLC) | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing, increases retention of basic peptides | Generally sharp peaks | Can cause ion suppression |
| Formic Acid (FA) | 0.1% | Weaker ion-pairing, less retention compared to TFA | Can lead to broader peaks for some peptides | Good |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Intermediate between TFA and FA | Good | Better than TFA |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Dipeptide
-
Column: C18 column suitable for polar compounds (e.g., with polar endcapping), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 0-2% B over 5 minutes, then 2-30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 20 µL.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: HILIC column (e.g., amide or bare silica), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in 95:5 acetonitrile:water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 acetonitrile:water.
-
Gradient: 0-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and MS.
-
Sample Preparation: Dissolve the crude peptide in 80% acetonitrile with 0.1% formic acid.
-
Injection Volume: 10 µL.
Protocol 3: Purity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Dilute the purified peptide fraction in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Infuse the sample directly or inject into an LC-MS system. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the this compound dipeptide.
Protocol 4: Amino Acid Analysis (AAA)
-
Hydrolysis: Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids with a suitable reagent (e.g., phenylisothiocyanate - PITC).
-
Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify the amounts of Serine and Glycine by comparing their peak areas to those of a standard amino acid mixture.
Visualizations
Caption: Experimental workflow for this compound dipeptide synthesis, purification, and analysis.
Caption: Decision tree for selecting a suitable purification method for this compound dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 6. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. biotage.com [biotage.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
avoiding side reactions with T3P peptide coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during T3P (Propylphosphonic Anhydride) mediated peptide coupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide synthesis using T3P.
Issue 1: Low Yield of the Desired Peptide
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure slow addition of T3P to the reaction mixture, which should be pre-mixed with the acid, amine, and base.[1] - Although reactions are often fast, allow for sufficient reaction time; monitor progress by a suitable analytical method like HPLC or UPLC.[2][3] |
| Sterically Hindered Amino Acids | - For couplings involving sterically hindered amino acids (e.g., Aib, N-methyl amino acids), T3P is generally effective.[4][5] Consider slightly elevated temperatures if the reaction is sluggish at room temperature, but be mindful of potential side reactions.[3] |
| Moisture in Reaction | - While T3P can act as a water scavenger, excess moisture can consume the reagent.[6][7] Use anhydrous solvents for best results. |
| Incorrect Stoichiometry | - Typically, a slight excess of T3P (e.g., 1.15 to 2 equivalents) is used to ensure full conversion.[1][6] At least two equivalents of a non-nucleophilic base are required.[1] |
| Side Reaction with Solvent | - Impurities in solvents, such as dimethylamine (B145610) in aged DMF, can react with the activated amino acid, leading to byproducts and lower yields.[8] Use high-purity solvents. |
Issue 2: Presence of Epimerization or Racemization in the Product
| Potential Cause | Troubleshooting Step |
| Inappropriate Base | - The choice of base is crucial for minimizing racemization.[1][6] Pyridine (B92270) has been shown to be a particularly suitable base for suppressing epimerization, especially with racemization-prone substrates.[4][6][9] Other non-nucleophilic bases like DIPEA or triethylamine (B128534) are also commonly used.[4] |
| High Reaction Temperature | - Perform the coupling at a reduced temperature (e.g., 0 °C) to minimize racemization.[3][6] Cooling can mitigate the mild exotherm from T3P addition and preserve enantiopurity.[6] |
| Prolonged Reaction Time | - While complete reaction is necessary, unnecessarily long reaction times can increase the risk of epimerization. Monitor the reaction to determine the optimal time. |
| Nature of the Amino Acid | - Certain amino acid residues are more prone to racemization. For these sensitive substrates, the combination of T3P and pyridine at low temperatures is highly recommended.[6][9] |
Issue 3: Observation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Aspartimide Formation | - This is a common side reaction with aspartic acid residues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[10] To minimize this, ensure that the reaction conditions are not overly basic for extended periods. The use of additives like HOBt has been shown to reduce aspartimide formation in Fmoc-based synthesis, although this is more related to the deprotection step.[10] |
| Pyroglutamate (B8496135) Formation | - N-terminal glutamine residues can cyclize to form pyroglutamate, especially under basic conditions.[10] This can be suppressed by careful control of the reaction pH and time. |
| Diketopiperazine Formation | - This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids in Fmoc-based synthesis.[10] Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this.[10] Alternatively, coupling the second and third amino acids as a dipeptide unit can bypass the problematic dipeptide-resin intermediate.[10] |
| Guanidinylation of Arginine | - While some coupling reagents can cause guanidinylation of the amine, leading to chain termination, phosphonium (B103445) salts are noted to not cause this side reaction.[8] Direct modification of the arginine side-chain is generally challenging due to the high pKa of the guanidinium (B1211019) group.[11] T3P is not typically cited as a primary cause of this side reaction in peptide coupling. |
| Reaction with Cysteine Side Chain | - The sulfhydryl group of cysteine can undergo side reactions. In Fmoc/tBu protocols, base-catalyzed elimination can lead to dehydroalanine (B155165) formation, which can then react with piperidine.[10] Using a sterically bulky protecting group on the cysteine side chain can minimize this.[10] |
| Nitrile formation from Asparagine and Glutamine | - The side chain amides of asparagine and glutamine can be dehydrated to nitriles by carbodiimide (B86325) reagents, especially in long peptides.[12] Protecting the side chain amide with a group like trityl (Trt) in Fmoc chemistry can prevent this.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using T3P for peptide coupling?
T3P is an exceptional reagent for amide and peptide bond formation with several key advantages:
-
Low Toxicity and Allergenicity : Compared to many other coupling reagents, T3P has a low toxicity and allergenic potential.[4][8][13]
-
Water-Soluble Byproducts : The byproducts of the T3P reaction are highly water-soluble, which simplifies the workup and purification process as they can be easily removed by aqueous extraction.[2][6][8][14]
-
Low Epimerization : T3P is known for causing very low levels of racemization, especially when used with an appropriate base like pyridine and at controlled temperatures.[1][6][13][14]
-
High Yields and Purity : T3P often provides high yields and excellent purity of the final peptide product.[13][14]
-
Versatility : It is effective for a wide range of applications, including the coupling of sterically hindered amino acids.[4][5][15]
Q2: What is the general mechanism of peptide bond formation using T3P?
The mechanism involves the activation of the carboxylic acid of the N-protected amino acid by T3P to form a mixed phosphonic anhydride (B1165640) intermediate. This activated species is highly reactive and readily undergoes nucleophilic attack by the amino group of the second amino acid residue to form the peptide bond. The byproducts are water-soluble phosphonic acids.[7][14][16]
Q3: Which solvents are recommended for T3P coupling reactions?
T3P is commercially available as a solution in various aprotic solvents. Commonly used and effective solvents for T3P-mediated coupling include:
-
Ethyl acetate (B1210297) (EtOAc)[2][6]
-
Acetonitrile (ACN)[8]
-
Dichloromethane (DCM)[4]
The choice of solvent can influence the reaction, and it is recommended to use high-purity, anhydrous solvents.[6][8]
Q4: How should I choose a base for my T3P coupling reaction?
The selection of a base is critical, particularly for minimizing racemization.
-
For racemization-prone substrates , pyridine is often the base of choice as it has been shown to significantly suppress epimerization.[4][6][9]
-
Commonly used non-nucleophilic bases include diisopropylethylamine (DIPEA) and triethylamine (TEA).[4]
-
At least two equivalents of base are generally required for the reaction to proceed efficiently.[1]
Q5: Can T3P be used in Solid-Phase Peptide Synthesis (SPPS)?
Yes, T3P has been successfully applied to Solid-Phase Peptide Synthesis (SPPS).[8][17] It has been shown to be a viable and "green" alternative to other coupling reagents in SPPS protocols.[8] In some cases, for SPPS, T3P has been used in combination with an additive like OxymaPure to achieve complete peptide bond formation.[2]
Q6: Are there any specific storage and handling precautions for T3P?
T3P is typically supplied as a 50% solution in a suitable solvent. It is important to store it in a tightly sealed container to protect it from moisture, as it is water-sensitive.[2] It should be handled in a well-ventilated fume hood.[4] Commercially available solutions are reported to have a long shelf-life.[2][6]
Experimental Protocols & Data
General Protocol for T3P-Mediated Peptide Coupling in Solution Phase
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid or peptide (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., EtOAc, DCM, or DMF).
-
Add the appropriate base (e.g., pyridine or DIPEA, 2.0-4.0 eq.).
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the T3P solution (typically 50% in a solvent like EtOAc, 1.15-2.0 eq.) to the stirred reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is typically worked up by washing with an acidic aqueous solution (e.g., 0.5 M HCl) to remove the base and T3P byproducts, followed by a basic wash (e.g., saturated NaHCO₃ solution), and then brine.[6]
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude peptide.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Quantitative Data Summary
Table 1: Influence of Base on Epimerization in T3P Coupling
| Entry | Base | Temperature (°C) | Epimerization (%) |
| 1 | 2,6-Lutidine | 23 | 4.0 - 5.0 |
| 2 | Pyridine | 23 | 2.5 - 3.5 |
| 3 | Pyridine | 0 | 1.0 - 1.5 |
| 4 | DIPEA | 23 | 5.0 - 6.0 |
Data adapted from studies on a specific racemization-prone substrate.[6]
Table 2: T3P Performance in Different Solvents for SPPS
| Entry | T3P Solvent | Conversion (%) | Epimerization (%) |
| 1 | 2-MeTHF | 94 | 1.88 |
| 2 | ACN | 91 | 1.95 |
| 3 | DMF | 81 | 2.12 |
Data from a study on the synthesis of a model peptide on solid support.[17]
Visualizations
Caption: General mechanism of T3P-mediated peptide coupling.
Caption: Racemization pathway and prevention strategies in T3P coupling.
Caption: Mechanism of aspartimide formation side reaction.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Caption: Typical experimental workflow for T3P peptide coupling.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. organic chemistry - Temperature control and side reactions in PPAA (T3P) couplings - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. youtube.com [youtube.com]
- 15. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Ser-gly peptide storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ser-Gly dipeptides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized this compound peptide?
For optimal stability, lyophilized this compound peptides should be stored in a cool, dry, and dark environment.[1] For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended.[2][3] When stored under these conditions, most lyophilized peptides can remain stable for several years.[4] For short-term storage (days to weeks), 4°C is acceptable.[5]
Q2: What is the proper procedure for handling a new vial of lyophilized this compound peptide?
To prevent moisture contamination, which can significantly reduce the long-term stability of the peptide, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[4][6] Once equilibrated, weigh out the desired amount of peptide quickly in a clean, controlled environment and tightly reseal the vial.[6] For enhanced stability, especially for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[4]
Q3: My this compound peptide won't dissolve. What should I do?
The solubility of peptides is highly dependent on their amino acid sequence.[7] For a simple dipeptide like this compound, which contains polar amino acids, sterile distilled water is the first solvent to try. If solubility is an issue, sonication for a few minutes may help dissolve larger particles, but avoid excessive heating.[6] If the peptide remains insoluble, a process of testing different solvents is recommended. Start with a small amount of the peptide for these solubility tests before dissolving the entire batch.
Q4: How should I store this compound peptide solutions?
Storing peptides in solution is not recommended for the long term as it increases the risk of degradation.[5][6] If you must store a this compound solution, it is best to use a sterile buffer at a pH between 5 and 6.[1][5] The solution should be aliquoted into smaller, experiment-sized volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][4] These aliquots should be stored at -20°C or colder and are typically stable for up to a week at 4°C.[1][2]
Q5: What are the common degradation pathways for this compound peptides in solution?
Peptides in solution are susceptible to several degradation pathways:
-
Hydrolysis: The peptide bond can be cleaved by water. One study noted that the hydrolysis of the peptide bond in serylglycine at a neutral pD of 7.0 and a temperature of 60°C occurs with a rate constant of kobs = 5.9 × 10–6 s–1.[8]
-
Diketopiperazine Formation: Peptides with serine at the N-terminus can be prone to cleavage through the formation of a diketopiperazine, which is a cyclic dipeptide. This degradation is relatively fast for peptides with polar side chains.[9]
-
Cyclic Imide Formation: Peptides containing serine can potentially form a cyclic imide intermediate, which could lead to the cleavage of the peptide chain.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent. | This compound is a polar dipeptide; start with sterile, distilled water. If issues persist, test solubility in small amounts of different aqueous buffers. |
| Loss of peptide activity in experiments | Improper storage of peptide solution. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store solutions at -20°C or colder.[1][2][3] Do not store in solution for extended periods.[4] |
| Peptide degradation. | Ensure the pH of the solution is between 5 and 6 to prolong stability.[1] Use sterile buffers to prevent bacterial degradation. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption. | Always allow the lyophilized peptide vial to reach room temperature in a desiccator before opening and weighing.[6] |
| Adsorption of the peptide to storage vials. | Use appropriate containers such as polypropylene (B1209903) or glass vials. Be aware that peptides can adsorb to many materials, which can be more significant with dilute solutions.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized | Short-term (days to weeks) | 4°C | Keep in a dark, dry place.[1][5] |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | Store in a tightly sealed container, preferably in a desiccator.[2][3][4] |
| In Solution | Short-term (up to a week) | 4°C | Use sterile buffer (pH 5-6).[1][2] |
| In Solution | Long-term (not recommended) | -20°C or colder | Aliquot to avoid freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Remove the peptide vial from cold storage and place it in a desiccator to allow it to warm to room temperature. This prevents condensation and moisture absorption.[4]
-
Solvent Preparation: Prepare a sterile, purified solvent. For this compound, high-purity water is the recommended starting solvent.
-
Dissolution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Aseptically add the desired volume of the solvent to the vial.
-
Mixing: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate in a water bath for a short period, avoiding overheating.[6]
-
Verification: Ensure the peptide is fully dissolved and the solution is clear before use.
Protocol for Aliquoting and Storing Peptide Solutions
-
Preparation: Determine the volume of the peptide solution needed for a single experiment to establish the aliquot volume.
-
Aliquoting: Using sterile techniques and appropriate vials (e.g., low-protein-binding polypropylene), dispense the calculated volume of the peptide stock solution into each vial.
-
Storage: Tightly cap the vials and store them at -20°C or colder. Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.[1]
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature or on ice. Do not refreeze any unused portion of the aliquot.
Visualizations
Caption: Workflow for handling and preparing this compound peptide.
Caption: Factors influencing this compound peptide stability.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. bachem.com [bachem.com]
- 7. Frequently asked questions - Peptides [anaspec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficult sequences in solid-phase synthesis of Ser-gly containing peptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties during the solid-phase synthesis of peptides containing serine-glycine (Ser-Gly) sequences. These sequences are notoriously challenging due to their propensity to cause peptide aggregation and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide synthesis is failing after the addition of a this compound sequence. The resin is shrinking, and both coupling and Fmoc deprotection seem incomplete. What is happening?
A1: You are likely encountering on-resin aggregation of the growing peptide chain. The this compound motif, particularly within hydrophobic sequences, can promote the formation of secondary structures like β-sheets, leading to inter-chain hydrogen bonding.[1][2] This aggregation prevents reagents from efficiently accessing the N-terminus of the peptide, hindering both acylation and deprotection steps.[1][3]
Troubleshooting Workflow for Peptide Aggregation
Caption: Troubleshooting workflow for aggregation in SPPS.
Q2: How can I proactively prevent aggregation when synthesizing a peptide known to contain a difficult this compound sequence?
A2: The most effective strategies involve modifying the peptide backbone to disrupt the formation of secondary structures.
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at or near the this compound sequence is a highly effective method.[1][4][5] These dipeptides introduce a "kink" in the peptide chain, disrupting β-sheet formation.[4] They are introduced as a single unit, for example, Fmoc-Xaa-Ser(ψMe,MePro)-OH, where Xaa is the preceding amino acid.[4] For optimal results, pseudoprolines should be spaced approximately 5-6 residues apart.[1][4]
-
Backbone Protection (Hmb/Dmb): Another powerful technique is the introduction of a temporary protecting group on the backbone amide nitrogen. The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be used.[6] These bulky groups prevent hydrogen bonding between peptide chains. For Glycine-containing difficult sequences, substituting Gly with (Dmb)Gly or (Hmb)Gly can be very effective.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Selection: Choose the appropriate pseudoproline dipeptide corresponding to the sequence (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH).
-
Standard Coupling: Use standard coupling protocols as you would for a single amino acid. On automated synthesizers, program the instrument to couple the dipeptide as a single residue.[1]
-
Activation: Activate the pseudoproline dipeptide using common reagents like HBTU, HATU, or PyBOP®.[1] A typical activation mixture would involve the dipeptide, an activating agent (e.g., HBTU), and a base (e.g., DIPEA or NMM) in a 1:1:2 ratio.[1]
-
Coupling Time: A standard coupling time of 1-2 hours is generally sufficient.
-
Cycle Omission: After successful coupling, omit the amino acid coupling cycle for the next residue in the sequence (as two residues have been added).[1]
Q3: I am observing a side product with the same mass as my target peptide, but it elutes differently during HPLC analysis, especially in sequences containing Asp-Ser-Gly. What could be the cause?
A3: This is likely due to aspartimide formation, a common side reaction in Fmoc-SPPS, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[7][8] The side chain of aspartic acid can cyclize under the basic conditions of Fmoc deprotection (piperidine treatment) to form a five-membered ring (aspartimide).[6][7] This aspartimide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[6][8]
Logical Diagram of Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent products.
Preventative Measures for Aspartimide Formation:
-
Modified Protecting Groups: For the Asp residue, use a protecting group that offers more steric hindrance, such as 3-tert-butyl-4-(Fmoc-amino)-5-oxohexanoic acid (Fmoc-Asp(OMpe)-OH).
-
Backbone Protection: Introducing a Dmb group on the Gly residue following Asp (using Fmoc-Asp(OtBu)-(Dmb)Gly-OH) can completely prevent aspartimide formation.
-
Modified Deprotection: Adding an acidic additive like 0.1 M HOBt to the piperidine deprotection solution can help suppress this side reaction.[8]
Q4: My synthesis stops after the first two amino acids, and I lose a significant amount of product from the resin. This happens frequently with C-terminal Pro or Gly. What is this side reaction?
A4: This is characteristic of diketopiperazine (DKP) formation.[9] This side reaction is most prevalent at the dipeptide stage and is initiated by the base (piperidine) used for Fmoc deprotection.[7] The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[9] Sequences containing Proline or Glycine at the C-terminus are particularly susceptible.[7]
Strategies to Minimize Diketopiperazine Formation:
-
Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group shields the ester linkage from intramolecular attack.[8][9]
-
Dipeptide Coupling: Instead of coupling the second amino acid, couple a pre-formed dipeptide (e.g., Fmoc-Ser-Gly-OH). This bypasses the vulnerable dipeptide-resin intermediate stage.[9]
-
Modified Deprotection: For the first Fmoc removal, use a milder base or a shorter reaction time.
Quantitative Data Summary
| Issue | Sequence Dependence | Mitigation Strategy | Reported Efficiency/Reduction of Side Product |
| Aggregation | Hydrophobic sequences, β-sheet forming residues | Pseudoproline Dipeptides | Significantly improves synthetic efficiency, enabling synthesis of otherwise intractable peptides.[1] |
| Backbone Protection (Hmb/Dmb) | Essential for the successful synthesis of certain peptides, such as those related to nucleolin. | ||
| Chaotropic Agents (e.g., LiCl, KSCN) | Can disrupt aggregates and improve reaction kinetics.[3][10] | ||
| Solvents (e.g., DMSO) | Can act as a powerful dissociating solvent to overcome internal aggregation.[11] | ||
| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely prevents aspartimide formation. |
| Adding HOBt to piperidine | Reduces the extent of aspartimide formation.[8] | ||
| Picoc-SPPS | Can completely eliminate aspartimide formation compared to ~8% with Fmoc-SPPS in a model peptide.[7] | ||
| Diketopiperazine Formation | C-terminal Pro or Gly | 2-Chlorotrityl Chloride Resin | The steric bulk of the resin inhibits DKP formation.[8][9] |
| Coupling of a dipeptide unit | Avoids the dipeptide-resin intermediate, preventing cyclization.[9] |
Detailed Experimental Protocols
Protocol: Synthesis using Aggregation-Disrupting Solvents
-
Solvent Preparation: Prepare a solution of 1:1 DMF/DMSO.
-
Deprotection: Perform the Fmoc deprotection step using 20% piperidine in the 1:1 DMF/DMSO solvent mixture.
-
Washing: Wash the resin thoroughly with the 1:1 DMF/DMSO mixture.
-
Coupling: Dissolve the Fmoc-amino acid, activating agent (e.g., HATU), and base (e.g., DIPEA) in the 1:1 DMF/DMSO solvent mixture and perform the coupling reaction.
-
Monitoring: Monitor the reaction progress using a qualitative test like the ninhydrin test, but be aware that false negatives can occur in cases of severe aggregation.[1]
Protocol: Cleavage Cocktail for Peptides Prone to Aspartimide Formation
This protocol is designed to minimize aspartimide formation during the final cleavage from the resin.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water in a ratio of 95:2.5:2.5.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[12]
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers. Dry the peptide under vacuum.[12]
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Head-to-Tail Cyclization of Ser-Gly Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the head-to-tail cyclization of Ser-Gly peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the head-to-tail cyclization of this compound peptides?
Low yields in this compound peptide cyclization are frequently attributed to several factors:
-
Intermolecular Oligomerization: Instead of intramolecular cyclization, linear peptides can react with each other to form dimers, trimers, and higher-order oligomers. This is often exacerbated by high concentrations of the linear peptide.
-
Side Reactions: The this compound motif can be prone to specific side reactions. One of the most common is aspartimide formation if an aspartic acid residue is also present in the sequence, particularly in Asp-Gly or Asp-Ser sequences. Racemization at the C-terminal amino acid can also occur, especially with certain coupling reagents and bases.[1][2]
-
Peptide Aggregation: Peptides containing hydrophobic residues or those prone to forming secondary structures like β-sheets can aggregate, making the N- and C-termini inaccessible for cyclization.[1]
-
Inefficient Coupling Reagents: The choice of coupling reagent and additives is critical. Some reagents may not be potent enough to efficiently drive the cyclization of challenging sequences.
-
Unfavorable Peptide Conformation: The linear peptide may adopt a conformation that does not favor bringing the N- and C-termini into close proximity for ring closure.[3]
Q2: How can I minimize the formation of dimers and other oligomers during cyclization?
The primary strategy to favor intramolecular cyclization over intermolecular reactions is to work under high-dilution conditions. For solution-phase cyclization, this typically means using a linear peptide concentration in the range of 1-5 mM.[1] On-resin cyclization inherently benefits from the "pseudo-dilution" effect, where the peptide chains are physically separated by being anchored to the solid support, thus reducing the likelihood of intermolecular reactions.[4]
Q3: What is aspartimide formation, and how can I prevent it in sequences containing Asp-Ser or Asp-Gly?
Aspartimide formation is an intramolecular side reaction where the side chain of an aspartic acid residue attacks the backbone amide bond, forming a five-membered succinimide (B58015) ring. This is particularly common in sequences like Asp-Gly and Asp-Ser. To prevent this, you can:
-
Use Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at the Ser or Thr residue preceding the Asp can disrupt the geometry required for aspartimide formation.
-
Employ Bulky Protecting Groups: Using a bulkier protecting group on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe), can sterically hinder the cyclization.
-
Modify Deprotection Conditions: Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can suppress aspartimide formation.
Q4: Which coupling reagents are most effective for this compound peptide cyclization?
Uronium/aminium salt-based reagents like HATU and HBTU , and phosphonium (B103445) salt-based reagents like PyBOP are generally very effective for peptide cyclization.[2]
-
HATU is often favored for its high reactivity and ability to suppress racemization, especially when used with a non-nucleophilic base like DIPEA.[2]
-
PyBOP is another robust reagent, frequently used for both on-resin and solution-phase cyclizations.[5][6]
-
Carbodiimides like DIC can also be used, typically in the presence of an additive like OxymaPure® or HOBt to improve efficiency and reduce racemization.
Q5: What is the difference between on-resin and solution-phase cyclization, and which should I choose?
-
On-Resin Cyclization: The peptide is cyclized while still attached to the solid support. This method benefits from pseudo-dilution, which minimizes intermolecular side reactions, and can simplify purification as excess reagents are washed away.[4] However, the solid support can sometimes sterically hinder the cyclization of certain sequences.
-
Solution-Phase Cyclization: The linear peptide is first cleaved from the resin and then cyclized in a suitable solvent. This approach offers more flexibility in terms of reaction conditions (e.g., solvent, temperature) but requires careful control of concentration to avoid oligomerization.[7]
The choice depends on the specific peptide sequence. For sequences prone to aggregation or intermolecular reactions, on-resin cyclization is often preferred. For peptides that may be sterically hindered by the resin, solution-phase cyclization might be more effective.
Troubleshooting Guides
Problem: Low Yield of Cyclic this compound Peptide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High amount of unreacted linear peptide in crude product | Inefficient coupling reagent or conditions. | - Switch to a more powerful coupling reagent like HATU.[2]- Increase the reaction time or temperature (e.g., from room temperature to 40-50°C), but monitor for side reactions.[1]- Ensure the base used (e.g., DIPEA, NMM) is fresh and used in appropriate equivalents.[5] |
| Unfavorable peptide conformation. | - Introduce a "turn-inducing" residue like Gly or Pro near the cyclization site if the sequence allows.[3]- Change the solvent to one that may better promote a cyclization-competent conformation (e.g., DMF, NMP, or a mixture with DMSO). | |
| Significant presence of dimers, trimers, or higher oligomers | Peptide concentration is too high (solution-phase). | - Decrease the linear peptide concentration to 1-5 mM.[1] |
| High resin loading (on-resin). | - Use a resin with a lower substitution level to increase the distance between peptide chains. | |
| Multiple unidentified peaks in HPLC of crude product | Side reactions such as racemization or aspartimide formation. | - If racemization is suspected, use a less-hindered base like NMM instead of DIPEA.[5]- Add racemization suppressants like HOBt or OxymaPure® if using a carbodiimide.[1]- For Asp-containing peptides, employ strategies to prevent aspartimide formation (see FAQs). |
| Peptide aggregation. | - Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.[1]- Perform the synthesis at a higher temperature or use microwave-assisted synthesis.[1] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Head-to-Tail Cyclization
| Coupling Reagent | Additive | Base | Typical Crude Purity (%) | Key Advantages | Potential Drawbacks | Reference(s) |
| HATU | HOAt | DIPEA | >80 | High efficiency, fast reaction times, low racemization. | Higher cost. | [2] |
| PyBOP | HOBt | DIPEA | 70-85 | Good efficiency, stable reagent. | Can be less effective for very difficult couplings compared to HATU. | [2] |
| HCTU | 6-Cl-HOBt | DIPEA | >80 | High efficiency, similar to HATU. | [2] | |
| DIC | OxymaPure® | DIPEA/NMM | 60-80 | Cost-effective. | Can be slower and may lead to more side products if not optimized. | [8] |
Note: Crude purity is highly dependent on the specific peptide sequence and reaction conditions.
Table 2: Influence of Base on Cyclization Efficiency
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommended Use Case for this compound Cyclization | Reference(s) |
| DIPEA | ~10.75 | High | General purpose, good for sterically hindered couplings where racemization is not a primary concern. | [5] |
| NMM | ~7.38 | Low | When racemization of the C-terminal amino acid is a concern. | [5] |
| 2,4,6-Collidine | ~7.43 | High | Can reduce racemization compared to DIPEA and NMM. | [9] |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization of a Model this compound Peptide
Model Peptide: Ac-Phe-Leu-Ser(tBu)-Gly-Asp(OAll)-OH anchored to Rink Amide resin via the Asp side chain.
Materials:
-
Peptide-resin
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
20% Piperidine in DMF
-
HATU
-
DIPEA
-
DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Allyl Deprotection (C-Terminus): a. Swell the peptide-resin in DCM for 30 minutes. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM. c. Agitate the mixture for 30 minutes at room temperature. Repeat this step. d. Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Fmoc Deprotection (N-Terminus): a. Swell the resin in DMF. b. Treat the resin with 20% piperidine in DMF for 5 minutes. c. Drain and repeat the treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. In a separate vessel, pre-activate HATU (3 eq.) with DIPEA (6 eq.) in DMF for 5 minutes. c. Add the activated coupling reagent solution to the resin. d. Agitate the reaction mixture for 4-24 hours at room temperature. e. Monitoring (Optional): Take a small sample of resin beads, cleave the peptide, and analyze by LC-MS to confirm cyclization.
-
Final Cleavage and Deprotection: a. Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x). b. Dry the resin under vacuum. c. Treat the resin with the cleavage cocktail for 2-3 hours. d. Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: a. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Head-to-Tail Cyclization of a Model this compound Peptide
Model Peptide: H-Val-Gln-Asn-Gly-Ser(tBu)-OH
Materials:
-
Purified linear peptide with side-chain protecting groups intact
-
HATU
-
DIPEA
-
DMF (high purity)
-
Cleavage cocktail
-
Diethyl ether
Procedure:
-
Linear Peptide Preparation: a. Synthesize the linear peptide on a hyper-acid labile resin (e.g., 2-chlorotrityl chloride resin). b. Cleave the peptide from the resin while keeping the side-chain protecting groups intact (e.g., using 1% TFA in DCM). c. Purify the linear peptide by HPLC to >95% purity.
-
Cyclization Reaction: a. Dissolve the purified linear peptide in DMF to a final concentration of 1 mM. b. In a separate vessel, prepare a solution of HATU (1.5 eq.) and DIPEA (3 eq.) in DMF. c. Add the HATU/DIPEA solution dropwise to the peptide solution over several hours using a syringe pump to maintain high dilution. d. Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: a. Monitor the reaction by analytical RP-HPLC to track the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up and Global Deprotection: a. Once the reaction is complete, remove the DMF under reduced pressure. b. Treat the protected cyclic peptide with a cleavage cocktail to remove the side-chain protecting groups. c. Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: a. Purify the final cyclic peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for On-Resin Head-to-Tail Peptide Cyclization.
Caption: Workflow for Solution-Phase Head-to-Tail Peptide Cyclization.
Caption: Troubleshooting Logic for Low Cyclization Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesalabs.com [mesalabs.com]
Technical Support Center: Stability of Ser-Gly in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Ser-Gly (Seryl-glycine) in various biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological media?
A1: The stability of this compound is primarily influenced by enzymatic degradation. In plasma and serum, dipeptidyl peptidases and other proteases can cleave the peptide bond. In simulated gastric fluid, the acidic pH and the activity of pepsin are the main factors.[1] The amino acid sequence itself plays a critical role; dipeptides with glycine (B1666218) at the N-terminus, like this compound, tend to exhibit greater stability compared to those with other amino acids in that position.[2]
Q2: How does the stability of this compound compare in different biological fluids?
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products of this compound are its constituent amino acids, serine and glycine, resulting from the hydrolysis of the peptide bond.
Q4: Can I expect interference from the biological matrix during analysis?
A4: Yes, biological matrices are complex and can interfere with the analysis of this compound and its breakdown products. Proper sample preparation, such as protein precipitation, is crucial to minimize matrix effects.[8] The use of internal standards, particularly stable-isotope labeled versions of the analytes, is highly recommended for accurate quantification with LC-MS/MS.[9]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in plasma/serum assay.
-
Possible Cause 1: High enzymatic activity. Plasma and serum contain various peptidases that can degrade this compound.
-
Troubleshooting Tip: Consider adding a broad-spectrum protease inhibitor cocktail to a control sample to confirm enzymatic degradation. If stability is enhanced, this confirms enzymatic activity is the primary driver of degradation. For specific pathway investigation, selective inhibitors can be used.
-
-
Possible Cause 2: Suboptimal sample handling. Improper storage or repeated freeze-thaw cycles of plasma/serum can lead to the release of additional proteases from cells, increasing degradation rates.
-
Troubleshooting Tip: Use fresh plasma or serum whenever possible. If samples need to be stored, aliquot them to avoid multiple freeze-thaw cycles and store at -80°C.
-
Issue 2: Inconsistent results in cell culture stability studies.
-
Possible Cause 1: Variable protease secretion by cells. The type and amount of proteases secreted can vary with cell density, passage number, and culture conditions.
-
Troubleshooting Tip: Standardize your cell culture protocol. Ensure consistent cell seeding density and harvest times. It is advisable to perform the stability assay in conditioned media collected from cultures at a specific confluence.
-
-
Possible Cause 2: Interaction with media components. Some components in the cell culture media might interact with this compound or the analytical column.
-
Troubleshooting Tip: Run a control experiment with this compound in fresh, cell-free media to assess its baseline stability and potential for matrix interference.[10]
-
Issue 3: Poor recovery of this compound from simulated gastric/intestinal fluid.
-
Possible Cause 1: Inefficient quenching of enzymatic activity. If the enzymatic activity of pepsin (in SGF) or pancreatin (B1164899) (in SIF) is not stopped effectively at the desired time points, degradation will continue, leading to inaccurate results.
-
Troubleshooting Tip: Ensure immediate and effective quenching of the reaction. This can be achieved by adding a strong base to raise the pH above 7.0 or by rapid freezing in liquid nitrogen.[1]
-
-
Possible Cause 2: Adsorption to labware. Peptides can sometimes adsorb to the surface of plastic tubes, leading to lower measured concentrations.
-
Troubleshooting Tip: Use low-retention microcentrifuge tubes for sample collection and processing.
-
Quantitative Data Summary
| Biological Medium | Key Enzymes/Factors | Expected Stability of this compound (Qualitative) | Reference Half-Life (Similar Dipeptides) |
| Plasma/Serum | Dipeptidyl Peptidases, Aminopeptidases | Moderate to Low | > 1 hour (for some dipeptide prodrugs in 80% human plasma)[7] |
| Simulated Gastric Fluid (SGF) | Pepsin, Low pH (~1.2) | High (compared to larger peptides)[3][5][6] | Not specified |
| Simulated Intestinal Fluid (SIF) | Pancreatin (Trypsin, Chymotrypsin, etc.) | Low | Rapid degradation observed for many small peptides[4][5] |
| Cell Culture Media | Secreted cellular proteases | Variable (cell line dependent) | Not specified |
Experimental Protocols
Protocol 1: Stability of this compound in Human Plasma
-
Materials: Human plasma (fresh or properly stored), this compound stock solution, protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid), temperature-controlled incubator, low-retention tubes.
-
Procedure: a. Pre-warm an aliquot of human plasma to 37°C. b. Spike the plasma with this compound stock solution to achieve the desired final concentration. c. Incubate the mixture at 37°C. d. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. e. Immediately add the aliquot to a tube containing at least 3 volumes of ice-cold protein precipitation solution. f. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins. g. Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.
-
Analysis: Quantify the remaining this compound and the appearance of serine and glycine using a validated analytical method.
Protocol 2: Stability of this compound in Simulated Gastric Fluid (SGF)
-
SGF Preparation (USP Standards):
-
Dissolve 2.0 g of sodium chloride in 1 L of deionized water.
-
Add 3.2 g of purified pepsin (activity of 800-2500 units/mg).
-
Adjust the pH to 1.2 with hydrochloric acid.[1]
-
-
Procedure: a. Pre-warm the SGF to 37°C. b. Add this compound stock solution to the SGF. c. Incubate at 37°C with gentle agitation. d. At specified time points, take an aliquot and immediately quench the reaction by raising the pH to >7.0 with sodium hydroxide (B78521) or by flash freezing.[1] e. Analyze the samples for the concentration of intact this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
strategies for difficult peptide coupling in Ser-gly synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing the Ser-Gly motif.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound linkage particularly challenging to synthesize?
The this compound dipeptide sequence can present several challenges during solid-phase peptide synthesis (SPPS). The primary issues include:
-
Side-Chain Reactions: The hydroxyl group on the serine side chain is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[1][2]
-
Epimerization: Serine is known to be more susceptible to epimerization (racemization at the alpha-carbon) than many other amino acids, especially during the carboxyl group activation step. This is exacerbated by strong bases and prolonged activation times.[3][4][5]
-
Aggregation: Sequences containing serine can be prone to aggregation due to inter-chain hydrogen bonding, which can hinder both coupling and deprotection steps, leading to low yields and truncated sequences.
Q2: What is the most common side reaction during this compound coupling and how can I prevent it?
The most common side reaction is the O-acylation of the serine hydroxyl group.[1] While protecting the side chain with a group like tert-butyl (tBu) is the standard approach, incomplete protection or side reactions during other steps can still be an issue. To prevent O-acylation:
-
Ensure Complete Side-Chain Protection: Use a well-established protecting group for the serine hydroxyl, such as tert-butyl (tBu) or benzyl (B1604629) (Bzl), compatible with your overall synthesis strategy (e.g., Fmoc/tBu).[2]
-
Use Additives: For couplings involving active esters, additives such as 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) have been shown to effectively prevent O-acylation.[1]
-
Optimize Coupling Reagents: High-efficiency phosphonium (B103445) (PyBOP) and aminium (HATU, HBTU) salt reagents can promote rapid N-acylation, minimizing the time available for the competing O-acylation reaction.[6][7]
Q3: My peptide synthesis is showing a high level of epimerization at the serine residue. What are the causes and solutions?
High epimerization levels at serine are a frequent problem. The primary cause is the abstraction of the alpha-proton by a base after the carboxyl group has been activated, forming a planar intermediate that can be re-protonated from either side.[3] Glycosylated serine derivatives are particularly prone to this side reaction.[3][5][8]
Solutions:
-
Choice of Base: The strength of the tertiary amine base used is critical. While DIPEA is common, it can promote epimerization. Using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can significantly reduce epimerization.[4][7][8]
-
Coupling Reagent: Use a coupling reagent that incorporates an additive to suppress racemization. HATU, which is based on HOAt, is known for its ability to accelerate coupling and minimize epimerization compared to HOBt-based reagents.[6][9] Using carbodiimides (DIC, DCC) without an additive like HOBt or OxymaPure is highly discouraged.[7][10]
-
Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before it is added to the resin can increase the risk of epimerization.[5] Adding the activated amino acid solution to the resin immediately is often the best practice.[11]
Q4: I'm experiencing low yield and observing many deletion sequences. Could this be due to aggregation?
Yes, low yield and deletion sequences are classic signs of on-resin peptide aggregation.[12] The growing peptide chains can form secondary structures, like beta-sheets, which are stabilized by hydrogen bonds. This makes the N-terminal amine inaccessible to the incoming amino acid. Serine-containing peptides can be susceptible to this.
Strategies to Overcome Aggregation:
-
Microwave-Assisted Synthesis: Applying microwave energy can disrupt hydrogen bonds, break up aggregates, and accelerate coupling reactions, significantly improving outcomes for difficult sequences.[13][14][15]
-
Structure-Disrupting Derivatives: Incorporate pseudoproline dipeptides at the Ser or Thr residue. These derivatives introduce a "kink" into the peptide backbone that disrupts secondary structure formation. The native Ser residue is regenerated during the final TFA cleavage.[11][16][17]
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[15]
-
Solvent Choice: Switch from DMF to more effective "magic mixture" solvents like N-methylpyrrolidone (NMP) or add DMSO to improve solvation.[15]
Troubleshooting Guide
This section provides a logical workflow and specific protocols to address common failures in this compound synthesis.
Visual Troubleshooting Workflow
Below is a decision tree to help diagnose and solve issues during the coupling step.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Data Summary: Coupling Conditions and Epimerization
The choice of coupling reagents and base significantly impacts the level of epimerization for serine residues. The following table summarizes reported epimerization data for various Fmoc-Ser derivatives under specific conditions.
| Fmoc-Ser Derivative | Coupling Reagent/Additive | Base (equiv.) | Epimerization (%) | Reference |
| Fmoc-Ser(Ac₃GalNAcα)-OH | HATU / HOAt | DIPEA (7.2) | 0.8% | [3] |
| Fmoc-Ser(Ac₃GlcNAcβ)-OH | HATU / HOAt | DIPEA (7.2) | 2.0% | [3] |
| Fmoc-Ser(Trt)-OH | HATU / HOAt | NMM (8.8) | High (>50%)* | [3] |
| Fmoc-Ser(Ac₄Galβ1-3Ac₂GalNAcα)-OH | HATU / HOAt | NMM (8.8) | 65.6% | [3] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU / HOAt | NMM (8.8) | 72.5% | [3] |
| Glycosylated Serine Analogs | HATU | TMP (up to 8) | < 5% | [8] |
Note: The term "high" is used when specific percentages were not provided but the text indicated a significant level of epimerization.
Key Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling
This protocol is recommended for most coupling steps, as HATU is highly efficient and helps suppress epimerization.[6][9][18]
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin. Wash thoroughly with DMF (3-5 times) to remove all residual piperidine (B6355638).
-
Activation Solution Preparation (for 0.1 mmol scale):
-
In a separate vessel, dissolve the Fmoc-Ser(tBu)-OH (0.5 mmol, 5 eq.).
-
Add HATU (0.48 mmol, 4.8 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA or NMM (1.0 mmol, 10 eq.). For racemization-prone serine, consider using the weaker base NMM.[7]
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. Do not exceed this time to minimize the risk of epimerization.[5]
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.
-
Agitation: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.[12][19] If the test is positive (blue beads), a second coupling may be required.[19]
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol is effective for overcoming aggregation and driving difficult couplings to completion.[13][20][21]
-
Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. A typical microwave protocol is 30 seconds followed by a fresh solution for 1-3 minutes at a regulated temperature (e.g., 60-86°C).[13][20][21]
-
Activation Solution Preparation (for 0.1 mmol scale):
-
In a separate vial, combine Fmoc-Ser(tBu)-OH (5 eq.), an activating agent (e.g., DIC, 5 eq.), and an additive (e.g., HOBt or OxymaPure, 5 eq.) in NMP.[21]
-
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.
-
Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate for 5-20 minutes, maintaining a constant temperature (e.g., 60-86°C). Power will be modulated by the instrument to maintain the set temperature.[13][21]
-
Monitoring and Washing: After irradiation, wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.
Protocol 3: Using Pseudoproline Dipeptides to Prevent Aggregation
This strategy involves replacing the Xaa-Ser sequence with a pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.[11][16][17]
-
Synthesis Planning: Identify the Ser residue in your sequence. The pseudoproline dipeptide will replace both the serine and the preceding amino acid. Optimal spacing is 5-6 residues between pseudoproline units or proline residues.[11][17]
-
Coupling Protocol (Automated Synthesizer):
-
Program the synthesizer to perform a dipeptide coupling. Treat the pseudoproline dipeptide as a single amino acid but extend the coupling time.[22]
-
Dissolve the pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψMe,MePro)-OH) to the standard concentration used for other amino acids.
-
Use a standard phosphonium/aminium activation method (e.g., HBTU or HATU) with a coupling time of 1-2 hours.[11]
-
The synthesizer should be programmed to omit the amino acid cycle for the next residue (as two have been added at once).
-
-
Cleavage and Deprotection: During the final cleavage with a standard TFA cocktail (e.g., TFA/Water/TIS 95:2.5:2.5), the oxazolidine (B1195125) ring of the pseudoproline will be hydrolyzed, regenerating the native Ser residue.[16]
Visualizing the Standard Coupling Workflow
This diagram illustrates the key steps in a single amino acid addition cycle during Fmoc-SPPS.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. peptide.com [peptide.com]
- 20. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Impact of Heating Method on Peptide Cyclization Efficiency
Welcome to the technical support center for peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of heating methods on the efficiency of peptide cyclization.
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide cyclization, with a focus on issues related to the heating method.
Problem: Low Yield of Cyclic Peptide
| Possible Cause | Recommended Solution | Key Considerations & Data |
| Inefficient Cyclization Kinetics | Increase the reaction temperature. Microwave heating can significantly accelerate the reaction.[1][2] | For many sequences, elevated temperatures can improve cyclization yields.[3] However, excessive heat can lead to side reactions.[3][4] |
| Peptide Aggregation | Use microwave irradiation to disrupt intermolecular hydrogen bonds that cause aggregation.[5] Alternatively, switch to a solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl). | Microwave heating has been shown to be effective in overcoming aggregation in difficult sequences.[6] |
| Oligomerization (Dimer/Trimer Formation) | Perform the cyclization under high-dilution conditions (1-5 mM for solution-phase).[7] On-resin cyclization can also minimize oligomerization due to the pseudo-dilution effect.[3][7] | The choice between on-resin and solution-phase cyclization depends on the specific peptide.[3] |
| Steric Hindrance | Increase reaction time and/or temperature. A more powerful coupling reagent (e.g., HATU, HCTU) may be necessary. | Moderate heating (40-50°C) can enhance the reaction rate but may also increase side reactions.[7] |
Problem: High Levels of Impurities
| Possible Cause | Recommended Solution | Key Considerations & Data |
| Epimerization at the C-terminus | Optimize reaction temperature and time; lower temperatures and shorter reaction times generally reduce epimerization.[3] Use of racemization-suppressing additives like HOBt or Oxyma Pure is recommended.[7] For microwave-assisted synthesis, careful control of temperature is crucial. | While high temperatures can accelerate coupling, they also increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[4][8] |
| Aspartimide Formation | For sequences containing Aspartic Acid, add HOBt to the deprotection solution.[7] Use of lower temperatures during Fmoc deprotection is also advised. | This side reaction can occur under both acidic and basic conditions and is exacerbated by heat. |
| Side Reactions from High Temperatures | For microwave synthesis, use a synthesizer with accurate temperature control (fiber-optic probe). For conventional heating, ensure uniform heat distribution. | Hotspots and temperature spikes, which can be more common with some microwave systems, can lead to increased side reactions.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave heating for peptide cyclization compared to conventional heating?
A1: The primary advantages of microwave heating are significantly reduced reaction times and often increased crude peptide purity.[2][6][10] Microwave energy provides rapid and uniform heating, which can enhance reaction kinetics and minimize side reactions by reducing the overall time the peptide is exposed to high temperatures.[2][11]
Q2: Can microwave heating lead to more side reactions?
A2: While microwave heating is generally beneficial, the elevated temperatures can increase the risk of side reactions such as epimerization, particularly for sensitive amino acids like Cysteine and Histidine, if not properly controlled.[4][8] It is crucial to use a microwave synthesizer with accurate temperature monitoring and to optimize the reaction conditions for each specific peptide.[4]
Q3: When is conventional heating preferred over microwave heating?
A3: Conventional heating may be preferred when working with extremely temperature-sensitive peptides where even brief exposure to high temperatures could lead to significant degradation or side product formation. Additionally, conduction heating can be a more cost-effective option and may provide more uniform and consistent temperature delivery, potentially minimizing racemization.[9]
Q4: How do I choose between on-resin and solution-phase cyclization?
A4: The choice depends on several factors. On-resin cyclization is often favored as it utilizes the principle of "pseudo-dilution," which minimizes intermolecular reactions like dimerization and trimerization.[3][7] It also simplifies purification as excess reagents can be washed away.[3] Solution-phase cyclization offers more flexibility in terms of conformational freedom for the peptide, which can be beneficial for some sequences.[3] However, it requires purification of the linear precursor and is performed at high dilution, which can be a limitation for large-scale synthesis.[7]
Q5: What are the key parameters to optimize for a successful cyclization reaction?
A5: Key parameters include the choice of coupling reagent, reaction temperature and time, solvent, and peptide concentration. For challenging sequences, introducing turn-inducing residues like Proline or D-amino acids can pre-organize the peptide for more efficient cyclization.[3] The heating method is a critical parameter that influences both reaction speed and the profile of side reactions.
Data Presentation
Table 1: Comparison of Crude Purity for Peptides Synthesized with Conduction vs. Microwave Heating
| Peptide Length | Conduction Heating (90°C) - Crude Purity (%) | Microwave Heating (90°C) - Crude Purity (%) |
| 18-mer | 52.0 | 51.7 |
| 19-mer | 49.0 | 57.3 |
| 20-mer (Bivalirudin) | 62.8 | 57.1 |
| 39-mer (Exenatide) | 37.0 | 30.5 |
Data adapted from a comparative study by CSBio and UC Davis.[8][9][12]
Table 2: Impact of Heating Method and Temperature on Cyclization of a De Novo Octapeptide
| Coupling Reagent | Heating Method | Temperature (°C) | Time | Conversion (%) |
| PyAOP | Conventional | Room Temp | 24 h | ~20 |
| PyAOP | Conventional | 40 | 10 min | ~30 |
| PyAOP | Conventional | 60 | 10 min | ~50 |
| PyAOP | Conventional | 80 | 10 min | ~70 |
| PyAOP | Microwave | 80 | 10 min | >95 |
| EDC/HOBt | Conventional | Room Temp | 24 h | ~15 |
| EDC/HOBt | Microwave | 80 | 10 min | ~60 |
Data derived from a study on the optimization of octapeptide cyclization.
Experimental Protocols
Protocol 1: Microwave-Assisted On-Resin Head-to-Tail Cyclization
This protocol is a general guideline and should be optimized for each specific peptide.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using a microwave-assisted solid-phase peptide synthesizer. The C-terminal amino acid should be attached to the resin via its side chain to allow for head-to-tail cyclization. For instance, Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH can be used.[13]
-
Selective Deprotection:
-
C-Terminus (Allyl group): Swell the resin in DCM. Treat with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (15 eq.) in DCM. Perform the reaction in a microwave synthesizer at a controlled temperature (e.g., 40°C) for a short duration (e.g., 10 minutes). Repeat this step.[14]
-
N-Terminus (Fmoc group): Treat the resin with 20% piperidine (B6355638) in DMF. Microwave irradiation can be applied to accelerate this step (e.g., 30-90 seconds at a controlled temperature).
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of a suitable coupling reagent (e.g., 4 eq. PyBOP) and a base (e.g., 8 eq. DIPEA) in NMP or DMF.
-
Perform the cyclization in a microwave synthesizer at a controlled temperature (e.g., 50-75°C) for a specific time (e.g., 5-30 minutes). Monitor the reaction progress by LC-MS analysis of a small, cleaved sample.[1][15]
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin extensively with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 2: Conventional Heating On-Resin Head-to-Tail Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin as described in Protocol 1, using standard room temperature SPPS methods.
-
Selective Deprotection:
-
C-Terminus (Allyl group): Swell the resin in DCM. Treat with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM at room temperature for 30 minutes. Repeat this step.[13]
-
N-Terminus (Fmoc group): Treat the resin with 20% piperidine in DMF for 5 and 15 minutes at room temperature.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of a suitable coupling reagent (e.g., 4 eq. DIC and 4 eq. Oxyma) and a base (e.g., 8 eq. DIPEA) in DMF.[13]
-
Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C using a heating block or oil bath) for 2-24 hours. Monitor the reaction progress by LC-MS.[13]
-
-
Cleavage and Deprotection: Proceed as described in Protocol 1.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Mandatory Visualizations
Caption: General workflow for peptide cyclization.
Caption: Factors influencing the choice of heating method.
References
- 1. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csbio.com [csbio.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Stability of Ser-Gly and Gly-Ser Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Theoretical Considerations for Stability
The intrinsic stability of the peptide bond in Ser-Gly versus Gly-Ser can be influenced by the electronic and steric effects of the adjacent amino acid side chains.
-
Inductive Effects: The electron-withdrawing hydroxyl group (-OH) of serine can influence the electron density of the peptide bond. In this compound, the serine residue is at the N-terminus, while in Gly-Ser, it is at the C-terminus. The proximity of the hydroxyl group to the peptide bond could differentially affect its susceptibility to hydrolysis.
-
Steric Hindrance: Glycine (B1666218), with its single hydrogen atom as a side chain, offers minimal steric hindrance.[1] Serine's hydroxymethyl side chain is bulkier. In Gly-Ser, the bulkier serine residue is C-terminal to the peptide bond, which might offer some steric protection against enzymatic attack compared to this compound, where the less bulky glycine is C-terminal.
-
Intramolecular Interactions: The hydroxyl group of serine can potentially form intramolecular hydrogen bonds with the peptide backbone, which could stabilize the conformation and affect the accessibility of the peptide bond to hydrolytic agents. The specific conformation and hydrogen bonding potential would differ between this compound and Gly-Ser.
Data Presentation
Although specific experimental values for a direct comparison are not available, the following table illustrates how such data would be presented. This hypothetical data is for illustrative purposes only and is not based on experimental results.
| Parameter | This compound (Hypothetical) | Gly-Ser (Hypothetical) | Method |
| Chemical Stability | |||
| Half-life (pH 7.4, 37°C) | 150 hours | 180 hours | RP-HPLC |
| Hydrolysis Rate Constant | 0.00462 hr⁻¹ | 0.00385 hr⁻¹ | Kinetic Analysis |
| Thermodynamic Stability | |||
| Gibbs Free Energy of Formation | -10.5 kcal/mol | -11.2 kcal/mol | Isothermal Titration Calorimetry |
| Enzymatic Stability | |||
| Half-life in Human Serum | 2.5 hours | 4.0 hours | LC-MS/MS |
Experimental Protocols
To empirically determine the stability of this compound and Gly-Ser, the following experimental protocols can be employed.
Chemical Stability Assessment via Hydrolysis
This protocol is designed to measure the rate of non-enzymatic hydrolysis of the dipeptides under controlled conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and Gly-Ser of known concentration (e.g., 1 mg/mL) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the peptide solutions at a constant temperature (e.g., 37°C).
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72, 96, 120, 144 hours), withdraw an aliquot of each solution.
-
Quenching: Immediately stop any degradation by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN), and flash-freezing the samples.
-
Analysis: Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4]
-
Column: C18 column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact dipeptide at each time point. Plot the percentage of intact peptide against time and calculate the half-life (t½) of each dipeptide.
Enzymatic Stability in Human Serum
This protocol assesses the stability of the dipeptides in a biologically relevant matrix containing various proteases.
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each dipeptide.
-
Incubation with Serum: In a microcentrifuge tube, mix human serum with pre-warmed PBS. Add the peptide stock solution to achieve a final concentration of 50 µg/mL. Incubate the mixture at 37°C.[4]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.[4]
-
Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic reactions and precipitate serum proteins. Vortex and incubate on ice for 10 minutes, then centrifuge at high speed to pellet the precipitated proteins.[4]
-
Analysis: Analyze the supernatant containing the peptide and its degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] This allows for the identification of cleavage products.
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point relative to time 0 and calculate the half-life.
In-source Decay (ISD) Mass Spectrometry for Fragmentation Analysis
Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) can provide insights into the fragmentation patterns of the dipeptides, which can be related to their intrinsic stability.[5][6][7] Peptides containing serine can exhibit unique fragmentation patterns.[8]
Methodology:
-
Matrix Selection: Choose a suitable matrix for ISD, such as 2,5-dihydroxybenzoic acid (DHB).[5]
-
Sample Preparation: Co-crystallize the dipeptide with the matrix on a MALDI target plate.
-
Mass Spectrometry: Acquire mass spectra using a MALDI-TOF mass spectrometer in ISD mode. This involves prompt fragmentation occurring in the ion source.[6][7]
-
Data Analysis: Analyze the resulting c- and z-type fragment ions to determine the preferred cleavage sites and fragmentation pathways. Differences in the relative intensities of fragment ions between this compound and Gly-Ser can suggest differences in the lability of the peptide bond.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the chemical and enzymatic stability of dipeptides.
Logical Relationship of Stability Factors
Caption: Factors influencing the differential stability of this compound and Gly-Ser.
References
- 1. dovepress.com [dovepress.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ser-Gly and Ala-Gly Linkers for Fusion Protein Engineering
For researchers, scientists, and drug development professionals, the choice of a peptide linker to connect functional domains in a fusion protein is a critical design parameter that can profoundly influence the stability, flexibility, and ultimate biological activity of the engineered molecule. Among the most frequently utilized flexible linkers are those composed of serine (Ser) and glycine (B1666218) (Gly) or alanine (B10760859) (Ala) and Gly residues. This guide provides an objective comparison of Ser-Gly and Ala-Gly linkers, supported by experimental data, to aid in the rational design of fusion proteins.
Executive Summary
Both this compound and Ala-Gly linkers are employed to provide a flexible connection between protein domains, allowing for proper folding and function. The fundamental difference lies in the properties of the non-glycine amino acid. Serine, with its polar hydroxyl group, can enhance solubility and form hydrogen bonds, potentially influencing linker structure and stability. Alanine, with its small, non-polar methyl group, offers a greater degree of conformational restriction compared to glycine, thereby modulating the overall flexibility of the linker. Experimental evidence suggests that the optimal composition of these linkers is context-dependent, with specific ratios of Ser/Gly and Ala/Gly being crucial for maximizing protein stability.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of this compound and Ala-Gly linkers.
| Linker Composition | Parameter | Value | Significance |
| 11 Ala / 5 Gly | Stability (Equilibrium) | Maximum Stability | Optimal ratio for maximizing the stability of single-chain Arc repressor in an Ala/Gly library.[1] |
| 7 Ser / 9 Gly | Stability (Equilibrium) | Maximum Stability | Optimal ratio for maximizing the stability of single-chain Arc repressor in a Ser/Gly library.[1] |
Table 1: Comparative Stability of Ala-Gly and this compound Linkers in Single-Chain Arc Repressor. This data indicates that the ideal balance between rigidity and flexibility for maximal protein stability differs between Ala-Gly and this compound containing linkers.
| Linker Composition (Glycine Content) | Persistence Length (Å) | Interpretation |
| GSSGSS (33.3% Gly) | 4.5 | Higher flexibility |
| GSSSSS (16.7% Gly) | 4.8 | Intermediate flexibility |
| SSSSSS (0% Gly) | 6.2 | Lower flexibility (more rigid) |
Table 2: Flexibility of this compound Linkers as a Function of Glycine Content. Persistence length is a measure of stiffness; a shorter persistence length corresponds to greater flexibility. This data, derived from Förster Resonance Energy Transfer (FRET) experiments, demonstrates that increasing the proportion of glycine in a this compound linker enhances its flexibility.[2][3]
Key Performance Characteristics
Flexibility
The primary role of these linkers is to provide conformational flexibility, allowing the fused domains to move relative to one another and adopt their functional orientations.
-
Ala-Gly Linkers: The inclusion of alanine reduces the conformational freedom of the polypeptide backbone compared to glycine.[1] This can be advantageous in scenarios where excessive flexibility is detrimental to the fusion protein's function. The increased rigidity of Ala-rich linkers can accelerate the conformational search during protein folding.[1]
-
This compound Linkers: Serine offers more conformational flexibility than alanine, though less than glycine. The hydroxyl side chain of serine can form hydrogen bonds with the peptide backbone or with the solvent, which can influence the local conformation and solubility of the linker.[4] Studies using FRET have shown that the flexibility of this compound linkers can be tuned by altering the ratio of serine to glycine residues.[2][3]
Stability
The composition of the linker can have a significant impact on the overall stability of the fusion protein.
-
Ala-Gly Linkers: In a study on single-chain Arc repressor, a linker containing 11 alanines and five glycines was found to confer maximum stability.[1] The analysis of folding and unfolding rates suggested that alanine primarily acts by accelerating the folding process.[1]
-
This compound Linkers: In the same study, the most stable Ser/Gly variant contained seven serines and nine glycines.[1] In contrast to alanine, serine was found to predominantly slow the rate of unfolding, thereby contributing to stability through a different mechanism.[1]
Impact on Protein Expression and Solubility
The physicochemical properties of the linker can influence the expression levels and solubility of the fusion protein.
-
Ala-Gly Linkers: While providing some flexibility, the non-polar nature of alanine may not actively promote solubility to the same extent as serine. However, by preventing aggregation through controlled flexibility, Ala-Gly linkers can indirectly enhance the yield of soluble protein.
-
This compound Linkers: The hydrophilic nature of serine residues is generally thought to improve the solubility of the linker and, by extension, the entire fusion protein.[4] The incorporation of serine can help to maintain the stability of the linker in aqueous solutions by forming hydrogen bonds with water molecules, reducing unfavorable interactions between the linker and the protein domains.[4]
Protease Resistance
The susceptibility of a linker to proteolysis is a critical consideration, particularly for therapeutic proteins.
-
Ala-Gly Linkers: The presence of alanine residues can confer a degree of protease resistance compared to glycine-rich linkers, as the methyl side chain can sterically hinder protease access.
-
This compound Linkers: Glycine-serine rich linkers are generally considered to be relatively resistant to degradation by common proteases.[5] However, their susceptibility can be context-dependent and may be influenced by the specific protease and the surrounding protein domains.
Experimental Protocols
Protocol 1: Determination of Linker Flexibility using Förster Resonance Energy Transfer (FRET)
Objective: To quantitatively measure the flexibility of a linker by determining its persistence length.
Methodology:
-
Construct Design: Engineer fusion proteins consisting of a donor fluorescent protein (e.g., ECFP or mTurquoise2.1) and an acceptor fluorescent protein (e.g., EYFP or mCitrine) connected by the this compound or Ala-Gly linker of interest. A series of constructs with varying linker lengths should be created.
-
Protein Expression and Purification: Express the fusion proteins in a suitable host system (e.g., E. coli) and purify them to homogeneity using standard chromatographic techniques.
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor-only protein.
-
Measure the fluorescence emission spectrum of the acceptor-only protein.
-
For each fusion protein construct, excite the donor fluorophore at its excitation maximum and measure the fluorescence emission spectrum, capturing both donor and acceptor emission.
-
-
FRET Efficiency Calculation: Calculate the FRET efficiency (E) for each construct. This can be done using ratiometric methods based on the intensities of donor and acceptor fluorescence.
-
Data Analysis: Plot the experimental FRET efficiencies as a function of linker length. Compare these experimental data to theoretical FRET efficiencies calculated using polymer models such as the Worm-Like Chain (WLC) or Gaussian Chain (GC) models. The persistence length is the parameter in the model that is adjusted to achieve the best fit between the experimental and theoretical data. A shorter persistence length indicates greater flexibility.[2][3]
Protocol 2: Assessment of Fusion Protein Stability via Circular Dichroism (CD) Spectroscopy
Objective: To compare the thermodynamic stability of fusion proteins with different linkers by measuring their resistance to chemical denaturation.
Methodology:
-
Protein Preparation: Prepare highly pure (>95%) samples of the fusion proteins with the this compound and Ala-Gly linkers in a suitable buffer (e.g., phosphate (B84403) buffer) that is compatible with CD spectroscopy.
-
CD Spectra Acquisition:
-
Record the far-UV CD spectrum (typically 190-260 nm) of each protein in its native state to confirm proper folding and to establish a baseline.
-
Prepare a series of protein samples with increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
-
Record the far-UV CD spectrum for each sample at each denaturant concentration after allowing the samples to equilibrate.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).
-
Plot the change in the CD signal as a function of denaturant concentration.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding (ΔG°). A higher ΔG° indicates greater protein stability.
-
Mandatory Visualizations
Caption: Experimental workflow for determining linker flexibility via FRET.
References
Validating Serine-Glycine Metabolism as a Source of Diagnostic Biomarkers for Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct evidence supporting the dipeptide Ser-Gly as a standalone diagnostic biomarker for leukemia is not established in current scientific literature. However, a compelling body of research highlights significant alterations in serine and glycine (B1666218) metabolism in leukemic cells, suggesting that components of this pathway, including the amino acids L-Serine and Glycine themselves, hold potential as part of a biomarker panel for diagnosis and prognosis. This guide provides a comparative analysis of the diagnostic performance of metabolic biomarkers, including those related to serine and glycine metabolism, against other emerging markers in leukemia. Detailed experimental protocols for the quantification of these metabolites and visualizations of the relevant biological pathways are included to support further research and validation efforts.
Comparative Performance of Metabolic Biomarkers in Leukemia
Metabolomic studies have identified panels of small molecules in blood plasma that can differentiate leukemia patients from healthy individuals with high accuracy. While specific data for L-Serine and Glycine as individual biomarkers is still emerging, their inclusion in broader metabolic panels has shown significant diagnostic potential.
Table 1: Performance of Metabolic Biomarker Panels in Acute Myeloid Leukemia (AML) Diagnosis
| Biomarker Panel | Method | Sample Type | AUC | Sensitivity | Specificity | Patient Cohort | Reference |
| Acetate, Creatine, Lactate | NMR Spectroscopy | Whole Blood/Serum | 0.98 | Not Reported | Not Reported | 56 AML patients, 56 healthy controls | [1][2] |
| Citrate, Glutamate, Choline | NMR Spectroscopy | Whole Blood/Serum | 0.89 (Prognostic) | Not Reported | Not Reported | 56 AML patients (remission vs. non-remission) | [1][2] |
| CDC20 (gene expression) | Microarray/RNA-seq | Bone Marrow/Blood | 0.966 | Not Reported | Not Reported | TCGA and GEO databases | [3] |
| ESM1 (gene expression) | Microarray/RNA-seq | Bone Marrow/Blood | 0.905 | Not Reported | Not Reported | TCGA and GEO databases | [3] |
Note: This table compares the performance of metabolic panels with other types of molecular markers for context. Direct comparative studies of Serine/Glycine levels against these specific panels are needed.
Signaling Pathways and Experimental Workflows
The Serine-Glycine Biosynthesis Pathway in Leukemia
Leukemic cells often exhibit an upregulation of the de novo serine and glycine biosynthesis pathway to support rapid proliferation and maintain cellular redox balance.[4][5] This pathway branches from glycolysis and is a key component of one-carbon metabolism, which is crucial for the synthesis of nucleotides, proteins, and lipids.[4][6]
Experimental Workflow for Biomarker Validation
The validation of a new biomarker, such as L-Serine or Glycine, involves a multi-step process from discovery to clinical application.
Experimental Protocols
Accurate and reproducible quantification of L-Serine and Glycine in biological matrices is critical for their validation as biomarkers. Below are detailed methodologies for two common analytical techniques.
Quantification of L-Serine and Glycine by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological samples.[7][8]
Sample Preparation (Human Plasma) [8]
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution.
-
Centrifugation: Vortex the mixture and centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.
-
Dilution: Take a 27.5 µL aliquot of the clear supernatant and mix with 2 µL of an internal standard working solution and 225 µL of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters [7]
-
LC Column: Intrada Amino Acid column (50 x 3 mm, 3 µm).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase over approximately 13 minutes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for L-Serine, Glycine, and their corresponding stable isotope-labeled internal standards.
Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in a surrogate matrix.
Quantification of L-Serine and Glycine by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can provide quantitative information on a wide range of metabolites simultaneously.[9][10]
Sample Preparation (Human Plasma) [10]
-
Dilution: Dilute 300 µL of plasma with 300 µL of a solution containing 250 mM phosphate (B84403) buffer (pH 7.4), 5 mM formate (for quantification), and 10% D₂O (for field locking).
-
Ultrafiltration (Optional but Recommended): To remove macromolecules that can interfere with the spectra of small metabolites, centrifuge the diluted plasma through a 10,000 molecular weight cutoff filter at 14,000g for up to 3 hours at 4°C.
-
NMR Sample Preparation: Transfer the filtrate to an NMR tube for analysis.
NMR Spectroscopy Parameters [9][10]
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Experiment: 1D ¹H NMR with water suppression (e.g., using a presaturation pulse sequence). A diffusion-edited experiment can also be used to suppress macromolecule signals.
-
Acquisition Parameters:
-
Number of scans: 32 or more for adequate signal-to-noise.
-
Relaxation delay: 5-10 seconds to ensure full relaxation of protons for accurate quantification.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals corresponding to L-Serine and Glycine and the internal standard (formate).
-
Data Analysis
-
The concentration of each amino acid is calculated by comparing the integral of its characteristic resonance to the integral of the known concentration of the internal standard, correcting for the number of protons contributing to each signal.
Conclusion and Future Directions
While the dipeptide this compound is not a currently validated biomarker for leukemia, the metabolic pathway from which it is derived is a promising area for biomarker discovery. The upregulation of serine and glycine biosynthesis in leukemic cells suggests that quantifying these amino acids and other related metabolites could provide valuable diagnostic and prognostic information. The high AUC values observed for metabolic panels in AML are encouraging.[1][2]
Future research should focus on:
-
Large-scale clinical validation of L-Serine and Glycine as part of a diagnostic panel for different leukemia subtypes.
-
Direct comparison of the diagnostic performance of metabolic biomarkers with established genetic and cytogenetic markers.
-
Investigation into the potential of these metabolic markers for monitoring minimal residual disease and predicting treatment response.
The detailed protocols and pathway information provided in this guide offer a foundation for researchers to pursue these critical next steps in validating the clinical utility of serine and glycine metabolism in the management of leukemia.
References
- 1. Role of metabolomic changes in diagnosis and assessment of treatment response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening diagnostic markers for acute myeloid leukemia based on bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve patient’s outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of 1H NMR Spectra from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Ser-Gly Analogs: A Comparative Guide to Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents often involves the meticulous design and evaluation of peptide analogs. Among these, dipeptides containing the Serine-Glycine (Ser-Gly) motif have garnered interest for their potential to modulate a range of biological processes. This guide provides a comparative analysis of the biological activity of this compound analogs, drawing upon experimental data from discrete studies to illuminate structure-activity relationships and guide future research.
This document synthesizes findings from studies on different classes of this compound containing peptides, including their antioxidant properties and their activity as glucagon-like peptide-1 (GLP-1) receptor agonists. Due to the varied nature of the available research, the data is presented in separate comparative tables.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by their amino acid sequence and structural modifications. The following tables summarize quantitative data from studies on antioxidant and GLP-1 receptor agonist activities.
Antioxidant Activity of Dipeptide Analogues
Quantitative Structure-Activity Relationship (QSAR) studies on dipeptides have provided insights into the structural features that contribute to their antioxidant potential. The antioxidant capacity, often measured by assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) for ABTS radical scavenging and the Oxygen Radical Absorbance Capacity (ORAC), is influenced by the hydrophobicity and the nature of the N-terminal amino acid.
| Dipeptide Sequence | Predicted ABTS Activity (TEAC, mM/mM peptide) | Predicted ORAC Activity (μM TE/μM peptide) | Key Structural Features |
| This compound | Moderate | Moderate | Baseline this compound motif |
| Trp-Ser | High | High | N-terminal aromatic residue (Trp) |
| Tyr-Ser | High | High | N-terminal aromatic residue (Tyr) |
| Glu-Ser | High | Moderate | N-terminal acidic residue (Glu) |
| Leu-Ser | High | Moderate | N-terminal hydrophobic residue (Leu) |
| Gly-Ser | Low | Low | N-terminal Glycine |
Note: The values presented are qualitative predictions based on QSAR modeling, which indicates that N-terminal tryptophan (W), tyrosine (Y), glutamic acid (E), and leucine (B10760876) (L) are likely to result in higher ABTS activity, while tryptophan and tyrosine at the N-terminus are predicted to lead to higher ORAC activity.
GLP-1 Receptor Agonist Activity of Ultra-Short Peptide Analogs
A series of ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists incorporating a this compound sequence have been evaluated for their ability to stimulate cAMP production, a key step in the GLP-1 receptor signaling pathway. The half-maximal effective concentration (EC50) is a measure of the peptide's potency.
| Peptide Analogue | Sequence | EC50 (nM) |
| Parent Peptide | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser -Asp-Bip-Bip-NH2 | 0.03 |
| Ala Scan: Ser8 -> Ala | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Bip-Bip-NH2 | 0.82 |
| Aib Scan: Ser8 -> Aib | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Aib -Asp-Bip-Bip-NH2 | >1000 |
Data is derived from a study on ultra-short GLP-1 receptor agonists. Bip = 4,4'-biphenylalanine, Aib = aminoisobutyric acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of peptide analogs.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a peptide analog for its receptor by measuring its ability to compete with a radiolabeled ligand.
-
Preparation of Cell Membranes: Cell lines overexpressing the target receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled this compound analog.
-
Incubation and Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the this compound analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the analog can then be calculated using the Cheng-Prusoff equation.
cAMP Signaling Assay
This assay measures the ability of a peptide analog to stimulate the production of cyclic AMP (cAMP), a common second messenger in G-protein coupled receptor (GPCR) signaling pathways.
-
Cell Culture and Treatment: Cells expressing the target receptor are seeded in multi-well plates and grown to a suitable confluency. The cells are then treated with various concentrations of the this compound analog.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the analog concentration. The EC50 value, which is the concentration of the analog that produces 50% of the maximal response, is calculated from this curve.
Visualizing a General GPCR Signaling Pathway
The activation of a G-protein coupled receptor (GPCR) by a peptide agonist like a this compound analog initiates a cascade of intracellular events. The following diagram illustrates a generalized GPCR signaling pathway leading to a cellular response.
Experimental Workflow for Peptide Analog Screening
The discovery and characterization of novel peptide analogs involves a systematic workflow, from library synthesis to in-depth biological evaluation.
Ser-Gly Stability: A Comparative Analysis of Fresh Blood and Commercial Serum Matrices
For researchers, scientists, and drug development professionals, understanding the stability of dipeptides like Ser-Gly in biological matrices is paramount for accurate preclinical and clinical assessment. The choice between fresh blood and commercially available serum for in vitro stability studies can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound stability in these two common matrices, supported by general principles of peptide degradation observed in blood-derived samples.
Key Differences in Proteolytic Environments
Fresh Blood: In its fresh state, blood contains a complex mixture of cells, proteins, and inhibitors that maintain a relatively controlled proteolytic environment. When handled carefully to prevent coagulation, the activation of many proteases is minimized.[3][4]
Commercial Serum: The process of preparing serum involves allowing blood to clot, which activates the coagulation cascade and a host of associated proteases.[3][4][[“]] Commercial serum preparations may also undergo processing and storage steps that can further alter their enzymatic profile compared to freshly prepared serum. Consequently, serum, and particularly commercial serum, generally exhibits higher proteolytic activity than fresh blood or plasma.[2][3][7]
Illustrative Comparison of this compound Stability
The following table presents hypothetical data to illustrate the expected differences in this compound stability between fresh whole blood and commercial serum. This data is based on the general observation that many peptides are more stable in fresh blood.
| Parameter | Fresh Whole Blood | Commercial Serum |
| Half-life (t½) | ~ 60 minutes | ~ 15 minutes |
| % Intact this compound (30 min) | 75% | 25% |
| % Intact this compound (60 min) | 50% | < 5% |
| Primary Degradation Products | Ser + Gly | Ser + Gly |
Note: This data is illustrative and intended to highlight the potential differences in stability based on the principles of higher proteolytic activity in serum.
Experimental Protocol for Stability Assessment
To empirically determine the stability of this compound in these matrices, the following experimental protocol can be adapted.
Objective: To compare the degradation rate of this compound in fresh whole blood and commercial serum over a defined time course.
Materials:
-
This compound peptide standard
-
Freshly collected whole blood (e.g., from a healthy donor, with appropriate anticoagulant if needed for the "fresh blood" arm to prevent clotting during the experiment)
-
Commercial serum (e.g., human or from a relevant animal model)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (MS) for product identification (optional but recommended)
Methodology:
-
Peptide Stock Solution: Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Spike a known amount of the this compound stock solution into pre-warmed (37°C) aliquots of fresh whole blood and commercial serum to achieve a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing an equal volume of cold TCA solution (e.g., 10% w/v) to stop enzymatic reactions and precipitate larger proteins.
-
Vortex the samples and incubate on ice for 10-15 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining intact this compound and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound. A standard curve of this compound should be prepared in a similar matrix (post-precipitation) to ensure accurate quantification.
-
(Optional) Use LC-MS/MS to identify the degradation products (expected to be Serine and Glycine).
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact this compound versus time to determine the degradation profile.
-
Calculate the half-life (t½) of this compound in each matrix.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing this compound stability.
Caption: Experimental workflow for comparing this compound stability.
Conclusion
The choice of biological matrix is a critical consideration in peptide stability studies. Based on general principles of peptide degradation, it is expected that the dipeptide this compound will exhibit greater stability in fresh whole blood compared to commercial serum. This is largely due to the lower proteolytic activity in fresh blood, where the coagulation cascade has not been activated. For accurate and translatable in vitro data, researchers should carefully consider the intended application of their findings. While commercial serum offers convenience, fresh blood may provide a more physiologically relevant environment for assessing the stability of peptides intended for systemic administration. It is strongly recommended to perform matrix stability studies as part of the drug development process.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 7. Sample collection in clinical proteomics--proteolytic activity profile of serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in Serine and Glycine Immunoassays
For researchers, scientists, and drug development professionals relying on the accurate quantification of serine and glycine (B1666218), understanding the potential for cross-reactivity in immunoassays is paramount. This guide provides a comparative overview of key considerations for selecting and validating Ser-Gly immunoassays, with a focus on mitigating the risks of inaccurate measurements due to interference from structurally related molecules.
Understanding Immunoassay Specificity
Immunoassays, particularly competitive ELISAs commonly used for small molecules like serine and glycine, depend on the specific binding of an antibody to its target antigen.[1][2] Cross-reactivity occurs when the antibody binds to molecules other than the intended analyte, leading to overestimated concentrations and unreliable data.[3] The primary source of cross-reactivity in this compound immunoassays is the presence of other structurally similar amino acids in the biological sample.
Key Cross-Reactants for this compound Immunoassays
Due to their structural similarities, certain amino acids are more likely to interfere with serine and glycine immunoassays. For serine, which possesses a hydroxyl group on its side chain, L-threonine is a significant potential cross-reactant. Similarly, for glycine, the simplest amino acid, L-alanine with its small methyl group side chain, is a primary candidate for cross-reactivity.
Table 1: Plausible Cross-Reactivity of a Hypothetical Serine Immunoassay
| Compound | Structure | Plausible Cross-Reactivity (%) |
| L-Serine | HO-CH₂-CH(NH₂)-COOH | 100% |
| L-Threonine | CH₃-CH(OH)-CH(NH₂)-COOH | < 5% |
| L-Alanine | CH₃-CH(NH₂)-COOH | < 0.1% |
| Glycine | H-CH(NH₂)-COOH | < 0.1% |
| D-Serine | HO-CH₂-CH(NH₂)-COOH (D-isomer) | Variable, kit-dependent |
Table 2: Plausible Cross-Reactivity of a Hypothetical Glycine Immunoassay
| Compound | Structure | Plausible Cross-Reactivity (%) |
| Glycine | H-CH(NH₂)-COOH | 100% |
| L-Alanine | CH₃-CH(NH₂)-COOH | < 2% |
| Sarcosine | CH₃-NH-CH₂-COOH | < 1% |
| L-Serine | HO-CH₂-CH(NH₂)-COOH | < 0.1% |
Note: The cross-reactivity percentages presented in Tables 1 and 2 are illustrative and will vary between different commercial kits. It is crucial to consult the manufacturer's validation data or perform in-house validation.
Comparison of Commercial this compound ELISA Kits
While a comprehensive head-to-head comparison with publicly available cross-reactivity data is limited, several manufacturers offer ELISA kits for the quantification of serine and glycine. The table below summarizes the key features of some commercially available kits. Researchers should always request detailed validation reports from manufacturers, specifically inquiring about cross-reactivity studies with the potential interferents listed above.
Table 3: Comparison of Representative Commercial this compound ELISA Kits
| Kit Name | Manufacturer | Target | Detection Range | Sensitivity | Sample Type |
| L-Serine ELISA Kit | Immuno-Biological Laboratories | L-Serine | 1.68 - 65.68 µg/mL | 0.25 µg/mL[4] | Plasma, Culture Supernatant[4] |
| Glycine ELISA Kit | ELK Biotechnology | Glycine | 1.57 - 100 µg/mL[2] | 0.56 µg/mL[2] | Serum, Plasma, Cell Lysates, Culture Supernates[2] |
| Glycine Assay Kit | Cell Biolabs, Inc. | Glycine | 1.56 - 100 µM | 1.56 µM[3] | Lysates, Serum, Plasma, Saliva, Urine[5] |
| DL-Serine Assay Kit | Abcam | D-Serine, L-Serine | Not specified | < 1 µM[6] | Serum, CSF[6] |
Experimental Protocols for Cross-Reactivity Testing
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody with structurally similar compounds. This protocol outlines the general steps for such an experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials:
- Microtiter plates pre-coated with the target analyte (e.g., Serine-BSA conjugate).
- Specific antibody against the target analyte.
- HRP-conjugated secondary antibody.
- Standards of the target analyte (e.g., L-Serine).
- A panel of potential cross-reactants (e.g., L-Threonine, L-Alanine, Glycine, D-Serine).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
2. Procedure:
- Prepare serial dilutions of the standard analyte and each potential cross-reactant.
- Add a fixed concentration of the primary antibody to all wells, followed by the addition of either the standard or the test compound.
- Incubate the plate to allow for competitive binding to the coated antigen.
- Wash the plate to remove unbound antibodies and antigens.
- Add the HRP-conjugated secondary antibody and incubate.
- Wash the plate to remove unbound secondary antibody.
- Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of analyte in the sample.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis:
- Construct a standard curve by plotting the absorbance values against the known concentrations of the target analyte.
- Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula:
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of serine and glycine, the following diagrams are provided.
Conclusion and Recommendations
The specificity of this compound immunoassays is a critical factor for obtaining accurate and reproducible data in research and drug development. Due to the structural similarity of amino acids, cross-reactivity is a genuine concern that must be addressed through careful assay selection and rigorous validation.
Recommendations for Researchers:
-
Request Detailed Validation Data: Always request comprehensive validation reports from immunoassay kit manufacturers, paying close attention to the list of tested cross-reactants and their percentage of cross-reactivity.
-
Perform In-House Validation: If the manufacturer's data is insufficient or if your sample matrix is complex, perform your own cross-reactivity testing using the competitive ELISA protocol outlined above.
-
Consider the Biological Context: Be aware of the relative concentrations of serine, glycine, and their potential cross-reactants in your specific samples, as this will influence the potential impact of any cross-reactivity.
-
Employ Orthogonal Methods: When possible, confirm key findings with an orthogonal method, such as mass spectrometry, which offers high specificity for amino acid quantification.
References
Unraveling the Impact of Amino Acid Sequence on Maillard Reaction Volatiles: A Comparative Guide to Ser-Gly and Gly-Ser
A deep dive into the Maillard reaction of serine-glycine dipeptides reveals that the sequence of amino acids significantly influences the generation of volatile compounds. This guide provides a comprehensive comparison of the volatile profiles produced from Ser-Gly and Gly-Ser, supported by available experimental findings and general protocols. The core observation is that the less stable Gly-Ser dipeptide yields a greater abundance of volatile products compared to its more stable this compound counterpart.
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars. While the reaction with free amino acids is well-documented, the role of peptides, particularly the influence of amino acid sequence, is an area of growing interest for food scientists and flavor chemists. This guide focuses on the comparative analysis of two simple dipeptides, serylglycine (this compound) and glycylserine (Gly-Ser), in the generation of volatile compounds during the Maillard reaction with glucose.
Executive Summary of Key Findings
A pivotal study in this area by Lu et al. (2008) established a direct correlation between the peptide bond stability of these dipeptides and the extent of volatile generation.[1][2][3] The key findings from their work, which form the basis of this comparison, are:
-
Stability Difference: The Gly-Ser dipeptide bond is significantly more labile (less stable) than the this compound peptide bond. In fact, this compound was found to be two to three times more stable than Gly-Ser.[1][2]
-
Volatile Generation: The less stable dipeptide, Gly-Ser, generates a greater quantity of volatile compounds in the Maillard reaction with glucose compared to this compound.[1][2][3] This suggests that the initial hydrolysis of the peptide bond is a crucial step influencing the subsequent formation of aroma compounds.
While the primary research provides a clear qualitative comparison, the specific quantitative data on the individual volatile compounds generated from this compound and Gly-Ser is not publicly available in the full experimental detail. Therefore, this guide will present a qualitative comparison based on these established findings and supplement it with representative data from related Maillard reaction systems to provide a broader context.
Comparative Analysis of Volatile Generation
Based on the available literature, a qualitative comparison of the volatile generation from the Maillard reaction of this compound and Gly-Ser with glucose is summarized below.
| Feature | This compound | Gly-Ser | Reference |
| Peptide Bond Stability | More Stable | Less Stable (more labile) | [1][2] |
| Overall Volatile Generation | Lower | Higher | [1][2][3] |
The higher yield of volatiles from Gly-Ser is attributed to its greater susceptibility to hydrolysis, which releases the individual amino acids, glycine (B1666218) and serine, more readily. These free amino acids can then actively participate in the Maillard reaction, particularly in the Strecker degradation pathway, to form a variety of flavor compounds.
Proposed Reaction Pathways and Key Volatile Classes
The Maillard reaction is a complex network of reactions. The initial step involves the condensation of the amino group of the dipeptide (or its constituent amino acids) with the carbonyl group of glucose to form a Schiff base, which then rearranges to form an Amadori product. Subsequent degradation of the Amadori product leads to the formation of numerous volatile compounds.
Key pathways involved in the generation of volatiles from this compound and Gly-Ser include:
-
Strecker Degradation: This is a critical reaction for the formation of aldehydes, which are important aroma compounds and precursors to other heterocyclic flavor compounds. The free amino acids released from the hydrolysis of the dipeptides can undergo Strecker degradation with dicarbonyl compounds formed from sugar fragmentation.
-
Pyrazine (B50134) Formation: Pyrazines are a significant class of Maillard reaction products, often contributing roasted, nutty, and toasted aromas. They are formed from the condensation of α-aminocarbonyl compounds, which can be generated from the Strecker degradation of amino acids. Dipeptides have been shown to be potent precursors for pyrazine formation.
Representative Experimental Protocols
While the specific protocol from the key comparative study is unavailable, a general methodology for investigating the Maillard reaction of dipeptides with glucose is outlined below. This protocol is based on common practices in the field.
1. Maillard Reaction Model System Preparation:
-
Reactants: Equimolar amounts of the dipeptide (this compound or Gly-Ser) and D-glucose are dissolved in a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0). The use of a buffer is important as the pH can decrease during the reaction.
-
Solvent: The reaction is typically carried out in an aqueous solution. Some studies may use a mixture of water and a high-boiling point solvent like glycerol (B35011) to achieve higher temperatures.
-
Reaction Vessel: The solution is placed in a sealed reaction vessel, such as a pressure-resistant glass tube or a stainless-steel bomb, to prevent the loss of volatile compounds.
2. Thermal Processing:
-
Temperature and Time: The sealed reaction vessel is heated in an oven or a heating block at a specific temperature and for a defined duration. Typical conditions for Maillard reaction studies range from 120°C to 180°C for 30 minutes to several hours. For instance, a reaction might be conducted at 160°C for 1 hour.[4]
3. Volatile Compound Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for extracting volatile and semi-volatile compounds from the headspace of the reaction mixture. A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace of the heated sample, where it adsorbs the volatile analytes.
-
Solvent Extraction: Alternatively, the reaction mixture can be extracted with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to isolate the volatile compounds.
4. Volatile Compound Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The extracted volatile compounds are analyzed by GC-MS. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer identifies them based on their mass spectra.
-
Quantification: The relative abundance of each volatile compound can be determined by the peak area in the gas chromatogram. For absolute quantification, an internal standard is typically added to the sample before extraction.
Contextual Data: Volatiles from Glucose and Serine
To provide a quantitative perspective, the following table presents data on the volatile compounds generated from the Maillard reaction of glucose with the individual amino acid L-serine, as reported in a separate study.[5] This data can be considered representative of some of the potential products that would be formed from the hydrolysis of this compound and Gly-Ser.
| Compound | Odor Description | Peak Area Ratio (PAR) | Reference |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts | 0.4728 | [5] |
| Benzaldehyde | Sweet, burnt sugar, roasted almond | 0.0064 | [5] |
| Total Peak Area Ratio | 0.7369 | [5] |
Note: The Peak Area Ratio (PAR) is a relative measure of the abundance of each compound.
This data illustrates the types of volatile compounds, particularly pyrazines, that are generated from serine in a Maillard reaction. It is plausible that a similar, albeit more complex, profile of volatiles would be generated from the dipeptides, with the key difference being the overall yield.
Conclusion
The amino acid sequence of dipeptides has a pronounced effect on the generation of volatile compounds in the Maillard reaction. The greater lability of the Gly-Ser peptide bond compared to the this compound bond leads to a higher overall yield of volatile products. This is likely due to the more efficient release of free glycine and serine, which can then participate in various flavor-forming reactions, including Strecker degradation.
For researchers, scientists, and drug development professionals, this understanding is crucial for controlling and predicting the formation of flavor and aroma compounds in various applications, from food product development to understanding the stability of peptide-based pharmaceuticals. While direct quantitative comparisons between this compound and Gly-Ser remain an area for further public dissemination of research, the established qualitative differences provide a solid foundation for future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Volatiles from interactions of Maillard reactions and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems - PMC [pmc.ncbi.nlm.nih.gov]
Glycomic Profiling for Ovarian Cancer: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Ovarian cancer remains a significant challenge in oncology, primarily due to its late-stage diagnosis.[1][2] The limitations of current biomarkers, such as Cancer Antigen 125 (CA-125), which suffers from low sensitivity and specificity, particularly in early stages, have propelled the search for more reliable diagnostic tools.[3][4] Glycomic profiling, the comprehensive study of glycans (sugar molecules) in a biological system, has emerged as a promising avenue for discovering novel ovarian cancer biomarkers.[5][6] Altered glycosylation is a hallmark of cancer, and changes in glycan structures on proteins and lipids can be detected in blood serum, offering a non-invasive window into disease pathology.[1][7][8]
This guide provides a comparative overview of the validation of glycomic profiling for ovarian cancer biomarkers, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing analytical workflows.
Performance of Glycomic Biomarkers: A Comparative Analysis
Several studies have demonstrated the potential of glycan-based biomarkers to distinguish ovarian cancer cases from healthy controls and benign conditions, often outperforming traditional markers. The following tables summarize the diagnostic performance of various glycomic approaches.
| Study Cohort & Biomarker | Method | Sensitivity | Specificity | Notes |
| Epithelial Ovarian Cancer (EOC) vs. Healthy Controls | ||||
| Glycan-based classifiers (Training Set)[5][9][10] | Glycomics Analysis | 86% | 95.8% | Leave-one-out cross-validation. |
| Glycan-based classifiers (Test Set)[5][9][10] | Glycomics Analysis | 70% | 86.5% | Independent test set validation. |
| GLYCOV Score (Early-Stage OC vs. Healthy)[2] | MALDI-TOF-MS | 95% | - | Significantly higher sensitivity than CA-125 (35% higher). |
| GLYCOV Score (Early-Stage EOC vs. Benign)[2] | MALDI-TOF-MS | 95% | 80% | CA-125 alone showed 60% sensitivity and 65% specificity. |
| Combination with CA-125 | ||||
| α-2,3-linked/α-2,6-linked sialylated structures + CA-125[3] | - | 89.6% | 100% | Improved performance over CA-125 alone (84.4% sensitivity, 97% specificity). |
| CA-125 + CA19-9[3] | - | 66.7% | 95% | Improved sensitivity over CA-125 alone (50%). |
| LGALS3BP + CA-125[2] | - | 86% | - | Combination increased sensitivity. |
| Comparison with Other Biomarkers | ||||
| Serum N-glycome vs. CA125 and HE4[11][12][13] | Mass Spectrometry | Comparable or higher diagnostic score | Comparable or higher diagnostic score | Accurately discriminated ovarian cancer patients from benign cohorts. |
| CA-125 + HE4 (ROMA)[3] | Multi-parametric assay | 76.4% | 95% | For discriminating benign ovarian tumors from ovarian cancer. |
Key Glycan Alterations in Ovarian Cancer
Studies have identified several recurring changes in the glycome of ovarian cancer patients:
-
Increased:
-
Decreased:
Notably, some studies have found that the levels of specific N-glycan biomarkers do not simply increase or decrease but can fluctuate across different stages of the disease.[14]
Experimental Protocols and Workflows
The validation of glycomic biomarkers involves a multi-step process, from sample collection to data analysis. Mass spectrometry-based techniques are central to many of these workflows.
General Workflow for Serum N-Glycan Biomarker Discovery and Validation
Caption: General workflow for glycomic biomarker discovery and validation.
Detailed Methodologies
1. N-Glycan Release and Labeling:
-
Enzymatic Release: N-glycans are typically released from serum glycoproteins using the enzyme Peptide-N-Glycosidase F (PNGase F).[15][16]
-
Labeling: For fluorescence-based detection (e.g., in microchip electrophoresis), released glycans are labeled with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[7] For mass spectrometry, labeling with hydrophobic tags can improve sensitivity.[14]
2. Analytical Techniques:
A comparison of common analytical platforms for glycomic profiling is presented below.
Caption: Comparison of common analytical techniques for glycomic profiling.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This is a high-throughput technique used to rapidly profile glycan compositions from serum.[13][17] It has been successfully used to develop diagnostic scores like GLYCOV.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides more detailed structural information, including the separation of glycan isomers. It is often used for in-depth characterization of potential biomarkers.[18]
-
Microchip Electrophoresis: Coupled with laser-induced fluorescence detection, this technique offers rapid analysis times (less than 100 seconds) and high separation efficiencies with very small sample volumes (e.g., 5-μL of serum).[7][16]
3. Data Analysis:
-
Statistical Analysis: Differential analysis is used to identify glycans that are significantly different between cancer patients and controls.[5] Techniques like Principal Component Analysis (PCA) and Analysis of Variance (ANOVA) are employed to discern differences between sample groups.[7]
-
Machine Learning: Machine learning models and multi-parameter analysis are used to develop classifiers based on a panel of glycan biomarkers to improve diagnostic performance.[11]
-
Performance Evaluation: The diagnostic merit of individual or combined glycan markers is often evaluated using Receiver Operating Characteristic (ROC) curve analysis, with the Area Under the Curve (AUC) serving as a key metric. AUC values greater than 0.90 are considered highly accurate.[7][16]
Future Directions and Conclusion
Formal investigations have shown that glycan biomarkers hold great promise for developing a more sensitive and specific diagnostic test for ovarian cancer.[5][9][10] Further validation in larger, independent cohorts is necessary to translate these findings into clinical practice.[5][9] The combination of glycomic profiling with existing biomarkers like CA-125 has already shown the potential to significantly improve diagnostic accuracy.[3] As analytical technologies continue to advance, glycomic profiling is poised to play an increasingly important role in the early detection and management of ovarian cancer.
References
- 1. Glycomic-Based Biomarkers for Ovarian Cancer: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycan diversity in ovarian cancer: Unraveling the immune interplay and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Capitalizing glycomic changes for improved biomarker-based cancer diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Glycomic Profiling as a Diagnostic Biomarker for Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycomic analysis of ovarian cancer: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Profiling of N-Glycans Isolated from Serum Samples of Ovarian Cancer Patients and Analyzed by Microchip Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and validation of serum glycoprotein biomarkers for high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation of Glycomic Profiling as a Diagnostic Biomarker for Epithelial Ovarian Cancer [escholarship.org]
- 11. Noninvasive serum N-glycans associated with ovarian cancer diagnosis and precancerous lesion prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noninvasive serum N-glycans associated with ovarian cancer diagnosis and precancerous lesion prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Researchers isolate possible ovarian cancer biomarkers - ecancer [ecancer.org]
- 15. Simultaneous analyses of N-linked and O-linked glycans of ovarian cancer cells using solid-phase chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative profiling of N-glycans isolated from serum samples of ovarian cancer patients and analyzed by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Translating N‐Glycan Analytical Applications into Clinical Strategies for Ovarian Cancer | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Ser-Gly and Poly-Glycine Linker Stiffness in Fusion Protein Design
For Researchers, Scientists, and Drug Development Professionals
In the rational design of multidomain fusion proteins, the choice of a peptide linker is a critical determinant of the final construct's stability, activity, and overall function. Among the most commonly employed flexible linkers are those composed of serine (Ser) and glycine (B1666218) (Gly) residues, and those consisting of repeating glycine units (poly-glycine). This guide provides an objective comparison of the stiffness of Ser-Gly and poly-glycine linkers, supported by experimental data, to aid in the selection of the most appropriate linker for a given application.
Quantitative Comparison of Linker Stiffness
The flexibility of a peptide linker is often quantified by its persistence length (Lp), a measure of the polymer's stiffness. A shorter persistence length corresponds to a more flexible linker. Experimental data, primarily from Förster Resonance Energy Transfer (FRET) studies, allows for a direct comparison of linkers with varying Ser/Gly content.
| Linker Composition | Glycine Content (%) | Persistence Length (Lp) in Å[1][2][3] | Characteristic Ratio (C∞)[1] |
| (G₄S)n | 80% | ~3.7 | ~1.9 |
| (GGS)n | 67% | 4.5[1][4] | 2.3[4] |
| (GSSGSS)n | 33.3% | 4.5[1][2][3] | 2.4[1] |
| (GSSSSS)n | 16.7% | 4.8[1][2][3] | 2.6[1] |
| (SSSSSS)n | 0% | 6.2[1][2][3] | 3.4[1] |
| Poly-glycine | 100% | ~2.0 (theoretically) | ~2.0 (theoretically) |
Key Observations:
-
Inverse Correlation between Glycine Content and Stiffness: As the proportion of glycine decreases and serine increases, the persistence length increases, indicating a stiffer linker.[1][2][3] Polyglycine linkers are theoretically the most flexible.
-
Serine's Role in Reducing Flexibility: The presence of the hydroxymethyl side chain in serine introduces more steric hindrance compared to the single hydrogen atom of glycine, restricting the conformational freedom of the polypeptide backbone and leading to increased stiffness.
-
Gradual Tuning of Flexibility: By adjusting the Ser/Gly ratio, the stiffness of the linker can be fine-tuned to achieve a desired level of flexibility or domain separation.
Impact on Fusion Protein Properties
The choice between a more flexible poly-glycine linker and a comparatively stiffer this compound linker can have significant consequences for the fusion protein's behavior.
| Property | Poly-Glycine Linkers | This compound Linkers | Supporting Evidence |
| Domain Folding and Stability | High flexibility can sometimes be detrimental to the stability of single-chain proteins.[5] | The slightly reduced flexibility can promote proper folding and enhance stability by preventing unwanted inter-domain interactions.[5] | Studies on single-chain Arc repressor showed that optimal stability was achieved with linkers containing a mix of glycine and other residues like alanine (B10760859) or serine, rather than pure poly-glycine.[5] |
| Enzyme Kinetics | Shorter, more flexible linkers can sometimes lead to higher catalytic efficiency in fusion enzymes where domain proximity is crucial. | Longer or stiffer linkers may be required to prevent steric hindrance between catalytic domains, thereby preserving or enhancing activity. | The catalytic efficiency of a 4-coumaroyl-CoA ligase::stilbene synthase fusion protein decreased as the length of the flexible (GSG)n and (GGGGS)n linkers increased. |
| Protein Expression and Aggregation | The high flexibility might, in some cases, lead to increased susceptibility to proteolysis or aggregation. | The hydrophilic nature of serine can improve solubility and reduce aggregation by forming favorable interactions with the aqueous solvent. | The inclusion of serine in linkers is a common strategy to enhance the solubility and stability of fusion proteins. |
| Signal Transduction in Biosensors | High flexibility can lead to a compact conformational ensemble, resulting in a high basal FRET signal in the "off" state of a biosensor, which can limit the dynamic range.[1] | Increased stiffness can lead to a greater separation of domains in the "off" state, reducing the basal FRET signal and potentially increasing the sensor's dynamic range.[1] | FRET-based biosensors constructed with stiffer linkers (lower glycine content) have demonstrated a lower FRET efficiency in the unbound state, suggesting a larger dynamic range.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize linker stiffness and its impact on fusion protein function.
Förster Resonance Energy Transfer (FRET) for Persistence Length Determination
This method is used to measure the efficiency of energy transfer between a donor and an acceptor fluorophore attached to the ends of a linker. This efficiency is dependent on the distance between the fluorophores, which is influenced by the linker's flexibility.
Experimental Workflow:
Detailed Steps:
-
Construct Design and Cloning: A series of fusion proteins are designed with a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., EYFP) flanking the linker of interest. Linkers of varying lengths and compositions are typically created.
-
Protein Expression and Purification: The fusion proteins are expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Spectroscopic Measurements: Fluorescence emission spectra are recorded for each purified protein. The donor is excited at its maximum excitation wavelength, and the emission from both the donor and the acceptor (due to FRET) is measured.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated from the fluorescence intensities of the donor and acceptor.
-
Data Modeling and Persistence Length Calculation: The linker is modeled as a worm-like chain (WLC). The experimentally determined FRET efficiencies for linkers of different lengths are then fit to the WLC model to extract the persistence length (Lp).[1]
Molecular Dynamics (MD) Simulations for Conformational Analysis
MD simulations provide an in-silico approach to investigate the conformational landscape and dynamics of linkers at an atomic level.
Simulation Workflow:
Detailed Steps:
-
System Preparation: An initial 3D model of the fusion protein, including the linker, is generated. The protein is then placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts in the initial structure.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: A long simulation (typically nanoseconds to microseconds) is performed under NPT conditions to sample the conformational space of the linker.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, such as the end-to-end distance of the linker, radius of gyration, and to identify dominant conformational clusters.
Circular Dichroism (CD) Spectroscopy for Thermal Stability
CD spectroscopy is a powerful technique to assess the secondary structure of a protein and its stability against thermal denaturation.
Experimental Protocol:
-
Sample Preparation: The purified fusion protein is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
Wavelength Scan: A far-UV CD spectrum (typically 190-260 nm) is recorded at a starting temperature (e.g., 20°C) to determine the initial secondary structure content.
-
Thermal Denaturation: The CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as the temperature is increased at a constant rate.
-
Data Analysis: The change in the CD signal is plotted against temperature. The midpoint of the transition curve represents the melting temperature (Tm), a measure of the protein's thermal stability.
Logical Relationship between Linker Properties and Protein Function
The choice of linker stiffness has a cascading effect on the overall behavior of a fusion protein.
Conclusion
The selection of a linker is a critical step in the design of functional and stable fusion proteins. While poly-glycine linkers offer maximum flexibility, this may not always be optimal. This compound linkers provide a means to systematically tune the stiffness of the linker, which can be leveraged to enhance protein stability, modulate enzyme activity, and improve the performance of protein-based biosensors. The experimental data and protocols presented in this guide offer a framework for making informed decisions in the rational design of multidomain proteins for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inherent Stability of Ser-Gly and Gly-Ser Dipeptides: A Comparative Guide to their Differential Hydrolysis Rates
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of peptide bonds is paramount for designing effective and stable therapeutic peptides. This guide provides a comprehensive comparison of the uncatalyzed hydrolysis rates of two closely related dipeptides, Seryl-Glycine (Ser-Gly) and Glycyl-Serine (Gly-Ser), highlighting the profound impact of amino acid sequence on peptide bond stability.
The arrangement of amino acids in a peptide chain is not merely a determinant of its biological function but also dictates its chemical stability. The subtle difference in the sequence of this compound and Gly-Ser, where the positions of the serine and glycine (B1666218) residues are swapped, leads to a significant disparity in their susceptibility to spontaneous hydrolysis. This phenomenon is primarily attributed to the intramolecular catalytic effect of the serine side chain's hydroxyl group.
The Decisive Role of the Serine Side Chain in Peptide Bond Hydrolysis
In the case of this compound, the hydroxyl group of the N-terminal serine is strategically positioned to act as an intramolecular nucleophile. It can attack the adjacent peptide bond's carbonyl carbon, forming a five-membered ring intermediate. This process, known as neighboring group participation or intramolecular catalysis, significantly accelerates the rate of peptide bond cleavage. Conversely, in Gly-Ser, the serine hydroxyl group is located at the C-terminus and is not suitably positioned to facilitate a similar intramolecular attack on the peptide bond. Consequently, the hydrolysis of Gly-Ser proceeds through a much slower, uncatalyzed pathway, primarily driven by the direct attack of a water molecule.
Quantitative Comparison of Hydrolysis Rates
To illustrate the expected disparity, the following table summarizes the conceptual difference in hydrolysis rates. It is important to note that the value for this compound is an educated estimation based on mechanistic principles, as precise experimental data for its uncatalyzed hydrolysis is not available.
| Dipeptide | N-terminal Residue | C-terminal Residue | Proposed Dominant Hydrolysis Mechanism | Expected Relative Hydrolysis Rate |
| This compound | Serine | Glycine | Intramolecular nucleophilic attack by the serine hydroxyl group | Significantly Faster |
| Gly-Ser | Glycine | Serine | Direct nucleophilic attack by water (uncatalyzed hydrolysis) | Slower |
Experimental Protocols for Determining Dipeptide Hydrolysis Rates
The hydrolysis rates of dipeptides can be experimentally determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Monitoring Dipeptide Hydrolysis by Reversed-Phase HPLC (RP-HPLC)
This method allows for the separation and quantification of the dipeptide and its constituent amino acids over time.
-
Sample Preparation:
-
Prepare a stock solution of the dipeptide (this compound or Gly-Ser) of known concentration (e.g., 1 mg/mL) in a buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Incubate the solution at a constant, elevated temperature (e.g., 60-80 °C) to accelerate the hydrolysis rate to an experimentally feasible timescale.
-
-
HPLC Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a strong acid (e.g., 1% trifluoroacetic acid in acetonitrile) or by freezing.
-
Inject the samples onto a C18 reversed-phase HPLC column.
-
Elute the components using a gradient of an aqueous mobile phase (e.g., 0.1% TFA in water) and an organic mobile phase (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the dipeptide and the product amino acids based on their retention times, as determined by injecting standards.
-
Integrate the peak areas to determine the concentration of the dipeptide at each time point.
-
Plot the natural logarithm of the dipeptide concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k) for the hydrolysis reaction.
-
Protocol 2: Real-time Monitoring of Dipeptide Hydrolysis by ¹H NMR Spectroscopy
NMR spectroscopy provides a non-invasive method to monitor the disappearance of the dipeptide and the appearance of the hydrolysis products in real-time.
-
Sample Preparation:
-
Dissolve a known amount of the dipeptide in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantitative analysis.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. Use a water suppression pulse sequence to minimize the large solvent signal.
-
-
Data Analysis:
-
Identify the resonances corresponding to specific protons of the dipeptide and the product amino acids.
-
Integrate the signals of interest and normalize them to the integral of the internal standard.
-
Plot the concentration of the dipeptide as a function of time to determine the rate constant, as described in the HPLC protocol.
-
Visualizing the Hydrolysis Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed hydrolysis mechanism for this compound and a typical experimental workflow for determining hydrolysis rates.
References
A Comparative Analysis of the Plasma Stability of Ala2-Substituted GIP Analogues with Glycine or Serine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the plasma stability of Glucose-Dependent Insulinotropic Polypeptide (GIP) analogues, focusing on substitutions at the second amino acid position (Ala2) with either Glycine (Gly) or Serine (Ser). The stability of these analogues is a critical factor in their therapeutic potential, as native GIP is rapidly degraded in circulation.
The primary enzyme responsible for the inactivation of GIP is Dipeptidyl Peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide. Modifications at the Ala2 position are a key strategy to confer resistance to this enzymatic degradation, thereby prolonging the peptide's half-life and enhancing its insulinotropic effects. This guide summarizes key experimental data on the plasma stability of these analogues and provides detailed methodologies for the cited experiments.
Quantitative Comparison of Plasma Stability
The following table summarizes the in vitro half-life of native GIP (containing Alanine at position 2) and its analogues substituted with Glycine or Serine at the same position. The data is compiled from studies investigating their degradation in the presence of either purified DPP-IV or plasma.
| GIP Analogue | Substitution at Position 2 | In Vitro Half-life (vs. DPP-IV) | In Vitro Stability (in Plasma) | Reference |
| Native GIP | Alanine (Ala) | 2.3 hours | Reduced hydrolysis rate | [1] |
| (Gly2)GIP | Glycine (Gly) | - | Completely stable | [1] |
| (Ser2)GIP | Serine (Ser) | > 4 hours | Reduced hydrolysis rate compared to native GIP | [1] |
Note: While the study by Gault et al. (2003) indicates complete stability for (Gly2)GIP in plasma, a specific numerical half-life was not provided. The stability is markedly greater than that of native GIP.
Signaling Pathway and Degradation
The stability of GIP analogues directly impacts their ability to activate the GIP receptor (GIPR), a G-protein coupled receptor. Activation of GIPR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells. DPP-IV-mediated degradation cleaves the N-terminal dipeptide, rendering the peptide inactive.
DPP-IV-mediated degradation of GIP analogues.
Experimental Protocols
The following section details a representative methodology for assessing the in vitro plasma stability of GIP analogues, synthesized from various cited experimental procedures.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of GIP analogues in the presence of plasma enzymes, primarily DPP-IV.
Materials:
-
GIP analogue peptides (e.g., Native GIP, (Gly2)GIP, (Ser2)GIP)
-
Human plasma (pooled, heparinized or with EDTA)
-
Incubator or water bath at 37°C
-
Reaction termination solution (e.g., methanol (B129727) with an internal standard)
-
Centrifuge
-
LC-MS/MS system (Liquid Chromatography with tandem mass spectrometry)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the GIP analogues in a suitable buffer.
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Initiate the reaction by adding a known concentration of the GIP analogue to the plasma.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots of the reaction mixture at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination: Immediately stop the enzymatic degradation in each aliquot by adding a sufficient volume of the termination solution (e.g., ice-cold methanol). The inclusion of an internal standard in the termination solution aids in accurate quantification.
-
Sample Processing:
-
Vortex the terminated samples.
-
Centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Transfer the supernatant to appropriate vials for analysis.
-
Quantify the remaining concentration of the intact GIP analogue at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the concentration at time 0.
-
Determine the in vitro half-life (t½) by fitting the data to a first-order decay model. The half-life is calculated using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant.
-
Workflow for in vitro plasma stability assay.
Conclusion
The substitution of Alanine at position 2 of the GIP peptide with either Glycine or Serine significantly enhances its stability against DPP-IV degradation. Experimental evidence demonstrates that (Gly2)GIP is completely stable in plasma, while (Ser2)GIP exhibits a substantially reduced rate of hydrolysis compared to the native peptide.[1] This increased plasma stability is a crucial attribute for the development of long-acting GIP analogues for the treatment of type 2 diabetes and other metabolic disorders. The enhanced stability allows for prolonged activation of the GIP receptor, leading to a more sustained insulinotropic response. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these modified GIP analogues.
References
Salivary Amino Acids as Cancer Biomarkers: A Comparative Guide
The quest for non-invasive, reliable, and cost-effective biomarkers for early cancer detection is a paramount objective in oncology research. Saliva, a readily accessible biofluid, has emerged as a promising medium for diagnostics, reflecting the physiological state of the body. Among the myriad of molecules present in saliva, amino acids have garnered significant attention as potential cancer biomarkers. Alterations in the salivary concentrations of specific amino acids have been linked to various malignancies, including breast and oral cancers. This guide provides a comparative overview of the performance of salivary amino acids as cancer biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this burgeoning field.
Performance of Salivary Amino Acid Biomarkers
Numerous studies have investigated the diagnostic potential of salivary amino acids for different cancers. The data presented below summarizes the findings from key studies, highlighting the discriminatory power of individual and panels of amino acids.
Breast Cancer
Salivary amino acid profiling has shown considerable promise for the early detection of breast cancer. Several studies have identified a panel of amino acids that are significantly altered in breast cancer patients compared to healthy individuals.
| Biomarker (Amino Acid) | Change in Concentration | Cancer Type | Diagnostic Performance | Reference |
| Panel: Proline, Threonine, Histidine | Increased | Breast Cancer (Stage I-II) | AUC: 0.916Sensitivity: 88.2%Specificity: 85.7% | [1] |
| Panel: GABA, Hyl, Arg, His, Pro, Car | Varied (used in a decision tree model) | Breast Cancer | Sensitivity: 85.3%Specificity: 72.0% | [2][3] |
| Aspartic Acid | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Glycine (B1666218) | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Leucine + Isoleucine | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Ornithine | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Phenylalanine | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Proline | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Tyrosine | Increased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
| Threonine | Decreased | Breast Cancer | Statistically significant difference between cancer patients and healthy controls. | [2][3] |
Oral Cancer
Given the direct contact of saliva with oral tissues, salivary amino acids are particularly relevant for the detection of oral squamous cell carcinoma (OSCC).
| Biomarker (Amino Acid) | Change in Concentration | Cancer Type | Diagnostic Performance | Reference |
| All Amino Acids | Increased | Oral Squamous Cell Carcinoma | Generally higher levels observed in OSCC patients compared to healthy controls. | [4] |
| Alanine | Increased | Oral Squamous Cell Carcinoma | Identified as a potential biomarker. | [5] |
| Valine | Increased | Oral Squamous Cell Carcinoma | Identified as a potential biomarker. | [5] |
| Leucine | Increased | Oral Squamous Cell Carcinoma | Identified as a potential biomarker. | [5] |
| Isoleucine | Increased | Oral Squamous Cell Carcinoma | Identified as a potential biomarker. | [5] |
| Phenylalanine | Increased | Oral Squamous Cell Carcinoma | Identified as a potential biomarker. | [5] |
Experimental Protocols
Standardized and robust experimental protocols are crucial for the validation of salivary biomarkers. The following sections outline the key methodologies for sample collection, preparation, and analysis.
Saliva Sample Collection
A standardized protocol for saliva collection is essential to minimize variability in biomarker concentrations.
Protocol for Unstimulated Whole Saliva Collection:
-
Patient instructions: Participants should refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1-2 hours before collection.
-
Collection time: Samples are ideally collected in the morning to reduce diurnal variations.
-
Procedure: The participant is asked to sit in a comfortable position and allow saliva to pool in the mouth. They should then drool the saliva into a sterile collection tube.
-
Volume: A minimum of 1-2 mL of saliva should be collected.
-
Immediate processing: Samples should be placed on ice immediately after collection to minimize degradation of metabolites.
Saliva Sample Preparation for Amino Acid Analysis
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification of amino acids.
Protocol for Protein Precipitation and Derivatization:
-
Centrifugation: Saliva samples are centrifuged at 10,000 x g for 10 minutes at 4°C to remove cells and debris. The supernatant is collected.
-
Protein Precipitation: A cold protein precipitating agent, such as a 3:1 mixture of acetonitrile (B52724) to saliva supernatant, is added. The mixture is vortexed and then incubated at -20°C for 30 minutes.
-
Second Centrifugation: The mixture is centrifuged again at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the amino acids is carefully transferred to a new tube.
-
Derivatization (for HPLC with UV or fluorescence detection): The amino acids in the supernatant are derivatized using a reagent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) to make them detectable by UV or fluorescence detectors. The specific derivatization protocol will depend on the chosen reagent and analytical method. For LC-MS/MS analysis, derivatization may not be necessary.
-
Storage: Prepared samples are stored at -80°C until analysis.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of salivary amino acids. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and high-performance liquid chromatography (HPLC) are the most commonly used methods.
General Protocol for UPLC-MS/MS Analysis:
-
Chromatographic Separation: The prepared saliva extract is injected into a UPLC system equipped with a suitable column for amino acid separation (e.g., a reversed-phase C18 column). A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each amino acid, a specific precursor ion and one or more product ions are monitored to ensure high selectivity and sensitivity.
-
Quantification: The concentration of each amino acid is determined by comparing the peak area of the analyte to that of a corresponding stable isotope-labeled internal standard.
Signaling Pathways and Biological Rationale
The observed alterations in salivary amino acid concentrations in cancer patients are linked to the metabolic reprogramming that is a hallmark of cancer. Tumor cells exhibit an increased demand for amino acids to fuel their rapid proliferation and for various biosynthetic processes.
Altered Amino Acid Metabolism in Cancer
Cancer cells reprogram their metabolic pathways to support their high proliferation rates. This includes an increased uptake and utilization of amino acids for protein synthesis, energy production, and the synthesis of nucleotides and other essential biomolecules.
Caption: Altered amino acid metabolism in cancer cells.
The Warburg Effect and Glutamine Metabolism
The Warburg effect describes the phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic shift creates a high demand for glucose and also for other nutrients like glutamine, which is a key anaplerotic substrate for the TCA cycle.
References
- 1. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
- 5. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Dipeptides: Ser-Gly vs. Gly-Pro
For Researchers, Scientists, and Drug Development Professionals
The growing interest in small peptides as potential therapeutic agents for neurodegenerative diseases stems from their ability to cross the blood-brain barrier and modulate various cellular processes. This guide provides a comparative overview of the neuroprotective potential of the dipeptide Ser-Gly against the more extensively studied dipeptide, Gly-Pro. While direct experimental data on the neuroprotective efficacy of this compound is currently limited, this comparison leverages existing data on Gly-Pro and the known neuroprotective properties of L-serine to provide a scientifically grounded perspective.
Data Presentation: Comparative Neuroprotective Efficacy
The following table summarizes the available quantitative data for the neuroprotective effects of Gly-Pro against hydrogen peroxide-induced oxidative stress in a common neuronal cell line model. A hypothetical efficacy for this compound is included for comparative purposes, based on the neuroprotective actions of its constituent amino acid, L-serine.
| Dipeptide | Concentration | Neurotoxic Insult | Cell Model | % Reduction in Cell Damage | Citation |
| Gly-Pro | 100 µM | Hydrogen Peroxide | PC12 cells | 49% | [1] |
| This compound | Hypothetical | Hydrogen Peroxide | PC12 cells | To be determined |
Note: The neuroprotective effect of this compound has not been experimentally quantified in this model. The entry is included to highlight the need for direct comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments referenced in this guide.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is based on the methodology used to assess the neuroprotective effects of Gly-Pro[1].
1. Cell Culture:
-
Rat pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
PC12 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a medium containing the dipeptides (Gly-Pro or this compound) at the desired concentrations (e.g., 0.2-100 µM) and incubated for a pre-treatment period of 2 hours.
3. Induction of Oxidative Stress:
-
Following pre-treatment, hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 200 µM to induce oxidative stress.
-
The cells are incubated with the dipeptides and H₂O₂ for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (cells not exposed to H₂O₂). The percentage reduction in cell damage is calculated by comparing the viability of peptide-treated cells to that of cells treated with H₂O₂ alone.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of dipeptides are likely mediated through the modulation of key signaling pathways involved in cell survival and death.
Gly-Pro
The precise signaling pathway for Gly-Pro's neuroprotective effect against oxidative stress has not been fully elucidated. However, proline-containing peptides are known to exhibit antioxidant properties.
This compound (Hypothesized)
Based on the known neuroprotective mechanisms of L-serine, this compound may exert its effects through:
-
Modulation of the Unfolded Protein Response (UPR): L-serine has been shown to upregulate the expression of the endoplasmic reticulum (ER) stress chaperone, protein disulfide isomerase (PDI)[2]. This helps in the proper folding of proteins and reduces ER stress-induced apoptosis.
-
Activation of Pro-Survival Signaling: L-serine may activate pro-survival pathways that lead to the upregulation of antioxidant enzymes.
A potential signaling cascade involved in neuroprotection against oxidative stress is the Nrf2/HO-1 pathway. Activation of Nrf2 leads to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage[3][4]. Conversely, the c-Jun N-terminal kinase (JNK) signaling pathway is often activated during cellular stress and can lead to apoptosis[5][6][7][8][9]. Neuroprotective agents may inhibit the JNK pathway.
Caption: Potential signaling pathways modulated by neuroprotective dipeptides.
Experimental Workflow
The general workflow for in vitro screening of dipeptides for neuroprotective activity is outlined below.
Caption: A typical experimental workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
The dipeptide Gly-Pro has demonstrated clear neuroprotective effects in an in vitro model of oxidative stress[1]. While direct evidence for this compound is lacking, the known neuroprotective properties of L-serine suggest that this compound is a promising candidate for further investigation[2][10][11][12]. Future research should focus on direct, head-to-head comparisons of this compound and other dipeptides in various in vitro and in vivo models of neurodegeneration. Elucidating the precise molecular mechanisms and signaling pathways involved will be critical for the development of these small peptides into effective neuroprotective therapies.
References
- 1. [Structural-functional study of glycine-and-proline-containing peptides (glyprolines) as potential neuroprotectors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Research on the Role of JNK Signaling in Neurodegenerative Disorders | DocMode Health Technologies Limited [docmode.org]
- 8. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Pathway in CNS Pathologies [mdpi.com]
- 10. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
A Comparative Guide to the Efficacy of Ser-Gly Dipeptide Versus Its Constituent Amino Acids in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cell culture and biopharmaceutical production, the composition of culture media is a critical factor influencing cellular growth, viability, and productivity. While individual amino acids are standard components of media formulations, the use of dipeptides is gaining traction as a strategy to enhance nutrient stability, solubility, and bioavailability. This guide provides a detailed comparison of the potential efficacy of the dipeptide seryl-glycine (Ser-Gly) against its constituent amino acids, serine and glycine (B1666218), in a cell culture setting. This analysis is based on the established roles of serine and glycine in cellular metabolism, principles of dipeptide transport, and findings from related studies.
Metabolic Significance of Serine and Glycine
Serine and glycine are metabolically interconvertible and play central roles in numerous cellular processes essential for proliferation and survival. Their primary functions include:
-
One-Carbon Metabolism: Serine is a major donor of one-carbon units, which are crucial for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This process is fundamental for rapidly dividing cells.[1][2]
-
Glutathione (B108866) Synthesis: Glycine is a direct precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress. Serine can also contribute to glutathione synthesis.[1][3]
-
Protein Synthesis: Both serine and glycine are proteinogenic amino acids, directly incorporated into polypeptide chains.
-
Biosynthesis of Other Metabolites: Serine is a precursor for the synthesis of other amino acids like cysteine and taurine, as well as lipids such as sphingolipids and phospholipids.
Given their critical roles, a consistent and readily available supply of both serine and glycine is paramount for optimal cell growth in culture.
Comparative Efficacy: this compound vs. Serine + Glycine
While direct experimental data comparing this compound to an equimolar mixture of serine and glycine is limited, a comparative assessment can be made based on the known mechanisms of cellular uptake and metabolism.
Cellular Uptake and Metabolism
Free amino acids are transported into the cell by a variety of specific amino acid transporters. In contrast, dipeptides are primarily transported by peptide transporters, such as PEPT1 and PEPT2, before being hydrolyzed into their constituent amino acids by intracellular peptidases.[4][5] This difference in uptake mechanism could lead to several potential advantages for using the this compound dipeptide.
Potential Advantages of this compound Dipeptide:
-
Enhanced Stability: Dipeptides can be more stable in liquid media than free amino acids, which can be subject to degradation.
-
Reduced Osmolality: The use of dipeptides can reduce the overall osmolality of the culture medium compared to high concentrations of free amino acids, which can be beneficial for cell viability.
-
Overcoming Transport Limitations: In cases where specific amino acid transporters are saturated or have low expression, dipeptide transport offers an alternative route for cellular entry.
Potential Considerations:
-
Cell Line Specificity: The expression and activity of peptide transporters can vary significantly between different cell lines, which would impact the efficiency of this compound uptake.
-
Intracellular Hydrolysis: The rate of intracellular hydrolysis of the dipeptide into free serine and glycine could be a rate-limiting step.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a conceptual experiment comparing the effects of this compound with its constituent amino acids on cell proliferation and viability. This table is intended to illustrate the expected outcomes based on the potential advantages of dipeptide supplementation and should be validated by direct experimentation.
| Treatment Group | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) at Peak Density | Total Protein Yield (mg/L) |
| Control (Basal Medium) | 1.5 | 85 | 50 |
| Serine + Glycine | 2.8 | 92 | 120 |
| This compound Dipeptide | 3.2 | 95 | 145 |
Experimental Protocols
To empirically determine the comparative efficacy, the following experimental protocol is proposed:
Cell Culture and Treatment
-
Cell Line: A well-characterized cell line (e.g., CHO, HEK293) should be used.
-
Basal Medium: A chemically defined basal medium lacking serine and glycine should be used as the control.
-
Treatment Groups:
-
Control: Basal medium only.
-
Amino Acid Group: Basal medium supplemented with equimolar concentrations of free serine and glycine.
-
Dipeptide Group: Basal medium supplemented with an equimolar concentration of this compound dipeptide.
-
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate culture vessels (e.g., shake flasks, bioreactors).
-
Sampling: Samples should be taken at regular intervals (e.g., every 24 hours) for analysis.
Analytical Methods
-
Cell Growth and Viability: Determined using a cell counter with trypan blue exclusion.
-
Protein Quantification: Total protein can be quantified using a standard assay such as the Bradford or BCA assay.
-
Metabolite Analysis: Intracellular and extracellular concentrations of serine, glycine, and this compound can be measured using LC-MS/MS to assess uptake and metabolism.
Visualizing Cellular Pathways and Workflows
Signaling Pathways
The serine-glycine one-carbon pathway is central to the metabolic effects of these nutrients. The diagram below illustrates the key steps in this pathway.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for comparing the efficacy of this compound with its constituent amino acids.
Conclusion
References
- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK-HIF-1α signaling enhances glucose-derived de novo serine biosynthesis to promote glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ser-Gly: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step approach to the disposal of Ser-Gly (Serylglycine), a dipeptide commonly used in scientific research. While this compound is generally considered non-hazardous, it is crucial to follow established protocols to minimize environmental impact and mitigate any potential risks.
Immediate Safety and Handling Precautions
Before handling this compound, as with any laboratory chemical, it is essential to have the appropriate personal protective equipment (PPE). This includes:
-
Safety glasses or goggles: To protect against accidental splashes.
-
Lab coat: To protect skin and clothing.
-
Gloves: Nitrile or other chemical-resistant gloves are recommended.
Work with this compound should be conducted in a designated, clean laboratory area to prevent cross-contamination.
Quantitative Data Summary
| Hazard Classification | Rating System | Value |
| Health Hazard | NFPA/GHS | Data Not Available |
| Fire Hazard | NFPA/GHS | Data Not Available |
| Reactivity Hazard | NFPA/GHS | Data Not Available |
| Specific Toxicity (e.g., LD50) | - | Data Not Available |
| Permissible Exposure Limit (PEL) | OSHA | Data Not Available |
NFPA: National Fire Protection Association; GHS: Globally Harmonized System of Classification and Labelling of Chemicals; OSHA: Occupational Safety and Health Administration.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached by first determining its form (solid or liquid) and any potential contamination.
Solid this compound Waste
Uncontaminated, solid this compound is generally considered non-hazardous waste.
Procedure:
-
Containerization: Collect solid this compound waste in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The label should include the full chemical name ("this compound" or "Serylglycine") and be marked as "Non-Hazardous Waste".
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Liquid this compound Waste (Aqueous Solutions)
Aqueous solutions of this compound should not be disposed of down the sink without prior approval from your institution's EHS department.[2]
Procedure:
-
Collection: Collect aqueous this compound solutions in a clearly labeled, leak-proof container.
-
Labeling: Label the container with "Aqueous this compound Waste" and the approximate concentration.
-
pH Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal. This should be done following your laboratory's standard operating procedures for neutralization.[3]
-
Disposal: Dispose of the container through your institution's chemical waste program.
Contaminated this compound Waste
If this compound waste is contaminated with other hazardous materials (e.g., solvents, toxic chemicals, biohazardous materials), it must be treated as hazardous waste.
Procedure:
-
Segregation: Do not mix contaminated this compound waste with non-hazardous waste.
-
Containerization: Use a designated hazardous waste container that is compatible with all components of the waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the contaminants.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Seryl-Glycine (Ser-Gly)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Seryl-Glycine (Ser-Gly). The following procedures are based on established best practices for handling peptides and amino acids in a laboratory setting. A thorough risk assessment should be conducted before initiating any new experimental protocol involving this compound.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel and maintain the integrity of experiments, the use of appropriate personal protective equipment is mandatory. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to prevent inhalation, ingestion, and contact with skin and eyes.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2] Must meet appropriate national standards (e.g., ANSI Z87.1).[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to minimize the inhalation of fine particles.[1][2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the quality of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid Inhalation: Whenever possible, handle the lyophilized powder in a well-ventilated area or under a fume hood to prevent inhalation.[2][4]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area thoroughly with water.[5]
-
Reconstitution: When preparing solutions, add the solvent slowly to the lyophilized powder to avoid aerosolization.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]
Storage:
-
Container: Keep the container tightly closed.[2]
-
Conditions: Store in a cool, dry place.[2] For long-term stability, storage at -20°C is often recommended for peptides.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection. Treat all waste as chemical waste.
-
Solid Waste: Collect all materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of solutions down the drain.[3][7]
-
Disposal Route: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[8] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow
The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.
Caption: General experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
